3-Methylpiperidine-4-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-methylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKXMIEHXHLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038992-98-1 | |
| Record name | 3-methylpiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry. As a conformationally constrained analog of neurotransmitters and a versatile chiral building block, its chemical properties, particularly its stereochemistry, are of paramount importance for its application in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthesis, and characterization of this compound. Drawing upon established synthetic methodologies for related structures and detailed spectroscopic analysis of close analogs, this document serves as a technical resource for researchers leveraging this scaffold in drug discovery and development.
Introduction: The Significance of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When substituted at the 3 and 4 positions, as in 3-Methylpiperidine-4-carboxylic acid, the resulting cis and trans diastereomers offer distinct spatial arrangements of functional groups. This stereochemical diversity is a powerful tool for optimizing ligand-receptor binding, ADME properties, and overall pharmacological profiles.
Analogs of 3-Methylpiperidine-4-carboxylic acid, such as nipecotic and isonipecotic acids, are well-known for their activity as GABA reuptake inhibitors, highlighting the potential for this structural motif to modulate CNS targets[1][2]. The strategic placement of a methyl group introduces a chiral center and can influence the conformational preference of the piperidine ring, further refining its utility as a scaffold in the development of novel therapeutics for neurological disorders, pain management, and other indications.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is critical to note that due to the presence of two stereocenters at the C3 and C4 positions, this compound exists as diastereomers (cis and trans), each as a pair of enantiomers. The relative stereochemistry significantly influences the physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| CAS Number | 1038992-98-1 (mixture of isomers) | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and methanol (predicted) | General knowledge |
Structural Information:
-
IUPAC Name: this compound
-
Synonyms: 3-methyl-4-carboxypiperidine hydrochloride, 3-methylnipecotic acid hydrochloride (for the 3-carboxy isomer, used here loosely)[3]
-
Stereochemistry: Exists as cis (3R,4S) and (3S,4R) and trans (3R,4R) and (3S,4S) isomers. The commercially available product is often a mixture of diastereomers, sometimes specified as rel-(3R,4R) for the racemic trans isomer[3].
Logical Flow of Stereoisomerism:
Caption: Diastereomeric and enantiomeric relationships of 3-Methylpiperidine-4-carboxylic acid.
Synthesis and Stereochemical Control
Proposed Synthetic Pathway: Hydrogenation of 3-Methylpyridine-4-carboxylic Acid
The most direct approach involves the reduction of 3-methylpyridine-4-carboxylic acid (or its ester). Catalytic hydrogenation of substituted pyridines is a standard method for producing piperidines. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.
Caption: Proposed workflow for the synthesis and separation of cis/trans isomers.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for the synthesis of similarly substituted pipecolinate derivatives[4].
Step 1: Hydrogenation of Methyl 3-Methylpyridine-4-carboxylate
-
To a solution of methyl 3-methylpyridine-4-carboxylate (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue will contain a mixture of the cis and trans isomers of methyl 3-methylpiperidine-4-carboxylate. The cis isomer is often the major product under these conditions[4].
Step 2: Separation of Diastereomers
-
The crude ester mixture can be separated using flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating cis and trans diastereomers of substituted piperidines.
-
Collect and combine fractions corresponding to each isomer, as determined by TLC analysis.
Step 3: Hydrolysis to the Hydrochloride Salt
-
Dissolve the isolated cis or trans methyl ester in 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Remove the solvent under reduced pressure to yield the desired cis- or trans-3-Methylpiperidine-4-carboxylic acid hydrochloride as a solid. The product can be further purified by recrystallization (e.g., from methanol/ether).
Spectroscopic Characterization
While full experimental spectra for this compound are not available in the public domain, an accurate interpretation can be constructed from the data of its immediate precursor, methyl 3-methylpiperidine-4-carboxylate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for distinguishing between the cis and trans isomers. The key diagnostic signals are the chemical shifts and coupling constants of the protons at C3 and C4.
Predicted ¹H NMR Data (based on methyl ester analog)[5][6]:
-
¹H NMR (400 MHz, D₂O):
-
Shared Features: Signals for the piperidine ring protons will appear between δ 2.5 and 3.5 ppm. The methyl group at C3 will be a doublet around δ 0.9-1.1 ppm.
-
Distinguishing Features (cis vs. trans): The relative stereochemistry affects the conformation of the piperidine ring and thus the chemical shifts and coupling constants of the C3 and C4 protons. In the cis isomer, one of the substituents is likely to be axial, leading to more complex splitting patterns and potentially more shielded (upfield) signals for axial protons compared to their equatorial counterparts in the trans isomer.
-
Predicted ¹³C NMR Data:
-
¹³C NMR (101 MHz, D₂O):
-
Carboxyl Carbon: A signal around δ 175-180 ppm.
-
Piperidine Ring Carbons: Signals in the range of δ 25-55 ppm.
-
Methyl Carbon: A signal around δ 15-20 ppm.
-
The precise chemical shifts of the C3 and C4 carbons will differ between the cis and trans isomers due to steric effects.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Ammonium Salt): Broad absorptions in the 2400-2800 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry in positive mode, the expected [M+H]⁺ ion for the free base would be at m/z 144.10.
Reactivity and Stability
-
Stability: this compound is expected to be a stable, crystalline solid under standard laboratory conditions. As a hydrochloride salt, it is less susceptible to decarboxylation than the free amino acid might be under harsh thermal conditions.
-
Reactivity: The primary sites of reactivity are the secondary amine and the carboxylic acid functional groups.
-
N-Alkylation/Acylation: The piperidine nitrogen can be functionalized via reductive amination, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides, typically after neutralization to the free base.
-
Esterification/Amide Coupling: The carboxylic acid group can be converted to esters (e.g., using Fischer esterification or diazomethane) or coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU).
-
Applications in Drug Discovery and Development
The 3-methylpiperidine-4-carboxylic acid scaffold is a valuable building block for creating libraries of compounds for screening and for targeted synthesis in lead optimization campaigns.
-
GABA Reuptake Inhibitors: As a structural analog of nipecotic acid, derivatives of this compound are prime candidates for the development of novel GABA transporter (GAT) inhibitors. The stereochemistry at the C3 and C4 positions is critical for achieving potency and selectivity for different GAT subtypes[1][2].
-
Constrained Scaffolds for CNS Targets: The rigidified piperidine ring system is used to mimic bioactive conformations of more flexible molecules. By locking key pharmacophoric elements into a defined spatial arrangement, it's possible to enhance binding affinity and selectivity for a variety of CNS receptors and enzymes.
-
Precursors for Opioid Analogs: The 4-anilinopiperidine structure is a core element of potent opioid analgesics. The 3-methyl-4-carboxy-piperidine scaffold can serve as a precursor to novel opioid receptor modulators with potentially improved side-effect profiles.
Safety and Handling
Based on safety data for related piperidine derivatives, this compound should be handled with appropriate precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Conclusion
This compound represents a strategically important building block for modern medicinal chemistry. Its value lies in the combination of the privileged piperidine scaffold with the stereochemical complexity introduced by the 3,4-disubstitution pattern. While a complete experimental dataset for this specific compound is not yet consolidated in the literature, a comprehensive understanding of its properties and behavior can be achieved through the analysis of closely related analogs and the application of established synthetic principles. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically deploy this versatile scaffold in the pursuit of novel therapeutic agents.
References
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
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Miyaji, K., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 31(4), 852-856. [Link]
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Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
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ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
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CP Lab Safety. (n.d.). TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL, 95% Purity, C14H21ClN2O2, 100 mg. Retrieved from [Link]
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved from [Link]
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3-Methylpiperidine-4-carboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 1038992-98-1)
Core Identification and Introduction
This compound, identified by the CAS Number 1038992-98-1 , is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] As a substituted piperidine derivative, it serves as a valuable and versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are actively explored for developing novel therapeutics, particularly those targeting the central nervous system.[3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's structural and physicochemical properties, a validated synthesis approach, analytical characterization protocols, and critical safety information. The methodologies described are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation, database searching, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1038992-98-1 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-methyl-4-carboxy piperidine hydrochloride, rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride | [1] |
| InChI Key | IFRKXMIEHXHLNL-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 143.094628657 Da (Free Base) | [5] |
| Predicted XlogP | -2.0 (Free Base) | [5][6] |
| Purity (Typical) | ≥97% | [1] |
Synthesis and Purification
While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy involves the modification and subsequent deprotection of a commercially available, protected precursor. The use of a tert-butoxycarbonyl (Boc) protecting group is standard practice; it effectively shields the piperidine nitrogen, preventing its participation in unwanted side reactions and allowing for selective chemistry on other parts of the molecule.[4]
The following protocol describes a logical and field-proven approach for the final deprotection step to yield the target hydrochloride salt, based on established methods for similar structures.[7]
Proposed Synthetic Pathway: N-Boc Deprotection
The synthesis concludes with the acid-catalyzed removal of the N-Boc group from a suitable precursor, such as N-Boc-3-methylpiperidine-4-carboxylic acid. This single step simultaneously deprotects the nitrogen and forms the desired hydrochloride salt.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from its N-Boc protected precursor.
Materials:
-
N-Boc-3-methylpiperidine-4-carboxylic acid
-
4 M Hydrochloric acid solution in ethyl acetate or dioxane
-
Dichloromethane (DCM)
-
Diethyl ether or Hexanes (for purification)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: To a solution of N-Boc-3-methylpiperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM, ~10 volumes), add a solution of 4 M HCl in ethyl acetate (3-4 equivalents).[7]
-
Reaction: Stir the reaction mixture at room temperature for 1.5 to 3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Isolation: Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator. This will typically afford the crude product as a solid or viscous oil.[7]
-
Purification: To purify the product, triturate the crude solid with diethyl ether or a mixture of ether/hexanes. This process washes away non-polar impurities, leaving the polar hydrochloride salt behind.
-
Drying: Filter the resulting white solid, wash with a small amount of cold ether, and dry under vacuum to yield the final this compound.
Causality: The choice of a strong acid like HCl is essential for the efficient cleavage of the acid-labile Boc group. Using a pre-made solution of HCl in an organic solvent like ethyl acetate ensures a homogenous reaction environment and simplifies the workup, as the excess acid and solvent can be easily removed by evaporation.
Analytical Characterization
A multi-technique approach is required to unambiguously confirm the structure and purity of the final compound. This self-validating system ensures that the material meets the standards required for subsequent research and development.
Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons (likely a doublet in the aliphatic region, ~0.8-1.2 ppm), and the methine protons adjacent to the methyl and carboxyl groups. The protons adjacent to the nitrogen will appear further downfield. In D₂O, the acidic proton of the carboxylic acid and the N-H protons may exchange and not be visible.
-
¹³C NMR: The carbon spectrum will confirm the presence of the seven unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aliphatic carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should target the mass of the free base (C₇H₁₃NO₂).
Table 2: Predicted Mass Spectrometry Data for the Free Base [6]
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08736 |
The primary ion to monitor for in positive ion mode is the [M+H]⁺ peak at approximately m/z 144.10.
High-Performance Liquid Chromatography (HPLC)
Purity is best assessed by reverse-phase HPLC. A standard method can be adapted from protocols used for similar piperidine derivatives.[8]
Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 5 µm particle size (e.g., 250 x 4.6 mm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramping to 95% B over 8-10 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore).
-
Analysis: The purity is calculated based on the area percentage of the main peak.
Applications in Research and Drug Development
This compound is a crucial intermediate for constructing more complex molecules.[7] Its utility stems from the presence of two key functional groups: a secondary amine (as its hydrochloride salt) and a carboxylic acid.
-
Scaffold for Lead Generation: The piperidine ring can be further functionalized at the nitrogen atom, while the carboxylic acid can be converted into amides, esters, or other groups. This allows for the rapid generation of a library of compounds for screening in drug discovery campaigns.
-
CNS Drug Discovery: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier. As such, this compound is a valuable starting material for synthesizing novel monoamine neurotransmitter re-uptake inhibitors, which are used to treat depression and other neurological disorders.[3]
-
Constrained Amino Acid Mimic: The structure can be viewed as a conformationally restricted analog of an amino acid, a strategy often used in medicinal chemistry to improve binding affinity and metabolic stability of peptide-based drugs.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. Safety data for the specific compound is limited, but guidelines can be established based on closely related analogs like 3-methylpiperidine-3-carboxylic acid hydrochloride.[9]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][10] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
-
In all cases of exposure, consult a physician.[9]
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighting may produce hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen chloride gas.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
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3-Methylpiperidine-4-carboxylic acid hydrochloride molecular structure
An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Structure, Synthesis, and Application
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable fragment for designing molecules that interact with biological targets. Within this class, this compound represents a synthetically useful building block, embodying the characteristics of a constrained, non-proteinogenic amino acid analogue.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecular structure, stereochemical considerations, potential synthetic strategies, and analytical characterization of this compound. Furthermore, it explores its relevance and potential applications in the broader context of pharmaceutical research, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to its application. This section dissects its key structural features, stereochemistry, and core physicochemical attributes.
Core Structure and Nomenclature
The molecule's systematic IUPAC name is 3-methylpiperidine-4-carboxylic acid.[1] As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ammonium chloride salt. This salt form generally enhances the compound's crystallinity and solubility in aqueous media.
Key identifiers for this compound are:
-
Synonyms: 3-methyl-4-carboxy piperidine hydrochloride, rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride, 3-Methyl-4-piperidinecarboxylic acid.[2]
Stereochemistry: The Critical cis Configuration
The substitution at positions 3 (methyl) and 4 (carboxylic acid) creates two stereocenters. Consequently, the molecule can exist as different stereoisomers. The synonym rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride is particularly informative, indicating that the compound is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.[2] In this configuration, the methyl and carboxylic acid groups are on the same side of the piperidine ring, a relative orientation referred to as cis.
The choice between cis and trans isomers is a critical design element in drug discovery, as the spatial orientation of these functional groups dictates how the molecule can interact with the binding pocket of a target protein. The constrained nature of the cis isomer presents a distinct conformational profile compared to its trans counterpart.
Caption: Molecular structure of this compound.
Physicochemical Data
The key physicochemical properties are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Source |
| Molecular Weight | 179.64 g/mol | [2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |
| InChIKey | IFRKXMIEHXHLNL-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 179.07131 Da | PubChem |
| Physical State | Solid (Typical for hydrochloride salts) | General Knowledge |
| Purity | Typically available at ≥97% | [2] |
Synthesis and Purification
While specific, detailed preparations for this compound are not extensively published in peer-reviewed journals, a robust synthetic strategy can be devised based on well-established transformations in heterocyclic chemistry. The synthesis of piperidine derivatives often involves either the construction of the ring itself or the modification of a pre-existing piperidine core.
Retrosynthetic Strategy and Rationale
A common and effective approach involves the use of a protected piperidine precursor. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The final deprotection step simultaneously unveils the secondary amine and facilitates its protonation to yield the desired hydrochloride salt.
Caption: Retrosynthetic analysis workflow.
Exemplary Synthetic Protocol
The following protocol is a generalized procedure based on standard organic chemistry transformations for related molecules.[5]
Step 1: Synthesis of cis-1-Boc-3-methylpiperidine-4-carboxylic acid This key intermediate can be synthesized through various multi-step routes, often starting from pyridine-based precursors or through diastereoselective reactions on a piperidone core. For the purpose of this guide, we assume this starting material, cis-1-N-Boc-3-methyl-isonipecotic acid, is available.[6][7]
Step 2: Acidic Deprotection to form this compound This step is a standard procedure for removing a Boc protecting group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-1-Boc-3-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Addition: To this solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or EtOAc, 3-5 eq). The use of a pre-made solution of HCl in an organic solvent is crucial to avoid the introduction of excess water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If not, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities and then collected by vacuum filtration.
-
Drying: The isolated white solid is dried under vacuum to yield the final product, this compound.
Causality: The strong acidic conditions protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene, carbon dioxide, and the free secondary amine. The amine is immediately protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.
Purification
The primary method for purifying the final hydrochloride salt is recrystallization . A suitable solvent system (e.g., ethanol/ether, methanol/DCM) is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. The purity of the final product should be confirmed analytically.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for verifying the identity, structure, and purity of a compound intended for research or development. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Standard analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be the most informative. Key expected signals include:
-
A broad singlet for the carboxylic acid proton (-COOH).
-
A broad singlet for the two ammonium protons (-NH₂⁺), which may exchange with solvent protons.
-
A complex series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.
-
A doublet corresponding to the methyl group (-CH₃) protons, coupled to the adjacent proton at C3.
-
-
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. Expected signals include:
-
A signal in the 170-180 ppm range for the carboxylic acid carbonyl carbon.
-
Multiple signals in the 20-60 ppm range for the piperidine ring carbons.
-
A signal in the 10-20 ppm range for the methyl carbon.
-
Mass Spectrometry (MS)
Using electrospray ionization (ESI), the expected mass to be observed would be for the free base (the protonated molecule, [M+H]⁺). For C₇H₁₃NO₂, the expected m/z would be approximately 144.10, corresponding to the loss of HCl.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of key functional groups.
-
~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of a carboxylic acid.
-
~2200-2800 cm⁻¹: Broad bands corresponding to the N-H stretch of the secondary ammonium salt.
-
~1700-1730 cm⁻¹: A strong absorption from the C=O stretch of the carboxylic acid.
-
~2850-2960 cm⁻¹: C-H stretching vibrations from the aliphatic ring and methyl group.
Applications in Research and Drug Development
Substituted piperidine carboxylic acids are valuable building blocks in medicinal chemistry programs.[9]
-
Scaffold for Drug Discovery: This molecule can be used as a starting point for library synthesis. The secondary amine allows for N-alkylation or N-acylation, while the carboxylic acid can be converted to amides, esters, or other functional groups, enabling the exploration of chemical space around the rigid piperidine core.[10]
-
Constrained Amino Acid Mimic: Its structure mimics that of an amino acid but with a conformationally restricted backbone. This property is highly desirable for designing peptides or small molecules that target specific protein conformations.
-
Neurotransmitter Re-uptake Inhibitors: The parent structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known GABA re-uptake inhibitor.[9] Derivatives like this one could be explored for similar activity or for modulating other monoamine neurotransmitter transporters.[11]
-
Enzyme Inhibitors: The piperidine scaffold is present in inhibitors of a wide range of enzymes. For instance, derivatives have been studied as inhibitors of MenA, an enzyme from Mycobacterium tuberculosis, highlighting its potential in developing novel antibacterial agents.[12]
Safety, Handling, and Storage
| Hazard Aspect | Recommendation and Rationale |
| Hazard Identification | Assumed to be a skin, eye, and respiratory irritant based on analogues.[14] The acidic nature of the hydrochloride salt can cause irritation upon contact. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE: safety glasses, a lab coat, and chemical-resistant gloves.[13] |
| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. |
| First Aid | In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere is recommended to prevent moisture absorption. |
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. Its rigid, stereochemically defined structure makes it an attractive scaffold for creating novel molecules with tailored biological activities. A comprehensive understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel chemical matter in drug discovery continues, such versatile and synthetically accessible scaffolds will remain indispensable tools for the modern scientist.
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3-Methylpiperidine-4-carboxylic acid hydrochloride stereoisomers
An In-Depth Technical Guide to the Stereoisomers of 3-Methylpiperidine-4-carboxylic acid Hydrochloride
Abstract
The control of stereochemistry is a cornerstone of modern pharmaceutical development. Molecules with multiple chiral centers, such as 3-methylpiperidine-4-carboxylic acid, present both a challenge and an opportunity for the medicinal chemist. The spatial arrangement of substituents can dramatically influence a compound's pharmacological profile, with different stereoisomers often exhibiting unique activities, potencies, and metabolic fates. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a heterocyclic scaffold of significant interest. We will delve into the fundamental principles of its stereoisomerism, explore robust strategies for stereoselective synthesis and resolution, detail state-of-the-art analytical techniques for their separation and characterization, and discuss the pharmacological implications of stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of this important molecular structure.
The Stereochemical Landscape of 3-Methylpiperidine-4-carboxylic acid
3-Methylpiperidine-4-carboxylic acid is a substituted piperidine, a saturated heterocyclic amine that is a common motif in many biologically active compounds.[1][2][3] The structure possesses two adjacent stereogenic centers at positions 3 (bearing the methyl group) and 4 (bearing the carboxylic acid group).
The presence of two chiral centers means that a total of four distinct stereoisomers exist. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.
-
Cis Isomers: The methyl and carboxylic acid groups are on the same side of the piperidine ring's plane. This pair consists of the (3S, 4R) and (3R, 4S) enantiomers.
-
Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring's plane. This pair consists of the (3S, 4S) and (3R, 4R) enantiomers.[4]
The hydrochloride salt form is typically used to enhance the compound's aqueous solubility and improve its stability and handling characteristics as a crystalline solid.
The critical importance of isolating these individual stereoisomers cannot be overstated. In drug development, it is common for the desired biological activity to reside in only one stereoisomer, while others may be inactive, less potent, or even contribute to off-target effects or toxicity.[5][6] Therefore, the ability to synthesize and analyze each isomer in its pure form is paramount.
Caption: Relationships between the four stereoisomers of 3-methylpiperidine-4-carboxylic acid.
Strategies for Stereoselective Synthesis and Resolution
Achieving stereochemical purity requires a deliberate and well-designed synthetic strategy. The choice of method depends on factors such as scale, available starting materials, and the desired level of enantiomeric excess (ee).
Classical Resolution via Diastereomeric Salt Formation
This remains one of the most robust and scalable methods for separating enantiomers of chiral acids or bases. The underlying principle is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][8]
Expert Insight: The success of classical resolution is highly empirical and depends critically on the choice of both the resolving agent and the solvent system. For a carboxylic acid like our target molecule, chiral amines are used. For a basic precursor like 3-methylpiperidine, chiral acids such as tartaric acid or mandelic acid derivatives are highly effective.[6][7][9] Extensive screening is often necessary to identify conditions that yield well-formed crystals of one diastereomer while leaving the other dissolved in the mother liquor.
Caption: Workflow for classical resolution by diastereomeric salt formation.
Protocol 2.1: Example of Classical Resolution
-
Salt Formation: Dissolve one equivalent of the racemic cis-3-methylpiperidine-4-carboxylic acid in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Add Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid) in the same hot solvent. Add this solution slowly to the racemic acid solution. Causality: Using only 0.5 equivalents ensures that only one enantiomer can fully crystallize as a salt, maximizing the yield and purity of the first crop.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The process can take several hours to days. Seeding with a previously obtained crystal can be beneficial.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Liberation: Dissolve the collected salt in water and acidify with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylic acid and liberates the chiral resolving agent into the aqueous phase.
-
Extraction: Extract the desired enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate).
-
Purity Check: Dry and concentrate the organic extract. Crucially, analyze the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 3.1).
-
Second Enantiomer: The mother liquor from step 4 is now enriched in the other diastereomeric salt. This can be treated similarly to isolate the other enantiomer.
Analytical Characterization of Stereoisomers
Unambiguous identification and quantification of each stereoisomer are crucial for both process control during synthesis and for final product characterization. A multi-pronged analytical approach is typically required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating and quantifying enantiomers. The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Expert Insight: For piperidine derivatives, polysaccharide-based CSPs are exceptionally effective.[7][10] Columns like Chiralpak® IA or Chiralcel® OD-H often provide excellent separation. The basic nature of the piperidine nitrogen can cause peak tailing due to interaction with residual silanol groups on the silica support. This is effectively mitigated by adding a small amount (typically 0.1%) of a basic modifier, such as diethylamine (DEA), to the mobile phase.[7] This ensures sharp, symmetrical peaks, which are essential for accurate quantification.
Table 1: Example Protocol for Chiral HPLC Separation
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP with proven selectivity for similar compounds.[7][10] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Normal phase separation. Isopropanol acts as the polar modifier. DEA is critical for good peak shape.[7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature control is vital for reproducible retention times.[10] |
| Detection | UV at 210 nm (if underivatized) | Carboxylic acids have a weak chromophore. Derivatization may be needed for higher sensitivity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). Diastereomers are distinct compounds and will have different NMR spectra.
-
Chemical Shifts: The spatial orientation of the methyl and carboxyl groups in cis and trans isomers results in different local electronic environments, leading to distinct chemical shifts for the ring protons, especially H3 and H4.
-
Coupling Constants (³J): The coupling constant between the protons at C3 and C4 (³J_H3,H4_) is particularly informative. Based on the Karplus relationship, the dihedral angle between these protons differs significantly in the chair conformations of the cis and trans isomers, resulting in different coupling constants. Generally, a larger coupling constant is expected for a trans-diaxial relationship.[11]
Table 2: Characteristic ¹H NMR Features for Distinguishing Cis and Trans Isomers
| Isomer (Relative Stereochemistry) | Expected ³J_H3,H4_ (Hz) | Rationale |
| Trans | Larger (e.g., 8-12 Hz) | Protons at C3 and C4 can adopt a diaxial orientation in a stable chair conformation, leading to a large coupling constant. |
| Cis | Smaller (e.g., 2-5 Hz) | Protons at C3 and C4 will have an axial-equatorial or diequatorial relationship, resulting in a smaller coupling constant. |
Note: To distinguish enantiomers by NMR, a chiral environment must be created, for instance, by using a chiral solvating agent that forms transient diastereomeric complexes.
X-ray Crystallography
For a crystalline solid, single-crystal X-ray crystallography is the ultimate method for determining the absolute stereochemistry (e.g., distinguishing (3R, 4R) from (3S, 4S)).[6] This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. The primary challenge is often the ability to grow a single crystal of sufficient quality for analysis.
Caption: A typical analytical workflow for comprehensive stereochemical characterization.
Conclusion and Future Outlook
The stereoisomers of this compound represent a microcosm of the challenges faced in modern pharmaceutical chemistry. Mastery of this system requires a synergistic application of stereoselective synthesis, classical resolution techniques, and advanced analytical characterization. As drug development continues to demand compounds with higher specificity and improved safety profiles, the ability to isolate and study individual stereoisomers is no longer a niche specialty but a fundamental requirement. The principles and protocols outlined in this guide provide a solid foundation for researchers working with this valuable scaffold, enabling the rational design and development of next-generation therapeutics.
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An In-depth Technical Guide to cis/trans 3-Methylpiperidine-4-carboxylic acid hydrochloride
<
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its presence in numerous pharmaceuticals.[1][2] The introduction of substituents, such as a methyl and a carboxylic acid group, creates stereoisomers with distinct three-dimensional arrangements that can profoundly influence their biological activity. This guide provides a comprehensive technical overview of the synthesis, stereochemical control, analytical characterization, and pharmacological significance of the cis and trans isomers of 3-Methylpiperidine-4-carboxylic acid hydrochloride. We will delve into the causal relationships behind synthetic strategies and the critical importance of stereoisomer differentiation in the context of drug discovery and development.
Introduction: The Significance of Stereoisomerism in Substituted Piperidines
The piperidine ring is a privileged scaffold in drug design, offering a three-dimensional structure that can be finely tuned to interact with biological targets.[1][3] Its saturated nature allows for specific spatial arrangements of substituents, leading to stereoisomers with potentially divergent pharmacological profiles. The seemingly subtle difference between the cis and trans configurations of 3-Methylpiperidine-4-carboxylic acid can lead to significant variations in binding affinity, efficacy, and pharmacokinetic properties.[3] The carboxylic acid moiety, a common pharmacophore, introduces a key interaction point with biological receptors, and its spatial relationship with the adjacent methyl group dictates the overall shape and polarity of the molecule.[4] Understanding and controlling the stereochemistry of this compound is therefore paramount for researchers in medicinal chemistry and drug development.
Stereoselective Synthesis Strategies
The synthesis of 3-Methylpiperidine-4-carboxylic acid isomers with high stereoselectivity is a critical challenge. The choice of synthetic route directly impacts the isomeric purity of the final product.
Synthesis of cis-3-Methylpiperidine-4-carboxylic acid Derivatives
A common strategy for achieving the cis configuration involves the catalytic hydrogenation of a substituted pyridine precursor. The catalyst surface guides the addition of hydrogen from the less hindered face of the molecule, leading to the desired stereochemistry.[5]
Experimental Protocol: Catalytic Hydrogenation for cis-Isomer
-
Precursor Synthesis: Start with a suitably substituted pyridine, such as a 3-methyl-4-cyanopyridine or a 3-methylpyridine-4-carboxylic acid ester.
-
Hydrogenation: Dissolve the pyridine precursor in a suitable solvent like methanol or acetic acid.[5][6] Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[5][7]
-
Reaction Conditions: Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi) and heat to approximately 50°C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Protection: After filtration of the catalyst, the resulting piperidine nitrogen is often protected, for instance, with a Boc group (di-tert-butyl dicarbonate), to facilitate purification and prevent side reactions.[8][9]
-
Hydrolysis and Salt Formation: The ester or nitrile group is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions. Finally, treatment with hydrochloric acid yields the desired cis-3-Methylpiperidine-4-carboxylic acid hydrochloride.[10]
The diastereoselectivity of this reduction is often high, yielding predominantly the cis isomer.[5] This is because the pyridine ring adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the same face.
Synthesis of trans-3-Methylpiperidine-4-carboxylic acid Derivatives
The synthesis of the trans isomer often requires a different approach, as direct hydrogenation is less likely to yield this configuration as the major product. One effective method involves the epimerization of the more readily accessible cis isomer.
Experimental Protocol: Epimerization for trans-Isomer
-
Starting Material: Begin with the N-protected cis-3-Methylpiperidine-4-carboxylic acid ester.
-
Base-Mediated Epimerization: Treat the cis-isomer with a strong base, such as sodium methoxide in methanol. This deprotonates the carbon at the 4-position, forming an enolate intermediate.
-
Thermodynamic Control: The subsequent reprotonation of the enolate can occur from either face. Under thermodynamic control, the bulkier ester group will preferentially adopt the equatorial position to minimize steric strain, leading to the formation of the more stable trans isomer.[5]
-
Purification and Deprotection: The resulting mixture of cis and trans isomers is then separated by column chromatography. Subsequent hydrolysis of the ester and removal of the N-protecting group, followed by treatment with HCl, affords the trans-3-Methylpiperidine-4-carboxylic acid hydrochloride.
Another approach for obtaining the trans isomer involves multi-step sequences that build the piperidine ring with the desired stereochemistry from acyclic precursors.[7]
Analytical Characterization and Isomer Differentiation
The unambiguous identification and differentiation of the cis and trans isomers are crucial for quality control and for understanding their structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants (J-values) between the protons at the 3 and 4 positions of the piperidine ring are diagnostic.
-
For the cis-isomer: The proton at C4 is typically axial when the carboxylic acid group is equatorial. The coupling between the axial proton at C4 and the axial proton at C3 will be large (typically > 8 Hz).
-
For the trans-isomer: The proton at C4 is typically equatorial when the carboxylic acid group is equatorial. The coupling between the equatorial proton at C4 and the axial proton at C3 will be small (typically < 5 Hz).
The chemical shifts of the methyl group and the ring protons can also provide valuable structural information.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the relative stereochemistry of the substituents.[12][13] By determining the precise three-dimensional arrangement of the atoms in the crystal lattice, the cis or trans configuration can be unequivocally assigned. This technique is invaluable for validating the stereochemical outcome of a synthetic route.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the isomeric purity of a sample.[14] By developing appropriate chromatographic methods, the cis and trans isomers can be separated and quantified, allowing for the assessment of the diastereoselectivity of a reaction. Fractional crystallization can also be employed to separate isomers based on their differential solubility.[14][15]
Pharmacological Significance and Applications
The stereochemistry of 3-Methylpiperidine-4-carboxylic acid and its derivatives is a critical determinant of their biological activity. The distinct spatial arrangement of the methyl and carboxylic acid groups in the cis and trans isomers leads to different interactions with target proteins.[3]
Substituted piperidines are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and as ligands for receptors in the central nervous system.[16][17] For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known as GABA uptake inhibitors.[18] The introduction of a methyl group at the 3-position and shifting the carboxylic acid to the 4-position creates novel chemical space for exploring new pharmacological targets.
The specific biological activities of the cis and trans isomers of this compound are not extensively detailed in publicly available literature, highlighting an area for further research. However, the principles of stereopharmacology strongly suggest that each isomer will have a unique biological profile. The development of stereoselective syntheses and robust analytical methods, as described in this guide, is the foundational work required to unlock the therapeutic potential of these specific isomers.
Data Presentation
Table 1: Comparison of Spectroscopic and Chromatographic Properties
| Property | cis-3-Methylpiperidine-4-carboxylic acid | trans-3-Methylpiperidine-4-carboxylic acid |
| ¹H NMR (typical J₃,₄) | Large coupling constant (axial-axial) | Small coupling constant (axial-equatorial) |
| ¹³C NMR Chemical Shifts | Distinct chemical shifts for ring carbons and substituents | Distinct chemical shifts for ring carbons and substituents |
| HPLC Retention Time | Typically different under chiral or specific achiral conditions | Typically different under chiral or specific achiral conditions |
| GC Retention Time | Typically different for derivatized compounds | Typically different for derivatized compounds |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to cis and trans isomers.
Stereochemical Relationship
Caption: Stereochemical relationship between isomers.
Conclusion
The synthesis and characterization of the cis and trans isomers of this compound exemplify the critical role of stereochemistry in medicinal chemistry. The ability to selectively synthesize and analytically differentiate these diastereomers is fundamental to any drug discovery program that utilizes this scaffold. This guide has provided a detailed overview of the key synthetic strategies, analytical techniques, and the underlying scientific principles that govern the properties of these important molecules. Further investigation into the specific biological activities of each isomer is warranted and holds the potential to uncover novel therapeutic agents.
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3-Methylpiperidine-4-carboxylic acid hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profiling of 3-Methylpiperidine-4-carboxylic acid hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Compounds containing the piperidine scaffold are ubiquitous in modern medicine, yet their physicochemical properties, including solubility, can present significant challenges.[3][4][5] This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a representative piperidine derivative. While specific experimental solubility data for this compound is not publicly available, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the foundational concepts of solubility, details robust experimental protocols for its determination, and explains the underlying scientific principles that govern the choice of methodology.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to establish an equilibrium, is a fundamental physicochemical property that dictates a drug's journey through the body.[6][7] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability and potentially compromising therapeutic efficacy.[1]
This compound incorporates several structural features of interest: a saturated heterocyclic piperidine ring, a carboxylic acid group, and a hydrochloride salt form.[8][9][10] The piperidine ring is a common motif in pharmaceuticals, but its substituted forms can be lipophilic, negatively impacting aqueous solubility.[3][4] Salt formation, in this case with hydrochloric acid, is a widely used strategy to enhance the solubility of basic compounds.[11] However, the interplay between the compound's intrinsic properties and external factors like pH and ionic strength must be thoroughly understood. This guide provides the necessary theoretical and practical foundation to perform this characterization.
Physicochemical Profile and Expected Behavior
A preliminary analysis of the molecule's structure provides insight into its likely solubility characteristics.
| Property | Value / Information | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [8][9] |
| Molecular Weight | 179.64 g/mol | [8] |
| Structure | A piperidine ring substituted with a methyl group and a carboxylic acid group, supplied as a hydrochloride salt. | [9][10] |
| Expected Ionization | As a hydrochloride salt of a secondary amine (the piperidine nitrogen) and containing a carboxylic acid, the compound is amphoteric. The piperidine nitrogen will be protonated at low to neutral pH, while the carboxylic acid will be deprotonated at neutral to high pH. | |
| Expected pH-Solubility | The solubility is expected to be highly pH-dependent.[12][13] As a hydrochloride salt, it is likely to exhibit higher solubility in acidic to neutral pH ranges where the amine remains protonated. The common ion effect from high concentrations of chloride ions could potentially suppress solubility.[14] |
Conceptual Framework: Thermodynamic vs. Kinetic Solubility
In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[15][16]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the concentration of the solute in a saturated solution that is in equilibrium with the solid (undissolved) phase under specific conditions (e.g., solvent, temperature, pH).[6] This measurement is crucial for lead optimization and formulation development, as it defines the absolute upper limit of concentration.[1] The most common method for its determination is the shake-flask method.[15]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a solution (typically a DMSO stock) is rapidly diluted into an aqueous buffer.[17][18] This value is often higher than the thermodynamic solubility because it reflects a supersaturated state. Kinetic solubility assays are high-throughput and are used extensively in early drug discovery to quickly flag compounds with potential solubility liabilities.[17]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility of this compound.[15] The objective is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved compound.
Rationale for Experimental Design
-
Buffer Selection: Phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.[15] Additional buffers (e.g., citrate for acidic pH, glycine for basic pH) should be used to build a complete pH-solubility profile.
-
Equilibration Time: An incubation time of 24 hours is typically sufficient to ensure that equilibrium between the solid and dissolved states is reached.[6][7]
-
Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[19]
-
Quantification: HPLC-UV is a robust and selective method for quantifying the concentration of the dissolved API, capable of separating the main compound from any potential impurities or degradants.[1][19]
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[6]
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[15]
-
Phase Separation: After incubation, carefully separate the solid and liquid phases. This can be done by:
-
Sample Preparation for Analysis: Dilute the clear filtrate/supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.[21]
-
Data Reporting: Express the final solubility in µg/mL or µM, specifying the solvent, pH, and temperature.
Visual Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: Kinetic Solubility Determination
This protocol uses a high-throughput method to assess kinetic solubility by inducing precipitation from a DMSO stock solution. This is valuable for early screening where speed is essential.[17][22]
Rationale for Experimental Design
-
DMSO Stock: High-concentration DMSO stock solutions are standard in HTS formats. It's crucial to keep the final DMSO concentration low (typically ≤1%) to minimize its co-solvent effects.[3]
-
Detection Method: Nephelometry, which measures light scattering from precipitated particles, is a direct and rapid way to detect insolubility.[2][22] Alternatively, after filtration, the concentration in the clear solution can be quantified by LC-MS/MS for higher sensitivity.[17]
Step-by-Step Protocol
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 98 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the wells. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[20]
-
Detection (Nephelometry): Place the microplate in a nephelometer and measure the light scattering in each well. A significant increase in scattering compared to a buffer-only control indicates precipitation.[22]
-
Detection (LC-MS/MS Quantification):
-
Filter the contents of the wells through a 96-well filter plate (0.45 µm).[20]
-
Analyze the filtrate by a suitable LC-MS/MS method to determine the concentration of the compound remaining in solution.
-
-
Data Reporting: The kinetic solubility is the highest concentration that does not produce a precipitate.
Visual Workflow: Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Presentation
The collected data should be tabulated to provide a clear solubility profile. As no public data exists, the following table serves as a template for researchers to populate with their findings.
Table 1: Example Solubility Data Table for this compound
| Assay Type | Solvent System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method of Quantification |
| Thermodynamic | 0.1 M HCl | 1.0 | 25 | Experimental Value | Experimental Value | HPLC-UV |
| Thermodynamic | 50 mM Citrate Buffer | 4.5 | 25 | Experimental Value | Experimental Value | HPLC-UV |
| Thermodynamic | PBS | 7.4 | 25 | Experimental Value | Experimental Value | HPLC-UV |
| Thermodynamic | 50 mM Glycine Buffer | 9.0 | 25 | Experimental Value | Experimental Value | HPLC-UV |
| Kinetic | PBS | 7.4 | 25 | Experimental Value | Experimental Value | Nephelometry |
| Kinetic | PBS | 7.4 | 25 | Experimental Value | Experimental Value | LC-MS/MS |
Conclusion
Determining the solubility of this compound requires a systematic, multi-faceted approach. By employing both thermodynamic and kinetic assays across a physiologically relevant pH range, researchers can build a comprehensive solubility profile. This data is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulations, and ultimately increasing the probability of developing a successful drug candidate. The protocols and principles outlined in this guide provide a robust framework for generating this critical dataset with high scientific integrity.
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A Technical Guide to the Spectral Analysis of 3-Methylpiperidine-4-carboxylic acid hydrochloride
This in-depth guide provides a detailed technical analysis of the expected spectral data for 3-Methylpiperidine-4-carboxylic acid hydrochloride (C₇H₁₄ClNO₂), a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this document serves as a predictive reference, synthesizing principles of spectroscopic analysis and data from analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and Stereoisomerism: The Foundation of Spectral Interpretation
This compound possesses a piperidine ring substituted at the 3- and 4-positions. This creates two stereocenters, leading to the existence of two diastereomers: cis and trans.
The stereochemical relationship between the C3-methyl group and the C4-carboxylic acid group is the primary determinant of the molecule's three-dimensional shape and, consequently, its spectral characteristics. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the hydrochloride form, the piperidine nitrogen is protonated, forming a positively charged ammonium ion. This structural complexity dictates that the spectral data for the cis and trans isomers will be distinct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. Distinct spectra are predicted for the cis and trans diastereomers due to the different chemical environments of the protons and carbons in each configuration.
Theoretical Framework: Causality in Chemical Shifts and Coupling
The protonated nitrogen (NH₂⁺) and the electron-withdrawing carboxylic acid group significantly influence the electronic environment of the ring, generally causing protons and carbons closer to these groups to appear at a lower field (higher ppm) in the NMR spectrum. The key to differentiating the diastereomers lies in the orientation of the substituents (axial vs. equatorial) in the dominant chair conformation, which affects the dihedral angles between protons and thus their spin-spin coupling constants (³J). According to the Karplus equation, vicinal protons with an anti-periplanar relationship (180° dihedral angle, typical for axial-axial protons) exhibit large coupling constants (³J ≈ 7–12 Hz), while gauche relationships (60°, typical for axial-equatorial or equatorial-equatorial) result in smaller couplings (³J ≈ 2–5 Hz).[1]
Predicted ¹H NMR Spectral Data
In a deuterated solvent like D₂O or DMSO-d₆, the acidic protons of the -COOH and -NH₂⁺ groups may exchange with the solvent, potentially broadening or disappearing from the spectrum. The following table outlines the predicted chemical shifts and multiplicities for the non-exchangeable protons of both diastereomers.
| Assignment | Predicted δ (ppm) (cis-isomer) | Predicted δ (ppm) (trans-isomer) | Multiplicity | Key Insights |
| H2, H6 (Ring CH₂) | ~3.0 - 3.6 | ~3.0 - 3.6 | m | Protons adjacent to the protonated nitrogen are significantly deshielded. |
| H3 (Ring CH) | ~2.2 - 2.6 | ~2.4 - 2.8 | m | The chemical shift will be highly dependent on its axial/equatorial position relative to the carboxyl group. |
| H4 (Ring CH) | ~2.5 - 2.9 | ~2.3 - 2.7 | m | Adjacent to the electron-withdrawing carboxyl group. Its coupling constants to H3 and H5 protons will be critical for stereochemical assignment. |
| H5 (Ring CH₂) | ~1.6 - 2.1 | ~1.6 - 2.1 | m | Complex multiplet patterns arising from geminal and vicinal coupling. |
| C3-CH₃ (Methyl) | ~0.9 - 1.2 | ~0.9 - 1.2 | d | A doublet due to coupling with H3. The precise shift may vary slightly between isomers. |
Note: These are estimated ranges. Actual values depend on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The carbon spectrum provides complementary information, with carbons attached to electronegative atoms appearing at a lower field.
| Assignment | Predicted δ (ppm) | Key Insights |
| C=O (Carboxyl) | ~175 - 180 | The carbonyl carbon is the most deshielded. |
| C2, C6 (Ring CH₂) | ~45 - 55 | Carbons adjacent to the protonated nitrogen. Research on N-alkylpiperidines shows these carbons are sensitive to the nitrogen's environment.[2] |
| C4 (Ring CH) | ~40 - 50 | Alpha to the carboxyl group. |
| C3 (Ring CH) | ~30 - 40 | The position of this signal will differ between the cis and trans isomers due to stereochemical effects. |
| C5 (Ring CH₂) | ~25 - 35 | A typical aliphatic piperidine ring carbon. |
| C3-CH₃ (Methyl) | ~15 - 20 | The methyl group carbon will be in the high-field region of the spectrum. |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation :
-
Dissolve 5-25 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3][4] The choice of solvent is critical as it determines the lock signal and can influence chemical shifts.
-
Filter the sample through a glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]
-
Ensure the sample height in the tube is at least 40 mm for optimal shimming.[6]
-
-
Instrument Setup :
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity. Modern spectrometers often have automated shimming routines ("topshim").[6]
-
-
Data Acquisition :
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a potentially more concentrated sample (50-100 mg) may be necessary.[3]
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is ideal for rapidly confirming the presence of the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the secondary amine hydrochloride.
Theoretical Framework: Vibrational Causality
Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, a bond will absorb energy if the radiation frequency matches the bond's vibrational frequency. The presence of strong hydrogen bonding, particularly in the solid state, tends to broaden the absorption bands for O-H and N-H bonds significantly.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~2500 - 3300 | Carboxylic Acid (O-H) | Stretching | Very broad, strong absorption, often obscuring the C-H stretches.[7] |
| ~2400 - 2800 | Amine Hydrochloride (N-H₂⁺) | Stretching | Broad, multiple bands, often referred to as "amine salt bumps," overlapping with the O-H and C-H regions. |
| ~2850 - 3000 | Alkane (C-H) | Stretching | Medium to weak, may appear as shoulders on the broader O-H/N-H bands. |
| ~1700 - 1730 | Carboxylic Acid (C=O) | Stretching | Strong, sharp peak. Its position confirms the presence of the acid carbonyl. |
| ~1580 - 1640 | Amine Hydrochloride (N-H₂⁺) | Bending | Medium, can be broad. |
| ~1150 - 1300 | Carboxylic Acid (C-O) | Stretching | Medium intensity. |
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.
-
Background Spectrum :
-
Ensure the ATR crystal (typically diamond) is clean.
-
Acquire a background spectrum of the empty crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and H₂O.[8]
-
-
Sample Analysis :
-
Place a small amount of the solid this compound powder onto the crystal.
-
Use the built-in press to ensure firm and even contact between the sample and the crystal surface.[9]
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning :
-
Release the press and remove the bulk of the sample.
-
Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]
-
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Theoretical Framework: Ionization and Fragmentation Causality
In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the molecular mass. Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment, the molecular ion fragments in predictable ways. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom. A common and dominant pathway is α-cleavage, where the C-C bond adjacent to the nitrogen breaks, leading to a stable, resonance-stabilized iminium ion.[10] The carboxylic acid group can also fragment, often via the loss of H₂O or CO₂.
Predicted Mass and Fragmentation Pattern (ESI-MS/MS)
-
Molecular Formula : C₇H₁₃NO₂
-
Molecular Weight : 143.18 g/mol
-
Hydrochloride Formula : C₇H₁₄ClNO₂
-
Hydrochloride Molecular Weight : 179.64 g/mol
-
High-Resolution Mass (HRMS) : For the protonated free base [M+H]⁺, the expected exact mass would be C₇H₁₄NO₂⁺, m/z 144.1019. HRMS is essential for confirming the elemental composition.
The fragmentation of the [M+H]⁺ ion (m/z 144.1) would likely proceed through several key pathways, illustrated in the diagram below.
M [label="[M+H]⁺\nm/z = 144.1", fillcolor="#F1F3F4"]; F1 [label="Loss of H₂O (-18)\nm/z = 126.1", fillcolor="#F1F3F4"]; F2 [label="Loss of COOH radical (-45)\nm/z = 99.1", fillcolor="#F1F3F4"]; F3 [label="Loss of C₂H₄ via\nring opening\nm/z = 71.1", fillcolor="#F1F3F4"]; F4 [label="Loss of C₄H₇O₂\n(Side chain + ring fragment)\nm/z = 44.0", fillcolor="#F1F3F4"];
M -> F1 [label="- H₂O"]; M -> F2 [label="- •COOH"]; F2 -> F3 [label="Ring Cleavage"]; F2 -> F4 [label="α-Cleavage"];
}
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Methylpiperidine-4-carboxylic acid.Experimental Protocol: Direct Infusion ESI-MS
Direct infusion is a straightforward method for analyzing pure compounds.
-
Sample Preparation :
-
Analysis :
-
Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source.
-
Infuse the sample at a low, constant flow rate (e.g., 5-10 µL/min).[12]
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
If using a tandem mass spectrometer, select the [M+H]⁺ ion (m/z 144.1) as the precursor and perform a product ion scan to obtain the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.[10]
-
Conclusion: An Integrated Approach to Structural Elucidation
The unambiguous characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and elemental formula while offering structural insights through fragmentation analysis. Finally, ¹H and ¹³C NMR spectroscopy, including 2D techniques, delivers the definitive evidence required to assign the complete structure and, crucially, to differentiate between the cis and trans diastereomers. This guide provides the predictive framework and validated protocols necessary for researchers to confidently analyze and interpret the spectral data of this compound.
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A Researcher's Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: From Sourcing to Synthesis
Abstract
3-Methylpiperidine-4-carboxylic acid hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural features, comprising a chiral piperidine core with strategically placed functional groups, make it an invaluable scaffold for the synthesis of novel therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It navigates the commercial availability of this compound, delineates critical quality control parameters, explores its synthetic utility, and outlines essential safety and handling protocols. The guide is designed to provide both foundational knowledge and actionable insights to facilitate the seamless integration of this compound into research and development workflows.
The Strategic Value in Drug Design
The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to a molecule. The introduction of a methyl group at the 3-position and a carboxylic acid at the 4-position of the piperidine ring in this compound offers several strategic advantages in drug design:
-
Stereochemical Complexity: The presence of two stereocenters allows for the exploration of diastereomeric and enantiomeric pairs, which can lead to significant differences in pharmacological activity and selectivity.
-
Vectorial Diversity: The carboxylic acid and the secondary amine provide two orthogonal points for chemical modification, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies.
-
Conformational Constraint: The piperidine ring exists in a chair conformation, which can pre-organize the appended substituents into well-defined spatial orientations, potentially enhancing binding affinity to biological targets.
These attributes make 3-methylpiperidine-4-carboxylic acid and its derivatives attractive for targeting a wide range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Navigating the Commercial Landscape: Sourcing and Procurement
The successful execution of any research program hinges on the reliable supply of high-quality starting materials. This compound is commercially available from a multitude of chemical suppliers, catering to various scales and purity requirements.
Table 1: A Selection of Commercial Suppliers
| Supplier | Purity | Available Quantities | Noteworthy Features |
| CymitQuimica | 97%[1] | 100mg, 250mg, 1g[1] | Provides basic chemical properties and synonyms.[1] |
| Echemi | Varies | Bulk inquiries | Platform to connect with various manufacturers.[2] |
| ChemicalBook | Varies | Gram to kilogram scale | Aggregates multiple suppliers and provides pricing information. |
| J&K Scientific | 98% | Not specified | Provides key physical properties.[3] |
| Santa Cruz Biotechnology | 98%[4] | Not specified | Primarily for research use.[4] |
When selecting a supplier, it is imperative to consider not only the cost but also the comprehensiveness of the analytical data provided, the lot-to-lot consistency, and the supplier's ability to scale up production if required for later-stage development.
Ensuring Scientific Integrity: Quality Control and Analysis
The identity and purity of this compound must be rigorously verified to ensure the reliability and reproducibility of experimental results. A multi-technique approach to quality control is recommended.
Analytical Workflow for Incoming Material
The following workflow outlines a standard procedure for the quality assessment of a newly acquired batch of this compound.
Figure 1: A comprehensive quality control workflow for this compound.
Key Analytical Techniques and Expected Outcomes
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for unambiguous structure elucidation. The ¹H NMR spectrum should display characteristic signals for the methyl, methine, and methylene protons of the piperidine ring. The integration of these signals should be consistent with the number of protons in each environment. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass of the free base is 143.0946 g/mol .[5][6]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are employed to determine the purity of the compound. A high-purity sample will exhibit a single major peak, with any impurities appearing as minor peaks. A purity of >95% is generally acceptable for most research applications.
Synthetic Applications in Drug Discovery
The true value of this compound lies in its versatility as a synthetic intermediate. Both the carboxylic acid and the secondary amine can be readily functionalized to generate a diverse array of derivatives.
General Synthetic Strategy
The following diagram illustrates a common synthetic pathway leveraging this building block.
Sources
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2][3] Its derivatives are integral components of a vast array of pharmaceuticals, natural products, and agrochemicals, owing to their favorable physicochemical and pharmacokinetic properties.[4][5] This guide delves into the rich history of a specific and highly influential subclass: the piperidine carboxylic acids. We will trace their origins from natural sources, chronicle the evolution of their synthetic methodologies, and explore the pivotal discoveries that cemented their status as indispensable tools in neuroscience research and drug development. This narrative is not merely a chronological recounting of events but a technical exploration of the scientific reasoning and experimental innovations that have shaped our understanding and application of these remarkable molecules.
Part 1: Early Discoveries from Natural Sources - The Alkaloid Connection
The story of piperidine carboxylic acids begins not in the laboratory, but in the natural world, with the isolation and characterization of piperidine alkaloids. These compounds, biosynthesized in a variety of plants, have been used for centuries in traditional medicine and cultural practices.[6][7]
The Areca Nut Alkaloids: A Precursor to Pharmacological Probes
The areca nut, from the Areca catechu palm, has been consumed by millions worldwide for its stimulant properties.[8] Early investigations into its chemical constituents led to the isolation of a family of structurally related piperidine alkaloids.
In 1888, the German pharmacist E. Jahns first isolated the principal psychoactive alkaloid from the areca nut, arecoline .[9] Subsequent work in the early 20th century elucidated its structure as the methyl ester of N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[5] This discovery was significant as it introduced a naturally occurring piperidine derivative with a carboxylic acid-related functional group to the scientific community.
Further research on areca nut extracts revealed a suite of related alkaloids, including guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), the N-demethylated counterpart to arecoline's corresponding carboxylic acid, arecaidine.[8][10] Guvacine, being a simple, unadorned piperidine carboxylic acid, can be considered a foundational structure in this class of compounds. The relationship between these areca alkaloids is illustrated below.
Caption: Interconversion of major areca nut alkaloids.
These early isolations provided the first tangible examples of piperidine carboxylic acid scaffolds, albeit in their unsaturated forms. The elucidation of their structures laid the groundwork for future synthetic efforts and, crucially, for the investigation of their physiological effects.
Part 2: The Dawn of Synthetic Piperidine Carboxylic Acids
The transition from isolation from natural sources to deliberate chemical synthesis marked a paradigm shift in the study of piperidine carboxylic acids. This progression was driven by the desire to confirm structures, explore structure-activity relationships, and produce these compounds in larger, more accessible quantities.
Foundational Synthesis: The Hydrogenation of Pyridines
The most direct and enduring method for the synthesis of the saturated piperidine ring is the catalytic hydrogenation of pyridine precursors .[11][12][13] This approach, established in the early 20th century, remains a cornerstone of both industrial and laboratory-scale production.
The hydrogenation of pyridinecarboxylic acids (picolinic, nicotinic, and isonicotinic acids) provided the first rational and scalable access to the corresponding piperidine carboxylic acids: pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid).
Table 1: Pyridinecarboxylic Acid Precursors and their Hydrogenation Products
| Pyridine Precursor | Piperidine Product | Isomer Position |
| Picolinic Acid | Pipecolic Acid | 2 |
| Nicotinic Acid | Nipecotic Acid | 3 |
| Isonicotinic Acid | Isonipecotic Acid | 4 |
The initial forays into these hydrogenations required harsh conditions, often employing high pressures and temperatures with catalysts such as nickel or platinum oxide.[11][14] The inherent aromaticity of the pyridine ring necessitates a potent catalytic system to achieve full saturation.
Caption: General workflow for the synthesis of piperidine carboxylic acids via catalytic hydrogenation.
A significant challenge in these early syntheses was the potential for the nitrogen atom in both the pyridine starting material and the piperidine product to act as a catalyst poison, thereby deactivating the catalyst and impeding the reaction.[11] This was often overcome by performing the hydrogenation under acidic conditions, which protonates the nitrogen and mitigates its inhibitory effects.
Protocol 1: Classical Catalytic Hydrogenation of Isonicotinic Acid to Isonipecotic Acid
This protocol is representative of early, robust methods for the synthesis of piperidine carboxylic acids. Isonipecotic acid was first described in the scientific literature by at least 1944.[15]
Materials:
-
Isonicotinic acid
-
Platinum(IV) oxide (Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas source
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Pre-reduction: In a high-pressure reaction vessel, a suspension of platinum(IV) oxide in glacial acetic acid is subjected to an atmosphere of hydrogen gas with vigorous stirring. This step reduces the platinum oxide to the highly active platinum black. The completion of this pre-reduction is typically indicated by the cessation of hydrogen uptake.
-
Substrate Introduction: A solution of isonicotinic acid in glacial acetic acid is introduced into the reaction vessel containing the activated catalyst.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas to a pressure of 3-4 atmospheres. The reaction mixture is then agitated at room temperature.
-
Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The theoretical amount of hydrogen required for the reduction of the pyridine ring is 3 molar equivalents.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetic acid.
-
Isolation: The resulting crude isonipecotic acid is purified by recrystallization, typically from water or ethanol, to yield the final product.[6]
Causality of Experimental Choices:
-
Platinum(IV) oxide: Chosen for its high activity in the hydrogenation of aromatic systems.
-
Glacial Acetic Acid: Serves as a solvent and protonates the pyridine nitrogen, enhancing its susceptibility to reduction and preventing catalyst poisoning.
-
High Pressure: Necessary to overcome the aromatic stabilization of the pyridine ring and ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.
Part 3: The GABAergic Revolution - A Paradigm Shift in Understanding
The true significance of piperidine carboxylic acids in drug discovery and neuroscience was not fully appreciated until the elucidation of the function of gamma-aminobutyric acid (GABA) . The discovery of GABA in the brain in 1950, and its subsequent identification as the primary inhibitory neurotransmitter in the central nervous system in 1967, opened up a new frontier in neuropharmacology.[1][15]
A critical component of GABAergic signaling is the termination of its action, which is primarily achieved through its rapid removal from the synaptic cleft by GABA transporters (GATs) . The realization that inhibiting these transporters could prolong the inhibitory effect of GABA, and thus offer a novel therapeutic strategy for conditions such as epilepsy, spurred a search for potent and selective GAT inhibitors.
Nipecotic Acid and Guvacine: The Keys to Unlocking GABA Uptake
In the mid-1970s, a landmark drug design program, inspired by the structure of the GABA_A receptor agonist muscimol, led to a profound discovery. Researchers synthesized and pharmacologically characterized a series of conformationally restricted GABA analogues, including the piperidine carboxylic acids.[12] This systematic exploration revealed that:
-
(R)-Nipecotic acid and guvacine are potent and specific inhibitors of GABA uptake.[12]
-
Isonipecotic acid and the unsaturated analogue isoguvacine are specific agonists of the GABA_A receptor.[12]
This seminal work was a watershed moment, as it provided the scientific community with the first selective pharmacological tools to dissect the distinct roles of GABA transporters and GABA_A receptors.[12] Nipecotic acid, in particular, became an indispensable research tool for studying the physiological and pathological roles of GABA uptake.
Caption: Mechanism of action of Nipecotic Acid as a GABA uptake inhibitor.
However, a significant hurdle for the therapeutic application of nipecotic acid was its hydrophilic and zwitterionic nature, which severely limited its ability to cross the blood-brain barrier (BBB). This limitation spurred the next phase in the evolution of piperidine carboxylic acids: the development of lipophilic prodrugs and analogues.
Part 4: Modern Synthetic Strategies and Therapeutic Applications
The journey from a hydrophilic research tool to a clinically effective drug required significant advances in medicinal and synthetic organic chemistry. The development of Tiagabine , an anticonvulsant drug, is a prime example of this evolution.[1][12] Tiagabine features the (R)-nipecotic acid scaffold as its core GABA transporter-recognizing element, but with a lipophilic side chain attached to the piperidine nitrogen. This modification enhances its ability to penetrate the BBB, where it can then exert its inhibitory effect on GAT-1.
The demand for enantiomerically pure piperidine carboxylic acids, such as (R)-nipecotic acid for GAT inhibition, has driven the development of sophisticated asymmetric synthetic methodologies. These modern approaches offer greater control over stereochemistry, a critical factor in determining pharmacological activity and reducing off-target effects.
Protocol 2: Asymmetric Synthesis of a Piperidine Carboxylic Acid Derivative (Conceptual Overview)
Modern synthetic strategies often involve the asymmetric construction of the piperidine ring itself, or the enantioselective functionalization of a pre-existing ring system. One powerful approach is the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
Conceptual Workflow:
-
Starting Material Selection: A suitable achiral or prochiral starting material is chosen, often a dihydropyridine or a related unsaturated precursor.
-
Asymmetric Catalysis: A key bond-forming reaction, such as a catalytic asymmetric hydrogenation, aza-Michael addition, or a cycloaddition, is employed to introduce the desired stereocenter(s). This step utilizes a chiral catalyst, often a transition metal complex with a chiral ligand.
-
Elaboration: The resulting enantiomerically enriched intermediate is then further functionalized to install the carboxylic acid group and any other required substituents.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the final target molecule.
Caption: Conceptual workflow for modern asymmetric synthesis of piperidine carboxylic acids.
These advanced synthetic methods have not only provided access to drugs like Tiagabine but have also enabled the creation of a vast library of piperidine carboxylic acid derivatives for the exploration of other biological targets.
Conclusion
The history of piperidine carboxylic acids is a compelling narrative of scientific progress, from the serendipitous discovery of alkaloids in medicinal plants to the rational design of life-saving therapeutics. The initial isolation of compounds like guvacine and arecoline provided the chemical blueprint. The development of robust synthetic methods, particularly catalytic hydrogenation, made these scaffolds readily accessible. However, it was the convergence of this chemical knowledge with the burgeoning field of neuroscience, specifically the understanding of the GABAergic system, that truly unlocked their potential. The identification of nipecotic acid as a selective GABA uptake inhibitor was a pivotal moment that has had a lasting impact on neuropharmacology. Today, the legacy of these foundational discoveries continues, with modern synthetic chemists developing ever more sophisticated methods to craft novel piperidine carboxylic acid derivatives, ensuring that this humble scaffold will remain at the forefront of drug discovery for years to come.
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fundamental chemistry of substituted piperidines
An In-depth Technical Guide to the Fundamental Chemistry of Substituted Piperidines
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural products is a testament to its unique combination of physicochemical properties and synthetic accessibility.[1][2] Termed a "privileged scaffold," the piperidine core offers a three-dimensional framework that can be strategically substituted to modulate biological activity, enhance pharmacokinetic properties, and establish precise interactions with protein targets.[3][4][5] This guide provides a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its conformational analysis, survey the most powerful and versatile synthetic methodologies for its construction and functionalization, analyze its inherent reactivity, and contextualize its application in modern drug design.
The Conformational Landscape: Understanding the Piperidine 3D-Structure
The biological activity of a piperidine-containing molecule is inextricably linked to its three-dimensional shape. Understanding the conformational preferences of the piperidine ring is therefore paramount for rational drug design.
The Dominant Chair Conformation
Similar to its carbocyclic analog, cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] A critical distinction arises from the presence of the nitrogen atom, which introduces two unique chair conformers based on the orientation of the substituent on the nitrogen, most notably the N-H proton. One conformer places the N-H bond in an axial position, while the other places it in an equatorial position. For the parent piperidine, the equatorial conformation is generally more stable.[6]
Ring Inversion and Substituent Energetics
The two chair conformers can interconvert via a process known as ring inversion. For substituents on the carbon atoms of the ring, there is a strong energetic preference for the equatorial position to avoid steric clashes with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).
However, the conformational landscape can be more complex in substituted piperidines. In N-methylpiperidine, for instance, the equatorial conformation is strongly preferred.[6] For substituents at the C4 position, the conformational free energies are often very similar to those in analogous cyclohexanes.[7] Conversely, the introduction of polar substituents can lead to counterintuitive preferences. For example, fluorine substitution at the C3 position can favor the axial orientation due to a complex interplay of hyperconjugation and electrostatic interactions, a phenomenon that can be further influenced by the protonation state of the nitrogen.[8] In highly hindered systems, non-chair conformations like boat or twist-boat forms may become relevant.[9]
Strategic Synthesis of the Piperidine Core
The development of efficient and stereoselective methods to construct the piperidine skeleton is a central task in organic chemistry. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and functional group tolerance.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of readily available pyridine precursors is arguably the most direct and widely used method for piperidine synthesis.[10] This approach is atom-economical, often producing the desired product without the formation of byproducts.
-
Causality of Catalyst Choice : The selection of the catalyst is critical and depends on the substrate's functional groups.
-
Platinum (e.g., PtO₂, Adams' catalyst) : A powerful and robust catalyst, often used under acidic conditions (e.g., glacial acetic acid). The acid protonates the pyridine nitrogen, which both activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen.[11][12][13]
-
Rhodium (e.g., Rh/C, Rh₂O₃) : Effective under milder conditions than platinum and can show good selectivity for the pyridine ring over other reducible groups like benzene rings.[10]
-
Iridium (e.g., [Ir(COD)Cl]₂-based catalysts) : Homogeneous iridium catalysts have emerged as exceptionally chemoselective, capable of reducing pyridines while leaving highly sensitive functional groups like nitro, azide, and alkyne groups intact.[14] This provides access to a much broader range of complex substituted piperidines.[14]
-
Ruthenium & Nickel : Also widely used, particularly in industrial settings, though sometimes requiring higher pressures and temperatures.[1]
-
Protocol 1: General Procedure for PtO₂-Catalyzed Hydrogenation of a Substituted Pyridine [11]
-
Reactor Setup : To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol (approx. 0.1-0.2 M concentration).
-
Catalyst Addition : Add platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution.
-
Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-70 bar).
-
Reaction : Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup : Once the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. If an acidic solvent was used, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude piperidine derivative, which can be further purified by chromatography or distillation.
Reductive Amination
Reductive amination is a powerful and versatile strategy that builds the piperidine ring by forming two C-N bonds in a single conceptual operation.
-
Double Reductive Amination (DRA) : This highly efficient method involves the reaction of a 1,5-dicarbonyl compound with an amine (or ammonia) source.[15] The initial condensation forms a cyclic iminium ion (or enamine), which is then reduced in situ to the piperidine. This is a cornerstone for synthesizing polyhydroxylated piperidines (iminosugars) from carbohydrate-derived dialdehydes.[15][16]
-
Intramolecular Reductive Amination : This involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a precursor).
-
Choice of Reducing Agent : The success of reductive amination hinges on using a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.
-
Sodium Cyanoborohydride (NaBH₃CN) : Classically used due to its mildness and selectivity, but its toxicity is a significant drawback.[17]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A safer and often more effective alternative, particularly for reactions with aldehydes.
-
Borane-Pyridine Complex (BAP) : A less toxic and inexpensive alternative to cyanide-based reagents, showing excellent results in the reductive amination of piperidines with various aldehydes.[18][19]
-
Mannich and Aza-Diels-Alder Reactions
-
Mannich Reaction : This classic three-component reaction combines an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound to form a β-amino carbonyl compound.[20] By using a bifunctional substrate, such as an amine and two equivalents of an aldehyde with a ketone like acetone, one can construct a 4-piperidone ring in a single step.[21] Intramolecular versions of the Mannich reaction are also powerful tools for creating complex, polysubstituted piperidines with high stereocontrol.[22]
-
Aza-Diels-Alder Reaction : This [4+2] cycloaddition reaction, typically between an imine (dienophile) and a diene, provides a rapid and highly stereocontrolled entry into tetrahydropyridine systems, which can be subsequently reduced to the corresponding piperidines.
Ring-Closing Metathesis (RCM)
RCM has revolutionized the synthesis of cyclic compounds, including piperidines. This method uses a ruthenium-based catalyst (e.g., Grubbs' catalysts) to form a double bond between two terminal alkene moieties within a single molecule, closing the ring.[23]
-
Key Advantages : The primary advantage of RCM is its exceptional functional group tolerance, allowing for the synthesis of highly complex and functionalized piperidines that would be incompatible with other methods.[23] The starting diene precursors are often readily prepared from amino acids or other chiral building blocks, enabling asymmetric synthesis.[24] The resulting unsaturated piperidine (a dihydropyridine) can then be easily hydrogenated to the final saturated ring.
Protocol 2: Representative Ring-Closing Metathesis for Piperidine Synthesis [24]
-
Substrate Preparation : Synthesize the acyclic N-protected diallylamine precursor through standard alkylation methods.
-
Degassing : Dissolve the diene substrate (1.0 eq) in a dry, degassed solvent like dichloromethane or toluene to a dilute concentration (typically 0.005-0.01 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition : Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction : Heat the reaction mixture to reflux (approx. 40 °C for dichloromethane) for 2-12 hours, monitoring for the consumption of the starting material and the formation of the cyclic product (and ethylene gas).
-
Quenching and Workup : After completion, cool the reaction and quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst. Concentrate the mixture under reduced pressure.
-
Purification and Reduction : Purify the resulting dihydropyridine by silica gel chromatography. Subsequently, dissolve the purified product in a solvent like methanol or ethanol, add a hydrogenation catalyst (e.g., 10% Pd/C), and stir under an atmosphere of hydrogen gas until the double bond is fully reduced. Filter and concentrate to obtain the final substituted piperidine.
Reactivity and Physicochemical Properties
The chemical behavior of a substituted piperidine is dominated by the nitrogen atom and influenced by the nature and position of its substituents.
Basicity (pKa)
The lone pair of electrons on the sp³-hybridized nitrogen makes piperidine a base. The pKa of the conjugate acid (piperidinium) is approximately 11.2, making it a stronger base than most acyclic secondary amines. This basicity is crucial for its biological function, as it is often protonated at physiological pH (7.4), allowing for ionic interactions with biological targets.
-
Substituent Effects :
-
Electron-Donating Groups (EDGs) like alkyl groups slightly increase basicity by stabilizing the positive charge of the conjugate acid.
-
Electron-Withdrawing Groups (EWGs) such as carbonyls, cyano groups, or aryl groups decrease basicity by delocalizing or inductively withdrawing electron density from the nitrogen. An N-acyl group, for example, dramatically reduces basicity, rendering the nitrogen essentially non-basic.
-
| Compound | Substituent | Approximate pKa |
| Piperidinium | None | 11.2 |
| 4-Methylpiperidinium | 4-Me (EDG) | 11.3 |
| 1-Methylpiperidinium | N-Me (EDG) | 10.4 (steric effects) |
| 4-Hydroxypiperidinium | 4-OH (EWG) | 10.8 |
| Isonipecotic Acid | 4-COOH (EWG) | 10.7 |
| 1-Acetylpiperidine | N-Acyl (Strong EWG) | ~ -0.4 |
Nucleophilicity and N-Functionalization
The nitrogen lone pair also makes piperidine a potent nucleophile. It readily undergoes a variety of reactions to functionalize the nitrogen atom, which is a common strategy in drug analog synthesis.
-
N-Alkylation : Reaction with alkyl halides.
-
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions with aryl halides.
-
Reductive Amination : Reaction with aldehydes or ketones to form N-substituted piperidines.[25][26]
The Substituted Piperidine in Drug Design
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in countless approved drugs for diverse therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[27][28]
A Privileged Scaffold for Diverse Targets
A privileged scaffold is a molecular framework that is able to provide ligands for multiple, different biological targets.[5] The piperidine ring fits this definition perfectly. Its non-planar, three-dimensional structure allows substituents to be projected into space in well-defined vectors, enabling precise interactions with the binding pockets of enzymes and receptors.
Modulating Physicochemical and Pharmacokinetic Properties
The inclusion of a piperidine ring can profoundly and beneficially impact a molecule's drug-like properties:
-
Solubility : The basic nitrogen can be protonated to form highly water-soluble salts (e.g., hydrochlorides), which is critical for formulation.
-
Lipophilicity : The piperidine ring itself is lipophilic, but its overall contribution to the molecule's logP can be fine-tuned through substitution. This balance is crucial for membrane permeability and absorption.
-
Metabolic Stability : The piperidine ring is generally more metabolically stable than many acyclic amines.[27] Strategic substitution (e.g., gem-dimethyl groups) can further block sites of metabolic oxidation.
-
Blood-Brain Barrier (BBB) Penetration : The ability to modulate lipophilicity and the presence of the basic nitrogen makes the piperidine scaffold a common feature in CNS-active drugs.
Conclusion
The is a rich and dynamic field, driven by the scaffold's unparalleled importance in drug discovery. Its predictable conformational behavior provides a reliable 3D template for design, while a mature and ever-expanding arsenal of synthetic methods allows for the precise construction of virtually any desired analog. From the workhorse hydrogenation of pyridines to modern, highly selective catalytic methods, chemists have extensive control over the preparation of these critical structures. A thorough understanding of the interplay between a substituted piperidine's conformation, reactivity, and physicochemical properties is essential for any scientist aiming to harness its full potential in the development of the next generation of therapeutics.
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Donohoe, T. J., et al. (2008). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry, 73(10), 3937-3940. URL: [Link]
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Zhang, G., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(51), 12844-12848. URL: [Link]
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Matassini, C., et al. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 244-263. URL: [Link]
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Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 231-236. URL: [Link]
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Wang, J., et al. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 11(39), 6776-6784. URL: [Link]
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Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(15), 4995. URL: [Link]
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Rowan, T. G., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(34), 14593-14600. URL: [Link]
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Patridge, E., et al. (2019). Natural Product Derived Privileged Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry, 19(1), 2-3. URL: [Link]
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Davis, F. A., et al. (2003). Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters, 5(20), 3615-3617. URL: [Link]
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OpenOChem Learn. Privileged Structures. URL: [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Comprehensive Medicinal Chemistry II, 3, 19-53. URL: [Link]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. URL: [Link]
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Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Medicinal Chemistry, 12(1), 29-43. URL: [Link]
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Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. URL: [Link]
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Rubiralta, M., et al. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 583-621. URL: [Link]
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O'Hagan, D. (2002). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2311-2334. URL: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. URL: [Link]
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Wikipedia. Piperidine. URL: [Link]
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Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117006. URL: [Link]
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Engle, K. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14210-14217. URL: [Link]
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Horton, D. A., et al. (2003). Privileged Structures: A Useful Concept for the Rational Design of New Ligands. Chemical Reviews, 103(3), 893-930. URL: [Link]
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Jones, R. A. Y., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 653-659. URL: [Link]
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Ding, K. (Ed.). (2023). Privileged Scaffolds in Drug Discovery. The MIT Press. URL: [Link]
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Reddy, B. C., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Der Pharma Chemica, 7(5), 143-148. URL: [Link]
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Williams, J. M. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 69-73. URL: [Link]
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Pandiarajan, K., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(5), 487-495. URL: [Link]
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Canet, J. L., & Troin, Y. (2000). A rapid stereoselective access to highly substituted piperidines. Tetrahedron Letters, 41(51), 10033-10037. URL: [Link]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. URL: [Link]
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Castagnoli, N., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. URL: [Link]
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McElvain, S. M., & McMahon, R. E. (1949). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 71(3), 901-906. URL: [Link]
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Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Current Organic Chemistry, 15(14), 2356-2374. URL: [Link]
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Sharma, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a14. URL: [Link]
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Vitaku, E., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 222-234. URL: [Link]
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Laszcz-Tuczapska, A., et al. (Eds.). (2021). Piperidine-Based Drug Discovery. Bentham Science Publishers. URL: [Link]
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Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Journal of Chemical and Pharmaceutical Research, 7(5), 1049-1053. URL: [Link]
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Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. URL: [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7943. URL: [Link]
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DeKorver, K. A., et al. (2006). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 8(22), 5133-5135. URL: [Link]
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Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. URL: [Link]
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Oloyede, O. I., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-66. URL: [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 040, 59-64. URL: [Link]
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Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2003(19), 3693-3714. URL: [Link]
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Methodological & Application
Synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
3-Methylpiperidine-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and pharmaceutical development. As a substituted nipecotic acid analog, this scaffold is of significant interest for its potential interaction with GABA transporters and other neurological targets.[1][2][3] The precise stereochemistry and substitution pattern on the piperidine ring can significantly influence biological activity, making access to well-defined analogs like the titular compound crucial for structure-activity relationship (SAR) studies.
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride. The described methodology focuses on the robust and scalable catalytic hydrogenation of the readily available precursor, 3-Methyl-4-pyridinecarboxylic acid. We will delve into the causality behind experimental choices, ensuring a reproducible and efficient synthesis.
Synthetic Strategy: From Pyridine to Piperidine
The core of this synthesis is the reduction of a heteroaromatic pyridine ring to its corresponding saturated piperidine structure. This transformation is most effectively achieved through catalytic hydrogenation.
Reaction Pathway
The hydrogenation of a pyridine ring on a noble metal catalyst surface is a stepwise addition of hydrogen atoms across the double bonds of the aromatic system.[4] The process involves initial adsorption of the pyridine molecule onto the catalyst, followed by sequential hydrogen transfer, proceeding through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine, before the final piperidine ring is formed and desorbs from the catalyst surface.[4]
A critical consideration in the hydrogenation of pyridines is the potential for the nitrogen lone pair in both the starting material and the more basic piperidine product to coordinate to the metal catalyst, leading to catalyst inhibition or "poisoning".[5] To circumvent this, the reaction is typically conducted in an acidic medium. The protonation of the nitrogen atom prevents its inhibitory coordination to the catalyst, allowing for a smooth and efficient reduction.[5]
The chosen precursor for this synthesis is 3-Methyl-4-pyridinecarboxylic acid, a commercially available starting material.[6][7][8][9][10] The final product is isolated as a hydrochloride salt, which enhances its stability and crystallinity, facilitating purification and handling.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the hydrogenation of substituted pyridinecarboxylic acids.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-4-pyridinecarboxylic acid | ≥97% | Various | Starting material.[6] |
| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Hydrogenation grade | Various | Catalyst, typically used at 5 mol%.[4] |
| Glacial Acetic Acid | ACS Grade | Various | Reaction solvent. |
| Hydrogen (H₂) gas | High purity (≥99.99%) | Gas Supplier | Reducing agent. |
| Concentrated Hydrochloric Acid (HCl) | ACS Grade, ~37% | Various | For hydrochloride salt formation. |
| Diethyl ether or Methyl tert-butyl ether (MTBE) | Anhydrous | Various | For precipitation and washing. |
| Celite® or Diatomaceous earth | Filtration aid | Various | For catalyst filtration. |
| High-pressure autoclave/hydrogenator | - | Equipment Supplier | Capable of sustaining >70 bar pressure. |
Step-by-Step Procedure
-
Vessel Preparation and Charging:
-
To a suitable high-pressure reaction vessel (e.g., a Parr hydrogenator), add 3-Methyl-4-pyridinecarboxylic acid (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Platinum(IV) oxide catalyst (0.05 eq). Caution: PtO₂ can be pyrophoric. Handle with care.
-
-
Hydrogenation Reaction:
-
Seal the reaction vessel securely according to the manufacturer's instructions.
-
Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 70 bar (approx. 1000 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. Typically, the reaction is complete within 4-8 hours. For confirmation, an aliquot may be carefully depressurized, worked up, and analyzed by TLC or LC-MS.
-
-
Work-up and Catalyst Removal:
-
Upon completion, carefully vent the excess hydrogen gas from the vessel in a well-ventilated fume hood.
-
Purge the vessel with nitrogen gas.
-
Dilute the reaction mixture with additional glacial acetic acid or methanol to ensure it is fully mobile.
-
Prepare a filtration setup with a pad of Celite® over a filter paper in a Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the platinum catalyst. The catalyst on the filter pad should be kept wet with solvent until it can be safely quenched, as dry platinum on Celite® can be pyrophoric.
-
Wash the reaction vessel and the filter cake with a small amount of methanol to ensure complete transfer of the product.
-
-
Isolation of the Hydrochloride Salt:
-
Combine the filtrates and concentrate them under reduced pressure (rotary evaporation) to remove the bulk of the acetic acid and methanol.
-
The resulting residue, which contains the crude 3-Methylpiperidine-4-carboxylic acid, should be co-evaporated with toluene or a similar solvent to azeotropically remove residual acetic acid.
-
Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid. Alternatively, a solution of HCl in isopropanol can be used.
-
Stir the mixture at 0-5 °C. The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, add an anti-solvent such as diethyl ether or MTBE dropwise until the solution becomes turbid, then continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
-
Final Purification and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or MTBE to remove any remaining impurities.
-
Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight.
-
The final product, this compound, can be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: The primary indicator of reaction completion is the stabilization of the hydrogen pressure in the reaction vessel. This signifies that the substrate has been fully consumed.
-
Product Characterization: The identity and purity of the final product should be rigorously confirmed. The disappearance of the aromatic signals corresponding to the pyridine ring and the appearance of aliphatic signals for the piperidine ring in the ¹H NMR spectrum are key validation points.
-
Safety: The use of a flammable gas under high pressure and a potentially pyrophoric catalyst necessitates strict adherence to safety protocols. All operations should be performed in a properly functioning fume hood, and the operator must be trained in the use of high-pressure equipment.
Conclusion
This protocol details a reliable and scalable method for the synthesis of this compound via the catalytic hydrogenation of 3-Methyl-4-pyridinecarboxylic acid. The use of an acidic solvent effectively mitigates catalyst poisoning, leading to an efficient and high-yielding transformation. This foundational protocol enables researchers in drug discovery and chemical development to access this important molecular scaffold for further investigation and derivatization.
References
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Topic: Strategic Approaches to the Chiral Synthesis of (3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: (3R,4R)-3-Methylpiperidine-4-carboxylic acid is a critical chiral building block in modern medicinal chemistry, notably as a core component of several CCR5 antagonists investigated for HIV therapy. Its stereochemically dense structure, featuring two contiguous stereocenters on a flexible piperidine ring, presents a significant synthetic challenge. This document provides a detailed guide to the strategic chiral synthesis of its hydrochloride salt. We will move beyond a simple recitation of steps to explore the underlying principles of two primary, field-proven strategies: the catalytic asymmetric hydrogenation of a pyridine precursor and a diastereoselective alkylation approach utilizing a chiral auxiliary. This guide includes detailed, step-by-step protocols, a comparative analysis of the routes, and mechanistic insights to empower researchers in selecting and executing the optimal synthesis for their specific needs, from discovery to process development.
Introduction: The Significance of the 3-Methylpiperidine-4-carboxylic Acid Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. The introduction of specific stereochemistry dramatically enhances the potential for precise molecular recognition. The (3R,4R) and (3S,4R) diastereomers of 3-methylpiperidine-4-carboxylic acid, in particular, have garnered significant attention as key intermediates. For instance, the (3S,4R) isomer is a crucial fragment for the synthesis of Maraviroc, an FDA-approved CCR5 antagonist. The demand for enantiomerically pure forms of this scaffold necessitates robust and scalable synthetic methods that provide absolute stereocontrol.
This guide will focus on the synthesis of the (3R,4R) diastereomer, outlining methodologies that are both efficient and instructive.
Strategic Overview: Navigating the Synthetic Landscape
The primary challenge lies in the simultaneous and controlled installation of the two stereocenters at the C3 and C4 positions. Two fundamentally different, yet powerful, strategies have emerged as leading solutions.
-
Strategy A: Asymmetric Catalysis. This approach involves the direct creation of the chiral centers through a catalytic asymmetric reaction, most commonly the hydrogenation of a prochiral precursor. This method is often highly efficient and atom-economical.
-
Strategy B: Chiral Auxiliary-Mediated Synthesis. This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved, leaving behind the enantiomerically enriched product.
The choice between these strategies often depends on factors like scale, access to specialized equipment (high-pressure hydrogenators), catalyst cost, and the desired level of stereochemical purity.
Caption: High-level comparison of two primary synthetic routes.
Detailed Protocol: Asymmetric Hydrogenation of an N-Boc Tetrahydropyridine Precursor
This strategy is elegant and highly effective, leveraging a ruthenium-catalyzed asymmetric hydrogenation to set both stereocenters in a single, high-yielding step. The protocol is adapted from methodologies described in the chemical literature for similar transformations.
Principle of the Method
The core of this method is the hydrogenation of the C=C double bond in N-Boc-3-methyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid. A chiral ruthenium catalyst, such as one complexed with the (R)-BINAP ligand, creates a chiral environment. The substrate coordinates to the metal center in a sterically preferred orientation, leading to the delivery of hydrogen to one face of the double bond, thereby generating the desired (3R,4R) stereochemistry with high enantiomeric excess (ee).
Experimental Protocol
Step 1: Synthesis of N-Boc-3-methyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid (Substrate)
-
Starting Material: Commercially available methyl 1,2,5,6-tetrahydropyridine-4-carboxylate.
-
N-Protection: Dissolve the starting ester in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected ester.
-
Conjugate Addition (Methylation): Cool a solution of lithium diisopropylamide (LDA) in anhydrous THF to -78 °C. Add the N-Boc ester dropwise to form the enolate. Then, add methyl iodide (MeI) and allow the reaction to slowly warm to room temperature. This step introduces the methyl group at the 3-position.
-
Hydrolysis: The resulting ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture. Acidification with 1M HCl precipitates the desired carboxylic acid substrate, which can be filtered and dried.
Step 2: Asymmetric Hydrogenation
-
Critical Parameters: This reaction is sensitive to oxygen and moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen). The solvent (methanol) must be degassed prior to use.
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with Ru(OAc)₂( (R)-BINAP) catalyst (0.1-1 mol%).
-
Reaction Setup: Add the N-Boc-3-methyl-1,2,5,6-tetrahydropyridine-4-carboxylic acid substrate (1.0 eq) and degassed methanol.
-
Hydrogenation: Seal the reactor. Purge the vessel with high-purity hydrogen gas (3-5 cycles). Pressurize the reactor to 10-50 atm of H₂. Heat the reaction to 40-60 °C and stir vigorously for 18-24 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (after safely venting and re-purging the reactor) and analyzing for the disappearance of the starting material by HPLC or LC-MS.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(3R,4R)-3-methylpiperidine-4-carboxylic acid. The enantiomeric excess should be determined at this stage using chiral HPLC.
Caption: Mechanism of stereodetermination in asymmetric hydrogenation.
Step 3: Deprotection and Salt Formation
-
Boc-Deprotection: Dissolve the crude product from the previous step in 1,4-dioxane or ethyl acetate. Add a solution of 4M HCl in dioxane (or bubble HCl gas through the solution) and stir at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, (3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride.
Comparative Analysis of Synthetic Routes
To provide a clear basis for decision-making, the asymmetric hydrogenation route is compared with a classical diastereoselective alkylation approach, which often employs an Evans oxazolidinone auxiliary.
| Parameter | Strategy A: Asymmetric Hydrogenation | Strategy B: Diastereoselective Alkylation |
| Key Step | Ru-catalyzed asymmetric hydrogenation | Diastereoselective α-methylation of an enolate |
| Stereocontrol | Chiral Catalyst (e.g., Ru-BINAP) | Chiral Auxiliary (e.g., Evans Auxiliary) |
| Typical Purity | >95% ee is commonly achievable | >98% de is often reported |
| Overall Yield | Generally high (60-80% over 3-4 steps) | Moderate (40-60% over 5-6 steps) |
| Scalability | Excellent; well-suited for large-scale synthesis | More challenging due to stoichiometry of auxiliary |
| Key Reagents | Expensive chiral catalyst, high-pressure H₂ | Stoichiometric chiral auxiliary, cryogenic conditions |
| Pros | Atom economical, fewer steps, high ee | Predictable stereochemistry, no specialized equipment |
| Cons | High initial catalyst cost, requires pressure reactor | Generates stoichiometric chiral waste, more steps |
Product Characterization
A self-validating protocol requires rigorous analytical confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the overall structure, showing characteristic peaks for the piperidine ring protons and the methyl group. The coupling constants between H3 and H4 can provide evidence for the cis relationship.
-
¹³C NMR: Confirms the number of unique carbons in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the free base or the M+H⁺ ion.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: This is the gold standard for determining enantiomeric purity. The sample is passed through a chiral stationary phase (e.g., a column based on cyclodextrin or cellulose derivatives) that has a differential interaction with the two enantiomers, leading to their separation.
-
Procedure: A validated method using a suitable chiral column (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., hexane/isopropanol with a diethylamine additive) is used. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess (% ee).
-
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, provided a literature value for the pure compound is available.
Conclusion
The synthesis of enantiomerically pure (3R,4R)-3-methylpiperidine-4-carboxylic acid hydrochloride is a well-addressed challenge in modern organic synthesis. For large-scale, efficient production, the asymmetric hydrogenation route stands out as the superior strategy due to its high atom economy, excellent stereocontrol, and fewer synthetic steps. While the initial investment in the catalyst and high-pressure equipment is significant, the overall process is more streamlined and generates less waste. The diastereoselective alkylation route, however, remains a valuable and highly predictable method for smaller-scale synthesis in a discovery setting, where access to specialized reactors may be limited and the reliability of the Evans auxiliary chemistry is paramount. The choice of method should be guided by a careful consideration of scale, cost, available equipment, and the specific purity requirements of the final application.
References
-
Dorr, P., Westby, M., Dobbs, S., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. [Link]
-
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2002). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Ruthenium(II) Complexes of (R)- or (S)-H8-BINAP. The Journal of Organic Chemistry, 67(22), 7764–7769. [Link]
-
Cui, X., Ogle, J. W., & Burgess, K. (2007). A Ruthenium Catalyst for Asymmetric Hydrogenation of N-Boc-Dehydro-β-amino Acids. Organic Letters, 9(26), 5425–5428. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
Application Notes and Protocols for the Stereoselective Synthesis of 3-Methylpiperidine-4-carboxylic Acid Derivatives
Introduction
The 3-methylpiperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates. The precise stereochemical arrangement of the methyl and carboxylic acid groups at the C3 and C4 positions of the piperidine ring is often critical for target engagement and pharmacological activity. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure diastereomers of this core is of significant interest to researchers in drug discovery and development.
This comprehensive guide details several strategic approaches for the stereoselective synthesis of 3-methylpiperidine-4-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of these methodologies, providing not just procedural steps but also the scientific rationale behind them. The protocols described herein are designed to be self-validating and are supported by authoritative references from the primary scientific literature.
Strategic Approaches to Stereocontrol
The synthesis of 3,4-disubstituted piperidines with high stereocontrol presents a formidable challenge due to the need to control two adjacent stereocenters on a flexible six-membered ring. Several powerful strategies have emerged, including diastereoselective cyclization reactions, the use of chiral auxiliaries, and advanced catalytic asymmetric methods. This document will focus on three promising and illustrative strategies:
-
Diastereoselective Epoxide Ring-Opening: A robust method for establishing the cis-relationship between substituents at the C3 and C4 positions.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful tool for the enantioselective synthesis of piperidines from prochiral precursors.
-
Organocatalytic Domino Reactions: An efficient approach to construct polysubstituted piperidines with multiple stereocenters in a single step.
Strategy 1: Diastereoselective Epoxide Ring-Opening for cis-3-Methyl-4-substituted Piperidines
This strategy leverages the predictable stereochemical outcome of a nucleophilic attack on a cyclic epoxide to install the desired substituents in a cis orientation. The synthesis commences with a readily available starting material and proceeds through a key epoxide intermediate.
Mechanistic Rationale
The cornerstone of this approach is the regioselective and stereospecific ring-opening of an N-protected 3-methyl-3,4-epoxypiperidine. The nucleophile, in this case a cyanide source which can be later hydrolyzed to a carboxylic acid, attacks the less sterically hindered C4 position. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C4 position and leading to a trans arrangement of the incoming nucleophile and the epoxide oxygen. Subsequent reduction of the resulting hydroxyl group and hydrolysis of the nitrile affords the target cis-3-methylpiperidine-4-carboxylic acid.
Experimental Workflow
using 3-Methylpiperidine-4-carboxylic acid hydrochloride in peptide synthesis
Application Note & Protocol Guide
Topic: Strategic Incorporation of 3-Methylpiperidine-4-carboxylic acid hydrochloride in Advanced Peptide Synthesis
Abstract
The design of peptide-based therapeutics increasingly relies on the incorporation of non-natural, conformationally constrained amino acids to enhance metabolic stability, receptor affinity, and cell permeability. 3-Methylpiperidine-4-carboxylic acid, a cyclic β-amino acid analogue, offers a rigid scaffold that can induce specific secondary structures in peptides.[1] However, its inherent steric hindrance, particularly from the methyl group adjacent to the carboxylic acid, presents significant challenges during solid-phase peptide synthesis (SPPS).[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the causality behind experimental choices, from the selection of potent coupling reagents to optimized protocols, ensuring high-yield incorporation and minimizing common side reactions. This document provides detailed, field-proven methodologies and troubleshooting strategies to navigate the complexities associated with this sterically demanding building block.
Introduction: The Rationale for Constrained Scaffolds
The therapeutic potential of many native peptides is often limited by their poor metabolic stability and lack of oral bioavailability.[4] Introducing structural constraints into the peptide backbone is a powerful strategy to overcome these limitations. Cyclic amino acids, such as 3-Methylpiperidine-4-carboxylic acid, are of particular interest because their rigid structures can:
-
Induce Stable Secondary Structures: The constrained ring system limits conformational freedom, acting as a potent inducer of turns or helical structures.[1] This pre-organization can enhance binding affinity to biological targets.
-
Improve Proteolytic Resistance: The non-natural backbone is not recognized by many proteases, significantly increasing the peptide's half-life in biological systems.[1]
-
Enhance Lipophilicity and Permeability: The introduction of the piperidine ring can increase the lipophilicity of the peptide, which may improve its ability to cross hydrophobic barriers like cell membranes.[2]
While advantageous, the successful incorporation of this building block is non-trivial and requires a specialized approach compared to standard proteinogenic amino acids.
Physicochemical Properties and Handling
Proper handling of the starting material is foundational to successful synthesis.
| Property | Value | Source |
| Full Name | This compound | [5] |
| CAS Number | 1038992-98-1 | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| Form | Hydrochloride Salt | [5] |
| Purity | Typically ≥97% | [5] |
Key Handling Considerations:
-
Hydrochloride Salt: The building block is supplied as a hydrochloride salt to improve stability and shelf-life. The amine on the piperidine ring is protonated. Crucially, this requires neutralization with a non-nucleophilic base prior to the coupling step. Failure to neutralize will prevent the amino acid from being activated and coupled.
-
Storage: Store in a cool, dry place, typically at 2-8 °C, away from moisture.
-
Fmoc Protection: For standard Fmoc-based SPPS, this amino acid must be Nα-Fmoc protected (i.e., Fmoc-3-Methylpiperidine-4-carboxylic acid-OH). The protocols described herein assume the use of the Fmoc-protected variant.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in using this building block is steric hindrance. The methyl group at the 3-position is adjacent to the C4-carboxyl group, sterically shielding it from the incoming N-terminal amine of the peptide chain. This hindrance is analogous to the challenges seen with other hindered residues like N-methylated amino acids or α,α-disubstituted residues (e.g., Aib).[2][3][6]
Consequences of Steric Hindrance:
-
Slowed Reaction Kinetics: The rate of peptide bond formation is dramatically reduced.[6]
-
Incomplete Couplings: Standard coupling conditions often fail to drive the reaction to completion, leading to the formation of deletion sequences (peptides missing the intended residue).[2][3]
-
Lower Yields and Purity: The accumulation of deletion sequences and other side products inevitably lowers the final crude yield and complicates purification.[2]
To overcome these issues, the selection of a highly efficient coupling reagent is not just recommended—it is critical.[6]
Selecting the Optimal Coupling Reagent
Standard carbodiimide activators like DIC are often insufficient for sterically hindered couplings.[7] More potent phosphonium or aminium/uronium salt-based reagents are required to generate a highly reactive activated species.[8]
| Reagent | Class | Key Advantages & Rationale | Risk of Racemization |
| HATU | Aminium Salt | Forms highly reactive OAt-esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. It is highly effective for hindered couplings.[7][8] | Low |
| HCTU | Aminium Salt | Forms O-6-ClBt esters, which are more reactive than the OBt esters generated by HBTU, making it a better choice for difficult sequences. | Low |
| COMU | Aminium Salt | Incorporates the Oxyma Pure leaving group, resulting in coupling efficiencies comparable to HATU but with improved safety (avoids explosive HOBt/HOAt byproducts) and solubility.[9] | Low |
| PyBOP | Phosphonium Salt | A strong coupling reagent that avoids the guanidinylation side reactions sometimes seen with uronium salts. It is a reliable choice for hindered couplings and cyclizations.[8] | Low |
| T3P® | Phosphonic Acid Anhydride | A powerful water-scavenging reagent that gives superior results for sterically hindered solution-phase couplings and cyclizations.[9] | Minimal |
Recommendation: For the incorporation of Fmoc-3-Methylpiperidine-4-carboxylic acid-OH in SPPS, HATU or COMU are the primary reagents of choice due to their superior reactivity and proven efficacy with sterically demanding residues.[8][9]
Detailed Protocol: Incorporation via Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-3-Methylpiperidine-4-carboxylic acid-OH onto a resin-bound peptide chain. It assumes the synthesis is performed on a 0.1 mmol scale.
Workflow Overview
Caption: Standard Fmoc-SPPS cycle for incorporating a new amino acid.
Step 1: Resin Preparation & N-Terminal Deprotection
-
Swell the peptide-resin (e.g., Rink Amide resin with the preceding amino acid sequence) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.[10]
-
Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10]
-
Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
Step 2: Activation and Coupling of Fmoc-3-Methylpiperidine-4-carboxylic acid-OH
This is the critical step and requires precise execution.
-
Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-3-Methylpiperidine-4-carboxylic acid-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal amount of DMF.
-
Neutralize and Activate: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the vial. The excess base is crucial to both neutralize the hydrochloride salt of the incoming amino acid (if using a non-Fmoc version, though not recommended) and to facilitate the activation by HATU. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Reaction Time: Agitate the mixture at room temperature for a minimum of 2 hours. Due to the steric hindrance, an extended coupling time is necessary. For particularly difficult sequences, this may be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C), though this increases the risk of side reactions.[2]
Step 3: Monitoring and Post-Coupling Wash
-
Monitor for Completion: After the coupling time, take a small sample of resin beads and perform a qualitative test to check for free amines. The Bromophenol Blue (BPB) test is recommended. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines and an incomplete coupling.[3]
-
Decision Point:
-
If Complete (Yellow Beads): Proceed to washing.
-
If Incomplete (Blue/Green Beads): Drain the reaction solution and perform a "double coupling" by repeating Step 2 with a fresh solution of activated amino acid. If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added residue and the continuation of the peptide synthesis.
Mechanism of Fmoc Deprotection
Understanding the deprotection mechanism is key to troubleshooting and optimization. The removal of the Fmoc group proceeds via a base-catalyzed β-elimination.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.[10]
A secondary amine, like piperidine or 4-methylpiperidine, abstracts the acidic proton on the fluorenyl group.[11][12] The resulting intermediate undergoes elimination to yield dibenzofulvene (DBF) and the free amine of the peptide. The excess secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing polymerization.[12]
Analysis and Characterization
After cleavage from the resin, the crude peptide must be analyzed for purity and identity.
-
Purity Assessment (RP-HPLC): Reversed-phase high-performance liquid chromatography is the standard method for determining the purity of the crude product.[13][14] Due to potential incomplete couplings, expect to see the main product peak along with smaller peaks corresponding to deletion sequences.[2] A gradient of water/acetonitrile with 0.1% TFA is commonly used.[14]
-
Identity Confirmation (Mass Spectrometry): ESI-MS or MALDI-TOF MS should be used to confirm that the molecular weight of the main product matches the theoretical mass of the desired peptide.[15] This is also critical for identifying the masses of impurity peaks, which often correspond to deletion sequences.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive BPB/Kaiser Test) | 1. Insufficient reagent activity.2. Short coupling time.3. Inadequate neutralization of HCl salt. | 1. Switch to a more potent coupling reagent like HATU or COMU.[9]2. Extend coupling time to 2-4 hours; consider a double coupling.[2]3. Ensure sufficient excess of DIPEA (at least 2 eq. for neutralization + standard amount for activation). |
| High Levels of Deletion Sequence in MS | Chronic incomplete coupling at the hindered residue position. | 1. Implement all solutions for incomplete coupling.2. After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent further elongation of failed sequences. |
| Low Final Yield | Cumulative effect of incomplete couplings and difficult purification. | 1. Optimize the coupling step as the primary solution.[2]2. Use a more rigorous purification protocol (e.g., multiple rounds of preparatory HPLC) to isolate the target peptide.[2] |
| Aggregation during Synthesis | The growing peptide chain, especially if hydrophobic, can aggregate, hindering reagent access. | 1. Use a solvent like N-Methyl-2-pyrrolidone (NMP) instead of DMF, as it has better resin-swelling and aggregate-disrupting properties.[3]2. Perform couplings at a slightly elevated temperature. |
References
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
- Should My Peptide Be Methyl
- Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. BenchChem.
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. BenchChem.
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- N-methylation in amino acids and peptides: Scope and limitations - PubMed.
- Some important cyclic β-amino acids | Download Scientific Diagram - ResearchGate.
- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar. Semantic Scholar.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine - Benchchem. BenchChem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem.
- This compound - CymitQuimica. CymitQuimica.
- Coupling Reagents - Aapptec Peptides. Aapptec.
- A convenient and scaleable procedure for removing the Fmoc group in solution. Google Scholar.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
- This compound (C7H13NO2) - PubChemLite. PubChem.
- Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate.
- Synthesis protocols - Peptideweb.com. Peptideweb.com.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. ijsra.net.
- Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consider
- Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. scielo.cl.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. Agilent Technologies.
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- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
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The Versatile Scaffold: 3-Methylpiperidine-4-carboxylic Acid Hydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of the Piperidine Motif
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The introduction of specific substitution patterns, such as the methyl and carboxylic acid groups in 3-methylpiperidine-4-carboxylic acid, offers a nuanced approach to modulating physicochemical properties and target engagement. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-methylpiperidine-4-carboxylic acid hydrochloride as a versatile scaffold. We will delve into its chemical properties, provide detailed protocols for its derivatization, and explore its application in the synthesis of biologically active molecules.
Physicochemical Properties and Design Rationale
This compound (C₇H₁₄ClNO₂) is a chiral building block that presents multiple avenues for chemical modification.[2] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation development. The presence of a secondary amine, a carboxylic acid, and a methyl group on the piperidine ring provides a rich chemical space for derivatization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| InChIKey | WLGOHASCUQHBRC-UHFFFAOYSA-N | [3] |
The strategic placement of the methyl group at the 3-position introduces a chiral center and can influence the conformational preference of the piperidine ring, which in turn can impact binding affinity and selectivity for a target protein. The carboxylic acid at the 4-position serves as a key functional handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, or for esterification to modulate properties like lipophilicity and cell permeability. The secondary amine is readily amenable to N-alkylation, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Core Synthetic Strategies and Protocols
The true utility of this compound lies in its capacity to be readily functionalized. Below are detailed, field-proven protocols for the three primary modes of derivatization: N-alkylation, amide coupling, and esterification.
Protocol 1: N-Alkylation of the Piperidine Nitrogen
N-alkylation is a fundamental strategy to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the scaffold.[4] Reductive amination and direct alkylation are two common and effective methods.
Method A: Reductive Amination with Aldehydes or Ketones
This method is widely used for its mild conditions and broad substrate scope.
-
Rationale: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This approach avoids the harsh conditions and potential over-alkylation associated with some direct alkylation methods.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Method B: Direct Alkylation with Alkyl Halides
This classic method is effective for introducing simple alkyl groups.
-
Rationale: The secondary amine acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction. A base is required to neutralize the hydrohalic acid byproduct.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sources
- 1. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 2. This compound [cymitquimica.com]
- 3. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Elucidating the Biological Activity of 3-Methylpiperidine-4-carboxylic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Scientific Rationale
The piperidine carboxylic acid scaffold is a cornerstone in the development of modulators for γ-aminobutyric acid (GABA) signaling. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in a host of neurological and psychiatric disorders, most notably epilepsy. The reuptake of GABA from the synaptic cleft is mediated by a family of GABA transporters (GATs), which serve to terminate its inhibitory signal. Inhibition of these transporters, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission and producing a therapeutic anticonvulsant effect.
3-Methylpiperidine-4-carboxylic acid is a structural analogue of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), both of which are well-established GABA uptake inhibitors.[1] The introduction of a methyl group at the 3-position is a strategic modification intended to explore the structure-activity relationships (SAR) at the GAT binding site. Such modifications can influence potency, selectivity, and pharmacokinetic properties.[2][3] This guide will focus on the protocols necessary to characterize the inhibitory activity of these derivatives on GABA transporters, assess their potential for CNS penetration, and evaluate their efficacy in preclinical models of epilepsy.
II. Core Hypothesis & Investigational Workflow
The central hypothesis for a novel 3-methylpiperidine-4-carboxylic acid derivative is that it will act as a GABA uptake inhibitor, with a primary focus on the GAT1 transporter, and consequently exhibit anticonvulsant properties. The following workflow outlines a logical progression for testing this hypothesis.
Caption: Investigational workflow for 3-methylpiperidine-4-carboxylic acid derivatives.
III. In Vitro Biological Evaluation: Protocols & Methodologies
A. Primary Screening: [³H]-GABA Uptake Inhibition Assay
This assay is the foundational experiment to determine if the test compounds interact with GABA transporters. It measures the inhibition of radiolabeled GABA uptake into cells recombinantly expressing a specific GABA transporter, typically GAT1.
Principle: Cells overexpressing the target transporter (e.g., hGAT1) will actively import [³H]-GABA. In the presence of an inhibitor, this uptake is reduced. The amount of radioactivity incorporated into the cells is quantified by scintillation counting and is inversely proportional to the inhibitory potency of the compound.
Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
24 hours prior to the assay, seed cells in a 48-well plate at a density of 5 x 10⁵ cells/well.
-
Transfect the cells with a plasmid encoding the human GAT1 transporter (hGAT1) using a suitable transfection reagent (e.g., Lipofectamine). Allow for 24-48 hours of protein expression.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells three times with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Prepare serial dilutions of the 3-methylpiperidine-4-carboxylic acid hydrochloride derivatives in KRH buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Pre-incubate the cells with the test compounds or vehicle control for 15-30 minutes at room temperature.
-
Initiate the uptake by adding [³H]-GABA (final concentration ~5 µM) to each well.
-
Allow the uptake to proceed for 3-5 minutes at room temperature. The short incubation time is critical to measure the initial rate of transport and minimize the influence of GABA metabolism.
-
Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%).
-
B. GAT Subtype Selectivity Profiling
To understand the specificity of the active compounds, it is essential to test them against other GABA transporter subtypes: GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).
Principle: The [³H]-GABA uptake assay is repeated in separate cell lines, each engineered to express one of the other GAT subtypes. By comparing the IC₅₀ values across the different transporter subtypes, a selectivity profile can be established.
Protocol:
-
Follow the same protocol as the primary screening, but use HEK293 cell lines stably or transiently expressing hGAT2, hGAT3, or hBGT1.
-
Run the assays in parallel to ensure consistent experimental conditions.
Data Presentation:
| Compound ID | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT1 IC₅₀ (µM) | GAT1 Selectivity (fold vs. GAT2/3/BGT1) |
| Lead Compound X | 0.5 | >100 | 25 | >100 | >200 (vs GAT2), 50 (vs GAT3), >200 (vs BGT1) |
| Tiagabine (Control) | 0.1 | 50 | 10 | 80 | 500 (vs GAT2), 100 (vs GAT3), 800 (vs BGT1) |
C. Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is paramount. The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool to predict passive BBB permeability.
Principle: A filter plate with a porous support is coated with a lipid mixture that mimics the composition of the BBB. The test compound is added to the donor wells, and the amount that passively diffuses through the lipid membrane into the acceptor wells is quantified.
Protocol:
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with a buffer solution (pH 7.4).
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the test compounds (typically at a concentration of 100-500 µM in a buffer solution) to the donor wells. Include high and low permeability control compounds (e.g., caffeine and atenolol).
-
-
Incubation and Quantification:
-
Incubate the plate assembly for 4-18 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) for each compound using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Data Presentation:
| Compound ID | Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Penetration |
| Lead Compound X | 5.2 | High |
| Caffeine (Control) | 6.8 | High |
| Atenolol (Control) | 0.3 | Low |
IV. In Vivo Biological Evaluation: Protocols & Methodologies
Compounds that demonstrate potent and selective GAT1 inhibition and favorable BBB permeability should be advanced to in vivo models to assess their therapeutic potential.
A. Anticonvulsant Activity Screening
The two most widely used primary screening models for anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
1. Maximal Electroshock (MES) Test:
-
Principle: This model assesses a compound's ability to prevent the spread of seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Protocol:
-
Administer the test compound or vehicle to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect (predetermined by pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA for 0.2 s in mice).
-
Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This model evaluates a compound's ability to elevate the seizure threshold. PTZ is a chemoconvulsant that induces clonic seizures.
-
Protocol:
-
Administer the test compound or vehicle.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds). The absence of seizures within a 30-minute observation period indicates protection.
-
Calculate the ED₅₀.
-
B. Neurotoxicity Assessment: Rotorod Test
It is crucial to determine if the anticonvulsant effects are accompanied by motor impairment, a common side effect of CNS-active drugs.
-
Principle: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the time they can remain on the rod is measured.
-
Protocol:
-
Train the animals on the rotorod at a constant speed (e.g., 6-10 rpm) for several trials.
-
Administer the test compound or vehicle.
-
At the time of peak effect, place the animals back on the rotating rod and record the latency to fall.
-
Determine the median toxic dose (TD₅₀), the dose that causes 50% of the animals to fail the test.
-
Data Presentation:
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Lead Compound X | 15 | 25 | 150 | 10 (MES) |
| Phenytoin (Control) | 10 | >100 | 70 | 7 |
| Valproate (Control) | 250 | 150 | 400 | 1.6 |
A higher protective index indicates a wider therapeutic window.
V. Conclusion & Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive biological evaluation of this compound derivatives. By systematically assessing their in vitro inhibitory profile, CNS permeability, and in vivo anticonvulsant efficacy and toxicity, researchers can effectively identify promising lead candidates for further development. Future studies should focus on elucidating the precise binding interactions of these derivatives with GAT1 through molecular modeling and site-directed mutagenesis to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity.
VI. References
-
Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
-
Chebib, M., et al. (1998). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 41(22), 4238-48. [Link]
-
Di, L., et al. (2019). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Pharmaceutical Sciences, 108(1), 550-557. [Link]
-
Krogsgaard-Larsen, P., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]
-
Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy. In: The Treatment of Epilepsy. Oxford University Press. [Link]
-
Madsen, K. K., et al. (2011). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neurochemistry International, 59(5), 763-71. [Link]
-
Sarup, A., et al. (2007). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 75(2-3), 101-11. [Link]
-
Schousboe, A., et al. (2013). GABA transporters: subtype-selective inhibitors. In: Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg. [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114324. [Link]
-
White, H. S., et al. (2002). The 6-Hz psychomotor seizure model: a new tool for predicting the utility of antiepileptic drugs in the treatment of refractory partial epilepsy. Epilepsy Research, 50(1-2), 219-229. [Link]
-
Wood, J. D., et al. (1979). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 33(1), 61-8. [Link]
-
Zhao, X. Y., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(9), 855-65. [Link]
Sources
- 1. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methylpiperidine-4-carboxylic acid hydrochloride in Medicinal Chemistry
Abstract & Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] 3-Methylpiperidine-4-carboxylic acid hydrochloride emerges as a particularly valuable building block within this class. Its structure offers a unique combination of features: a constrained alicyclic ring system, stereochemical complexity, and two orthogonal functional handles—a secondary amine and a carboxylic acid—for chemical elaboration.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the strategic application of this compound in discovery programs. We will move beyond simple cataloging of properties to explain the causality behind its use, offering detailed protocols for its derivatization and illustrating its role in a logical drug discovery workflow. The central thesis is that the strategic introduction of this scaffold can impart desirable properties such as improved target selectivity, metabolic stability, and optimized pharmacokinetic profiles.
Physicochemical & Structural Data
A precise understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the properties of its derivatives. The data for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | 3-methylpiperidine-4-carboxylic acid;hydrochloride | PubChem[3] |
| CAS Number | 1038992-98-1 | CymitQuimica[4] |
| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[5] |
| Molecular Weight | 179.64 g/mol | CymitQuimica[4] |
| Canonical SMILES | CC1CNCCC1C(=O)O.Cl | PubChem[5] |
| InChI Key | IFRKXMIEHXHLNL-UHFFFAOYSA-N | CymitQuimica[4] |
| Purity | Typically ≥97% | CymitQuimica[4] |
Strategic Applications in Medicinal Chemistry
The utility of this compound lies not in any intrinsic biological activity, but in its function as a sophisticated scaffold. Its value is realized through its incorporation into larger, more complex molecules.
Rationale for Use: A Constrained Scaffold for Selectivity
In drug design, achieving selectivity for a specific biological target over closely related off-targets is a primary challenge. Unsubstituted, flexible linkers or ring systems can adopt numerous conformations, allowing a molecule to bind promiscuously to multiple receptors or enzymes. The methyl group at the 3-position of the piperidine ring acts as a "conformational lock."
-
Causality: The steric bulk of the methyl group disfavors certain ring puckering conformations. This reduces the conformational entropy of the molecule upon binding to its target, which can lead to a more favorable binding affinity (ΔG). More importantly, it pre-organizes the substituents on the piperidine ring into a more defined three-dimensional arrangement. If this specific arrangement matches the topography of the desired target's binding pocket and mismatches the topography of off-targets, a significant gain in selectivity can be achieved.
Synthetic Handles: Gateways to Chemical Diversity
The molecule possesses two key functional groups that can be addressed with high chemical selectivity, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Carboxylic Acid (-COOH): Primarily serves as a precursor for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can also be converted to esters, ketones, or reduced to an alcohol.
-
Secondary Amine (-NH-): Allows for N-alkylation, N-arylation, acylation, sulfonylation, or reductive amination, providing a vector to explore different pharmacophoric groups.
The hydrochloride salt form ensures stability and improves the solubility of the building block in polar solvents, though it must typically be neutralized in situ during reactions involving the secondary amine.
Caption: Key synthetic vectors of the scaffold.
Experimental Protocols
The following protocols are generalized methodologies that serve as robust starting points for the derivatization of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 4.1: Amide Bond Formation via the Carboxylic Acid
This protocol describes a standard procedure for coupling the carboxylic acid of the title compound with a primary or secondary amine.
-
Expertise & Trustworthiness: This method uses the widely trusted EDC/HOBt coupling system. EDC (a water-soluble carbodiimide) activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions, particularly racemization if chiral amines are used, and to improve reaction efficiency. The use of a tertiary amine base (DIPEA) is critical to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, ensuring the coupling reagents and the substrate amine remain in their active, non-protonated forms.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine of interest (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) and EDC (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The extra equivalent is to ensure the free-basing of the starting material's amine.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., Hexane/EtOAc or DCM/MeOH gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: N-Alkylation via Reductive Amination
This protocol details the functionalization of the secondary amine by reacting it with an aldehyde or ketone in the presence of a mild reducing agent.
-
Expertise & Trustworthiness: Reductive amination is a robust and high-yielding method for N-alkylation. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde/ketone at an appreciable rate. Acetic acid is often used as a catalyst to promote the formation of the iminium ion. This one-pot procedure is highly efficient.
Materials:
-
This compound (or its esterified derivative to protect the carboxyl group)
-
Aldehyde or Ketone of interest (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (catalytic amount)
-
Anhydrous DCE (1,2-Dichloroethane) or DCM
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Note: If the free carboxylic acid is used, it may interfere. It is highly recommended to first protect it as a simple ester (e.g., methyl or ethyl ester) following standard esterification procedures (e.g., SOCl₂ in MeOH).[2]
-
To a flask, add the esterified 3-methylpiperidine-4-carboxylate derivative (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Dissolve the components in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 4-12 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
If necessary, the ester protecting group can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions to yield the final N-substituted carboxylic acid.[2]
Hypothetical Drug Discovery Workflow
To contextualize the application of these protocols, consider a hypothetical workflow for developing a novel series of kinase inhibitors.
Caption: A rational drug discovery workflow.
-
Scaffold Selection (Node A): The project begins by selecting 3-Methylpiperidine-4-carboxylic acid HCl as a 3D scaffold to explore constrained chemical space.
-
Library Synthesis 1 (Node B): Using Protocol 4.1, the scaffold is coupled with a library of 50 different anilines (R¹) to build diversity and explore interactions with one part of the kinase binding site. This generates an intermediate library (Node C).
-
Library Synthesis 2 (Node D): Each of the 50 intermediates is then subjected to Protocol 4.2, reacting with a library of 20 different aldehydes (R²). This parallel synthesis approach rapidly generates a final library of 1000 unique, fully decorated compounds (Node E).
-
Screening & Analysis (Nodes F, G): The final library is screened for inhibitory activity against the target kinase.[6] The resulting activity data is analyzed to build a structure-activity relationship (SAR), identifying which R¹ and R² groups contribute most to potency and selectivity, guiding the next round of lead optimization.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its conformationally constrained piperidine core provides a robust framework for designing molecules with enhanced selectivity, while its orthogonal reactive sites offer straightforward access to vast and diverse chemical libraries. The protocols and workflows detailed herein provide a validated foundation for researchers to leverage this powerful building block in their drug discovery and development programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved January 3, 2026, from [Link]
- Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
PubChem. (n.d.). 3-Methyl-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 3, 2026, from [Link]
Sources
- 1. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound | C7H14ClNO2 | CID 69169077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Methylpiperidine-4-carboxylic Acid Scaffold
Introduction: The Strategic Value of the 3-Methylpiperidine-4-carboxylic Acid Scaffold in Medicinal Chemistry
The 3-methylpiperidine-4-carboxylic acid scaffold is a chiral, conformationally constrained building block of significant interest in modern drug discovery. Its rigid structure, conferred by the piperidine ring, allows for the precise spatial presentation of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. The presence of a methyl group at the 3-position introduces a key stereocenter and steric element that can be exploited to fine-tune ligand-receptor interactions and modulate pharmacokinetic properties. Furthermore, the carboxylic acid and the secondary amine functionalities serve as versatile handles for a wide array of chemical modifications, enabling the exploration of vast chemical space and the optimization of lead compounds.
This guide provides a comprehensive overview of key strategies for the functionalization of the 3-methylpiperidine-4-carboxylic acid scaffold, with a focus on practical, field-proven protocols. We will delve into the nuances of N-functionalization and modifications of the C4-carboxylic acid, offering detailed experimental procedures and insights into the underlying chemical principles.
Core Functionalization Strategies: A Visual Overview
The strategic diversification of the 3-methylpiperidine-4-carboxylic acid scaffold primarily revolves around two key reactive sites: the piperidine nitrogen (N1) and the carboxylic acid at the C4 position. The interplay between these sites, along with the stereochemical influence of the C3-methyl group, dictates the overall shape and chemical properties of the resulting derivatives.
Figure 1: Core functionalization pathways for the 3-methylpiperidine-4-carboxylic acid scaffold.
Part 1: N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a prime site for introducing a wide range of substituents to modulate the physicochemical and pharmacological properties of the molecule. N-alkylation and N-acylation are the most common strategies employed.
N-Boc Protection: A Prerequisite for Selective C4-Functionalization
To selectively perform reactions at the C4-carboxylic acid without interference from the nucleophilic piperidine nitrogen, it is often necessary to first protect the nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
Protocol 1: N-Boc Protection of Methyl 3-Methylpiperidine-4-carboxylate
This protocol first involves the esterification of the carboxylic acid to prevent its reaction with the Boc-anhydride.
Step 1: Esterification of 3-Methylpiperidine-4-carboxylic acid
-
Rationale: Esterification of the carboxylic acid prevents its potential interference with the subsequent N-Boc protection step and improves solubility in organic solvents. Thionyl chloride in methanol is a classic and effective method for this transformation.
-
Materials:
-
3-Methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-methylpiperidine-4-carboxylate.
-
Step 2: N-Boc Protection
-
Rationale: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. A base, such as triethylamine, is used to neutralize the acid formed during the reaction.
-
Materials:
-
Methyl 3-methylpiperidine-4-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve methyl 3-methylpiperidine-4-carboxylate in anhydrous DCM.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-methyl-3-methylpiperidine-4-carboxylate.
-
Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for introducing a wide range of alkyl groups onto the piperidine nitrogen. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.
Protocol 2: N-Benzylation via Reductive Amination
-
Rationale: This protocol exemplifies a typical reductive amination. Benzaldehyde is used as the carbonyl source, and sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
-
Materials:
-
Methyl 3-methylpiperidine-4-carboxylate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of methyl 3-methylpiperidine-4-carboxylate in anhydrous DCE, add benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield N-benzyl-methyl-3-methylpiperidine-4-carboxylate.
-
Part 2: Functionalization of the C4-Carboxylic Acid
The carboxylic acid at the C4 position is a key handle for introducing diverse functionality, most commonly through the formation of amide bonds. This allows for the exploration of a wide range of interactions with biological targets.
Amide Coupling: Building Molecular Complexity
Amide bond formation is a cornerstone of medicinal chemistry. A variety of coupling reagents are available to facilitate this transformation, each with its own advantages and limitations. The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, such as racemization.
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and reliable method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve coupling efficiency.
-
Materials:
-
N-Boc-3-methylpiperidine-4-carboxylic acid (1.0 eq)
-
Amine of choice (e.g., Benzylamine) (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-3-methylpiperidine-4-carboxylic acid in anhydrous DMF.
-
Add the amine of choice, followed by DIPEA.
-
Add HOBt and then EDC hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired amide.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Key Advantages | Potential Disadvantages | Typical Solvents |
| EDC/HOBt | Good for a wide range of substrates, water-soluble byproducts. | Potential for racemization, HOBt has safety concerns. | DMF, DCM |
| HATU/DIPEA | High coupling efficiency, rapid reactions. | Can be expensive, potential for guanidinylation side reaction. | DMF, NMP |
| T3P® (Propylphosphonic Anhydride) | Byproducts are water-soluble, good for sensitive substrates. | Can be viscous and difficult to handle. | Ethyl acetate, THF |
Part 3: Stereochemical Considerations
The 3-methylpiperidine-4-carboxylic acid scaffold possesses two stereocenters at the C3 and C4 positions. The relative stereochemistry (cis or trans) of the methyl and carboxylic acid groups will significantly influence the conformation of the piperidine ring and the overall topology of the resulting derivatives. It is crucial to start with a stereochemically defined material and to employ reaction conditions that do not lead to epimerization. For instance, in amide coupling reactions, the use of additives like HOBt or employing coupling reagents known for low racemization potential (e.g., COMU) is highly recommended.
Figure 2: The importance of stereochemistry in the 3-methylpiperidine-4-carboxylic acid scaffold.
Conclusion
The 3-methylpiperidine-4-carboxylic acid scaffold offers a robust and versatile platform for the design and synthesis of novel bioactive molecules. The functionalization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. By carefully selecting protecting groups, coupling reagents, and reaction conditions, and by being mindful of the inherent stereochemistry, scientists can efficiently generate libraries of diverse compounds for hit-to-lead and lead optimization campaigns in drug discovery.
References
-
Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
N-Boc Protection: Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]
-
Piperidine Synthesis and Functionalization: O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and function. Natural Product Reports, 17(5), 435-446. [Link]
-
EDC/HOBt Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Application Notes and Protocols for the Synthesis of Amide Derivatives from 3-Methylpiperidine-4-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 3-methylpiperidine-4-carboxylic acid hydrochloride with various amines to form amide bonds. Amide coupling is a fundamental transformation in medicinal chemistry, and piperidine scaffolds are prevalent in a multitude of pharmaceuticals. These application notes detail the underlying chemical principles, compare common coupling methodologies, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Significance of Piperidine Amides in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological targets. The derivatization of piperidine carboxylic acids into amides is a key strategy for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.
3-Methylpiperidine-4-carboxylic acid, in particular, offers an interesting chiral scaffold. The methyl group at the 3-position introduces a stereocenter and can influence the molecule's binding affinity and metabolic stability. The successful and efficient coupling of this carboxylic acid with a diverse range of primary and secondary amines is therefore a critical capability in many drug discovery programs.[1][2]
This guide will focus on the practical aspects of this transformation, starting from the commercially available hydrochloride salt.
Foundational Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature. This is due to the formation of a stable and unreactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" to convert the hydroxyl group into a better leaving group, thus making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.
The Role of the Hydrochloride Salt
3-Methylpiperidine-4-carboxylic acid is often supplied as a hydrochloride salt to improve its stability and handling. In this form, the piperidine nitrogen is protonated. For the amide coupling reaction to proceed, the amine nucleophile must be in its neutral, free-base form. Therefore, when starting with the hydrochloride salt of the carboxylic acid, it is crucial to add at least one additional equivalent of a non-nucleophilic base to neutralize the HCl salt, in addition to the base required for the coupling reaction itself.[4][5]
Caption: General workflow for amide coupling.
Common Classes of Coupling Reagents
A variety of coupling reagents have been developed to facilitate amide bond formation.[3] The choice of reagent often depends on the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[6][7]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction kinetics and high yields, even with sterically hindered substrates.[8][9][10] HATU is often preferred as it is known to suppress epimerization.[8]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective but can be more expensive.
Comparative Overview of Coupling Protocols
The selection of the appropriate coupling protocol is critical for success. The following table provides a comparative summary of two robust methods for the coupling of this compound with amines.
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagents | EDC, HOBt | HATU |
| Base | DIPEA or Triethylamine (TEA) | DIPEA or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Time | 2-18 hours | 1-4 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good to excellent | Excellent, especially for hindered amines |
| Racemization Risk | Low with HOBt additive | Very low |
| Byproducts | Water-soluble urea | Water-soluble urea and HOAt |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a cost-effective and reliable method for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM or DMF (sufficient to dissolve the starting material, typically 0.1-0.2 M concentration).
-
Base Addition: Add DIPEA or TEA (3.0 eq). The first equivalent neutralizes the hydrochloride salt, and the subsequent two are for the coupling reaction. Stir for 5-10 minutes.
-
Reagent Addition: Add the amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[11][12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Workflow for EDC/HOBt mediated coupling.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly efficient, especially for sterically hindered or less nucleophilic amines, and minimizes the risk of racemization.[8][13]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF.
-
Base Addition: Add DIPEA or TEA (3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[8]
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted amine, excess acid, HOAt, and the base.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: Strategic Deployment of 3-Methylpiperidine-4-carboxylic acid hydrochloride in Solution-Phase Library Synthesis
Introduction: The Strategic Value of Substituted Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in over 70 commercialized drugs.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal interactions with biological targets.[2] Chiral piperidine scaffolds, in particular, offer a powerful tool for drug designers to enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing off-target effects like hERG toxicity.[3][4][5]
3-Methylpiperidine-4-carboxylic acid hydrochloride is a bifunctional building block of significant interest for the construction of diverse chemical libraries. It presents two key points for diversification: a secondary amine and a carboxylic acid. The fixed cis or trans relationship between the methyl and carboxylic acid groups provides a defined three-dimensional vector for substituents, enabling the systematic exploration of chemical space. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold in library synthesis through two primary synthetic routes: amide coupling and reductive amination.
Building Block Profile and Handling
Before its use in synthesis, it is crucial to understand the fundamental properties of the reagent.
| Property | Value | Source |
| Full Chemical Name | This compound | [6] |
| Synonyms | rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride | [6] |
| CAS Number | 1038992-98-1 | [6] |
| Molecular Formula | C₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 179.64 g/mol | [6] |
| Purity | Typically ≥97% | [6] |
| Handling & Storage | The compound is a hydrochloride salt and can be hygroscopic. Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and ensure reproducibility in reactions. |
Application 1: Library Synthesis via Amide Coupling
The most direct application of this building block involves leveraging its carboxylic acid functionality. By coupling it with a diverse library of primary and secondary amines, a wide array of novel amides can be generated in a high-throughput manner. This approach is fundamental to structure-activity relationship (SAR) studies. The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid, preventing the formation of a non-reactive ammonium carboxylate salt.[7][8]
Workflow for Amide Coupling Library Synthesis
The following diagram outlines the typical workflow for a solution-phase parallel synthesis of an amide library.
Caption: Workflow for parallel reductive amination library synthesis.
Protocol: Parallel Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.
1. Reagent Preparation:
-
Building Block Stock (0.2 M): Dissolve this compound (359 mg, 2.0 mmol) in anhydrous Dichloroethane (DCE, 10 mL).
-
Triethylamine (Et₃N): Use neat or as a 1 M stock solution in DCE.
-
Aldehyde Library Plate (0.25 M): Prepare a 96-well plate containing 100 µL per well of a 0.25 M solution of each unique aldehyde in DCE.
-
Sodium Triacetoxyborohydride (STAB): Weighed out as a solid for addition.
2. Reaction Execution:
-
To each well of a 96-well reaction plate, add 100 µL (20 µmol, 1.0 eq) of the Building Block Stock solution.
-
Add 3.0 µL (~22 µmol, 1.1 eq) of Et₃N to each well to neutralize the hydrochloride salt, forming the free base in situ.
-
Transfer 100 µL (25 µmol, 1.25 eq) from the Aldehyde Library Plate to the corresponding wells of the reaction plate.
-
Stir the plate for 20 minutes to allow for iminium ion formation.
-
Add STAB (6.4 mg, 30 µmol, 1.5 eq) as a solid to each well. Note: Solid-handling robotics are ideal for this step in a high-throughput setting.
-
Seal the plate and stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
3. Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (0.5 mL) to each well.
-
Dilute with Dichloromethane (DCM, 1 mL) and separate the organic layer.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product via an appropriate method (e.g., preparative HPLC or silica gel chromatography).
Conclusion
This compound is a high-value scaffold for constructing diverse and sterically defined compound libraries. By employing robust, parallel synthesis methodologies such as amide coupling and reductive amination, researchers can efficiently generate large numbers of novel chemical entities. The protocols and workflows described herein provide a validated starting point for the strategic use of this building block in drug discovery programs, enabling the rapid exploration of chemical space and the acceleration of hit-to-lead campaigns.
References
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. This compound [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important piperidine derivative. As a key structural motif in medicinal chemistry, ensuring a robust and reproducible synthesis is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental outcomes.
Overview of a Common Synthetic Pathway
A prevalent and logical approach to constructing this compound involves a two-stage process: the catalytic hydrogenation of a substituted pyridine precursor, followed by the hydrolysis of an ester or nitrile functional group to the desired carboxylic acid. The final step is the formation of the hydrochloride salt for improved stability and handling.
Caption: A common synthetic route to the target compound.
Part 1: Troubleshooting Catalytic Hydrogenation
The reduction of the pyridine ring is often the most challenging step due to its aromatic stability.[1] Success hinges on overcoming the high activation energy and preventing catalyst poisoning.[1]
Q1: My hydrogenation reaction shows low or no conversion of the pyridine starting material. What are the likely causes and solutions?
A: This is a frequent issue, typically pointing to problems with the catalyst, reaction conditions, or substrate purity.
-
Causality: The aromatic pyridine ring is electron-deficient and can strongly adsorb to the catalyst surface, sometimes acting as a catalyst poison.[1] Achieving full saturation requires sufficient energy (pressure and/or temperature) and an active catalyst to facilitate the addition of hydrogen across the ring.[2]
-
Troubleshooting Steps:
-
Evaluate the Catalyst: Ensure the catalyst (e.g., Palladium on Carbon, Platinum Oxide) is fresh and active. If using a previously opened bottle, it may have been deactivated by atmospheric contaminants. Consider performing a test reaction on a known, easily reducible substrate to confirm catalyst activity.
-
Increase Hydrogen Pressure & Temperature: Pyridine hydrogenation often requires elevated pressure and temperature.[2] Reactions that are sluggish at 50 psi may proceed smoothly at 500 psi or higher. Similarly, increasing the temperature from ambient to 60-80 °C can significantly enhance the reaction rate.[2]
-
Add an Acidic Co-solvent: The reaction can be accelerated by activating the pyridine ring via protonation of the ring nitrogen.[3] Performing the hydrogenation in a solvent like acetic acid or adding HCl to an alcoholic solvent can improve yields, though this may not be compatible with all functional groups.
-
Check for Impurities: Sulfur- or nitrogen-containing impurities in your starting material can act as potent catalyst poisons. Re-purify the starting material if its purity is questionable.
-
Table 1: Typical Conditions for Pyridine Hydrogenation
| Parameter | Condition Range | Rationale & Key Considerations |
| Catalyst | 5-10 mol% Pd/C, PtO₂, Rh/C | Rhodium catalysts can sometimes be effective under milder conditions.[4] |
| **Pressure (H₂) ** | 50 psi - 1500 psi | Higher pressure increases H₂ concentration on the catalyst surface, driving the reaction.[2] |
| Temperature | 25 °C - 100 °C | Balances reaction rate against potential side reactions. High temperatures can promote side product formation.[5] |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic solvents are common. Acetic acid protonates the pyridine, increasing its reactivity.[3] |
| Reaction Time | 12 - 48 hours | Monitor by TLC, GC-MS, or ¹H NMR to determine the endpoint and avoid over-reduction. |
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}
Caption: Troubleshooting workflow for incomplete hydrolysis.
Q4: I am hydrolyzing a nitrile precursor and have isolated the corresponding amide instead of the carboxylic acid. Why did this happen?
A: The hydrolysis of a nitrile proceeds via an amide intermediate. [6][7]Stopping at the amide stage is common under certain conditions.
-
Causality: The conversion of the amide to the carboxylic acid requires a second hydrolysis step, which often has a higher activation energy than the initial conversion of the nitrile to the amide.
-
Solution: To drive the reaction to completion, harsher conditions are typically required. Increase the reaction temperature to a vigorous reflux and/or increase the concentration of the acid or base. [8]Acid-catalyzed hydrolysis is often more reliable for forcing the reaction past the amide stage to the final carboxylic acid. [8]
Part 3: Product Isolation and Purification
Q5: My final product is an oil or refuses to crystallize from solution after adding HCl. How can I isolate my solid hydrochloride salt?
A: Failure to crystallize is usually a problem of solvent choice, residual water, or purity.
-
Causality: The product's solubility is highly dependent on the solvent system. The presence of even small amounts of water can keep the highly polar hydrochloride salt in solution. Impurities can also inhibit the formation of a crystal lattice.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: After the hydrolysis workup, ensure the free base is completely dry before attempting salt formation. If the free base is in an organic solvent, dry it thoroughly with MgSO₄ or Na₂SO₄.
-
Solvent Selection: The ideal method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture like ethanol/ethyl acetate. [9]Add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in ether, or gaseous HCl) dropwise until precipitation is complete.
-
Trituration: If the product oils out, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent in vacuo to get a crude solid or oil, then add a non-polar solvent like hexane or diethyl ether and sonicate or stir vigorously (a process called trituration) to break up the oil and encourage solidification.
-
pH Control: Ensure the solution is acidic (pH ~1-2) to guarantee full protonation of the piperidine nitrogen. [9]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 3-methylpyridine-4-carboxylate
-
To a high-pressure reaction vessel, add ethyl 3-methylpyridine-4-carboxylate (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).
-
Carefully add 10% Palladium on Carbon (5-10 mol%) under a nitrogen or argon atmosphere.
-
Seal the vessel and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-methylpiperidine-4-carboxylate.
Protocol 2: Acid-Catalyzed Hydrolysis and Salt Formation
-
To the crude ethyl 3-methylpiperidine-4-carboxylate (1.0 eq), add 6M aqueous hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
If the product crystallizes, collect the solid by filtration. Wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether.
-
If the product does not crystallize, concentrate the aqueous solution under reduced pressure to obtain a crude solid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or isopropanol).
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Liu, Y., et al. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]
-
ResearchGate. (2019). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]
-
YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. [Link]
-
Journal of the American Chemical Society. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]
-
Gati, T., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
PubChem. 3-methylpiperidine-4-carboxylic acid. [Link]
- Google Patents. (2013).
-
ResearchGate. (2013). I'm trying to do non aqueous ester hydrolysis to get my final compound, which contain five carboxylic acid groups. [Link]
-
Gising, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]
-
PubChem. This compound. [Link]
- Google Patents. (2019). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (2008).
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Link]
- Google Patents. (1995).
-
Fliri, A. F., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thalesnano.com [thalesnano.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylpiperidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 3-Methylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying an Amphoteric Hydrochloride Salt
This compound is a molecule possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric nature, combined with its existence as a hydrochloride salt, presents unique challenges in its purification. The presence of polar functional groups dictates its solubility, making the selection of appropriate purification techniques critical. Common impurities may include unreacted starting materials, diastereomers, and byproducts from the synthetic route. This guide will walk you through the most effective methods to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the piperidine ring or the carboxylic acid moiety.
-
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers of 3-Methylpiperidine-4-carboxylic acid.
-
Byproducts of Ring Formation/Functionalization: Side reactions can lead to structurally related piperidine derivatives.
-
Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the crude product.
-
Inorganic Salts: Generated during pH adjustments or work-up procedures.
Q2: My final product is off-white or yellowish. What is the likely cause and how can I fix it?
A2: A yellowish tint often suggests the presence of trace impurities, possibly oxidation byproducts of the piperidine ring. While minor discoloration may not always indicate significant impurity, for high-purity applications, it should be addressed. A charcoal treatment during recrystallization can be effective. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: What are the best analytical techniques to assess the purity of my this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is often suitable for assessing the purity of polar compounds. Due to the lack of a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization can be employed for UV detection.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identifying residual solvents.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Troubleshooting Purification Workflows
This section provides detailed troubleshooting for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
Problem: Oily Product or Failure to Crystallize
-
Possible Cause 1: Incorrect Solvent Choice. The polarity of the solvent may be too high, keeping the compound in solution even at low temperatures, or too low, preventing it from dissolving even when heated.
-
Solution: Systematic Solvent Screening. Experiment with a range of solvents of varying polarities. For a hydrochloride salt of an amino acid, polar protic solvents or mixtures are often a good starting point. A common and effective solvent system for similar piperidine carboxylate hydrochlorides is a mixture of ethanol and ethyl acetate.[5] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add ethyl acetate as an anti-solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
-
Possible Cause 2: Presence of Impurities Inhibiting Crystallization. Certain impurities can act as "crystal poisons," interfering with the formation of a crystal lattice.
-
Solution: Preliminary Purification. If significant impurities are present, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
-
-
Possible Cause 3: Cooling the Solution Too Rapidly. Rapid cooling can lead to the precipitation of an amorphous solid or oil rather than the formation of well-defined crystals.
-
Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod at the air-solvent interface can help induce nucleation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Problem: Low Recovery After Recrystallization
-
Possible Cause 1: Using Too Much Solvent. Dissolving the crude product in an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use a Minimal Amount of Hot Solvent. Add the hot solvent in small portions until the solute just dissolves.
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If an initial hot filtration is performed to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Solution: Keep Everything Hot. Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent to wash the filter paper after filtration.
-
Experimental Protocol: Recrystallization using an Ethanol/Ethyl Acetate System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, slowly add ethyl acetate dropwise until a slight turbidity persists.
-
Reheat the mixture gently until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. For this compound, this method can be used to remove neutral or acidic/basic impurities.
Workflow for Purification via Acid-Base Extraction
Caption: Acid-Base Extraction Workflow
Troubleshooting Acid-Base Extraction
Problem: Emulsion Formation During Extraction
-
Possible Cause: Vigorous Shaking. Overly aggressive mixing can create a stable emulsion between the aqueous and organic layers.
-
Solution: Gentle Inversions. Gently invert the separatory funnel several times instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or filtering the mixture through a pad of Celite.
-
Problem: Low Recovery of the Free Base into the Organic Layer
-
Possible Cause 1: Incomplete Basification. The pH of the aqueous layer may not be sufficiently high to deprotonate the piperidine nitrogen fully.
-
Solution: Ensure a High pH. Add a strong base like NaOH until the aqueous layer is strongly basic (pH > 10), checking with pH paper.
-
-
Possible Cause 2: The Free Base has Some Water Solubility.
-
Solution: Multiple Extractions. Perform several extractions (3-4 times) with the organic solvent to ensure complete removal of the free base from the aqueous layer.
-
Data Summary
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Polarity | Rationale |
| Ethanol/Ethyl Acetate | Polar Protic / Polar Aprotic | Good for dissolving the polar salt and then precipitating with a less polar anti-solvent.[5] |
| Isopropanol | Polar Protic | Often a good single solvent for recrystallizing hydrochloride salts. |
| Acetonitrile/Water | Polar Aprotic / Polar Protic | The water increases the initial solubility of the salt, and slow evaporation of acetonitrile can yield crystals. |
| Methanol | Polar Protic | High dissolving power; may require an anti-solvent for good recovery. |
Table 2: Typical Analytical Parameters
| Technique | Column/Conditions | Expected Observations |
| RP-HPLC | C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent (e.g., TFA or HFBA).[1] | A sharp, single peak for the pure compound. Impurities will appear as separate peaks. |
| 1H NMR | (D2O or DMSO-d6) | Characteristic peaks for the methyl group, piperidine ring protons, and the carboxylic acid proton (if in DMSO-d6). |
| 13C NMR | (D2O or DMSO-d6) | The expected number of carbon signals corresponding to the structure. |
Logical Troubleshooting Flowchart
Sources
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals and natural products.[1][2] However, its synthesis is not without challenges, from achieving high yields and selectivity to navigating complex purification procedures.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines established chemical principles with field-proven insights to help you troubleshoot your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low or the conversion is incomplete. What are the likely causes and how can I fix it?
Low yield is a frequent challenge stemming from several factors. A systematic approach is the best way to diagnose and solve the issue.[3][4]
Causality Analysis:
-
Sub-optimal pH Conditions (especially in Reductive Aminations): The formation of the crucial iminium ion intermediate is a pH-dependent equilibrium. If the medium is too acidic, the starting amine is excessively protonated and non-nucleophilic. If too basic, the carbonyl group isn't sufficiently activated for nucleophilic attack.
-
Reagent Instability: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions, leading to their decomposition before they can participate in the reaction.[5]
-
Impure Starting Materials: Contaminants in your starting materials (e.g., residual pyridine in a piperidine starting material) can introduce side reactions or poison catalysts.[6]
-
Inappropriate Reagent Choice: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of the starting aldehyde or ketone, competing directly with the desired iminium ion reduction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Solutions:
-
Optimize pH for Reductive Amination: Operate in a mildly acidic pH range of 4-6.[5] This can be achieved by adding a reagent like acetic acid, which facilitates iminium ion formation without deactivating the amine nucleophile.[7]
-
Choose a Selective Reducing Agent: Employ a reducing agent that is more selective for the iminium ion, such as Sodium Triacetoxyborohydride (STAB). STAB is milder and highly effective under the slightly acidic conditions ideal for iminium formation, thus preventing the side reaction of starting aldehyde reduction.[5]
-
Ensure Anhydrous Conditions: When using moisture-sensitive reagents, ensure all glassware is oven-dried and use anhydrous solvents to prevent reagent decomposition.[5]
Q2: My reaction is producing significant unexpected side products. How can I improve selectivity?
Side product formation reduces your yield and complicates purification. The identity of the byproduct is the key to solving the problem.
Common Side Reactions and Mitigation Strategies:
| Reaction Type | Common Side Product(s) | Mitigation Strategy & Rationale |
| Reductive Amination | Alcohol from over-reduction of the carbonyl starting material. | Use a milder, more selective reducing agent like NaBH(OAc)₃ (STAB).[3] Rationale: STAB is sterically hindered and less reactive, showing a strong kinetic preference for the electrophilic iminium ion over the carbonyl group. |
| Pictet-Spengler | Formation of undesired regioisomers; oxidation of the product. | Use appropriate activating/directing groups on the aromatic ring. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] Rationale: Directing groups control the position of electrophilic attack, enhancing regioselectivity. An inert atmosphere prevents air-oxidation of the electron-rich product. |
| General Cyclizations | Polymerization of starting materials or intermediates. | Use more dilute reaction conditions. Add reagents slowly via syringe pump.[3] Rationale: Polymerization is often a higher-order process. Dilution and slow addition keep the instantaneous concentration of reactive monomers low, favoring the intramolecular cyclization pathway over intermolecular polymerization. |
| Alkylation of Amines | Over-alkylation leading to quaternary ammonium salts. | Use a large excess of the piperidine starting material relative to the alkylating agent. Rationale: This statistically favors the reaction of the alkylating agent with the most abundant amine (the starting material) rather than the mono-alkylated product. |
Q3: I'm struggling with poor stereoselectivity or regioselectivity. How can I control the product's final structure?
Achieving the correct isomer is critical, especially in drug development. Selectivity is governed by the reaction mechanism and conditions.
Causality and Solutions:
-
Poor Diastereoselectivity: This often arises when the reaction proceeds through a non-concerted or poorly organized transition state.
-
Solution 1: Catalyst Choice: For reactions like catalytic hydrogenation of substituted pyridines, the catalyst is paramount. For example, heterogeneous ruthenium catalysts can promote cis-hydrogenation with high diastereoselectivity.[1] Chiral ligands and catalysts are essential for enantioselective syntheses.[1][8]
-
Solution 2: Substrate Control: In reactions like the aza-Diels-Alder, using cyclic dienes can dramatically increase diastereoselectivity compared to linear dienes due to their conformationally restricted nature, which favors a specific approach to the dienophile.[9]
-
-
Poor Regioselectivity: This occurs when a reactant can attack multiple sites.
-
Solution 1: Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically more stable one, which may require more energy to form.[9]
-
Solution 2: Protecting/Directing Groups: In aromatic substitutions like the Pictet-Spengler reaction, electron-donating or -withdrawing groups on the aromatic ring can direct the cyclization to a specific position.[3]
-
Q4: My product is difficult to purify. What are the best strategies for piperidine derivatives?
Purification is often complicated by the basic nature of the piperidine nitrogen and the physical properties of common impurities.[10]
Specific Purification Challenges & Protocols:
-
Challenge: Removing Pyridine Impurity
-
Problem: Piperidine is often synthesized by the hydrogenation of pyridine.[11] These two compounds form an azeotrope (a constant-boiling mixture), making separation by simple distillation nearly impossible.[9]
-
Solution: Purification via Carbonate Salt Formation. This method exploits the difference in basicity between piperidine and pyridine.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).[10]
-
Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form a solid piperidine carbonate precipitate. Pyridine will remain in solution.[10][12]
-
Filter the solid salt and wash it with fresh solvent to remove residual pyridine.
-
Suspend the filtered salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), to liberate the free piperidine.
-
Extract the pure piperidine into an organic solvent, dry the organic layer (e.g., with solid KOH), and remove the solvent under reduced pressure.[10]
-
-
-
Challenge: Removing Water and Polar Impurities
-
Problem: Aqueous workups introduce water, which can be difficult to remove completely.
-
Solution: Pre-drying and Distillation.
-
Place the crude, wet piperidine derivative in a flask and add solid potassium hydroxide (KOH) pellets. Allow it to stand for several hours or overnight.[10] KOH is an effective drying agent and will not react with the piperidine base.
-
Carefully decant or filter the liquid away from the KOH pellets into a dry distillation flask.
-
Perform distillation (under vacuum for high-boiling derivatives) to obtain the purified product.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my piperidine synthesis?
The catalyst choice is entirely dependent on the reaction type. There is no "one-size-fits-all" answer.
Caption: Catalyst selection guide based on reaction type.
-
For Hydrogenation of Pyridines: Transition metals are standard. Ruthenium (Ru), Cobalt (Co), Rhodium (Rh), and Palladium (Pd) are all effective.[1] Recent advances show that certain Iridium(III) catalysts offer exceptional tolerance for sensitive functional groups (like nitro or bromo groups), which would otherwise be reduced.[13]
-
For Intramolecular Cyclizations: Gold(I) and Palladium(II) catalysts are widely used for the cyclization of alkenes containing a tethered amine.[1]
-
For C-N Bond Formation (e.g., N-Arylation): Palladium and Copper-based catalyst systems are the methods of choice. Palladium catalysts with specialized phosphine ligands (like BINAP or XPhos) are highly efficient, while Copper(I) systems are a more economical alternative.[14]
Q2: What is the role of the solvent, and how do I select an appropriate one?
The solvent does more than just dissolve reactants; it can significantly influence reaction rates and even the reaction mechanism.[15]
-
Polarity and Dielectric Constant: In a study on the synthesis of substituted piperidines, ethanol (lower dielectric constant) was found to accelerate the reaction rate compared to methanol (higher dielectric constant).[15] This demonstrates that a simple change of solvent can have a profound kinetic impact.
-
Solvent as a Reagent/Catalyst: In some multi-component reactions, acetic acid can serve as both the solvent and the catalyst, promoting the reaction without the need for other additives.[7]
-
Solubility: Piperidine and its simple derivatives are soluble in water and most polar organic solvents but have limited solubility in nonpolar solvents like hexane.[16] Your chosen solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture. Aprotic solvents like DMF or acetonitrile are often used for Sₙ2 reactions to avoid solvolysis of the alkyl halide.[5]
Q3: Which analytical techniques are best for monitoring my reaction?
Choosing the right analytical technique is crucial for determining reaction completion, optimizing reaction time, and identifying side products.[17]
| Technique | Speed | Data Output | Best For... |
| Thin-Layer Chromatography (TLC) | Fast | Qualitative | Quick, cost-effective checks of reaction progress by visualizing the disappearance of starting materials and appearance of the product spot.[17] |
| High-Performance Liquid Chromatography (HPLC) | Moderate | Quantitative | Precise, quantitative analysis to determine reaction kinetics, yield, and purity.[17][18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | Quantitative & Structural | Separating and identifying volatile components, providing both quantitative data and mass information for structural confirmation.[17][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Slow | Structural | In-situ or at-line monitoring by tracking the disappearance of characteristic starting material signals and the appearance of product signals.[17] |
Q4: My purified piperidine derivative is yellow. Is it usable and how can I prevent this?
A yellow color is a common sign of impurity, usually due to oxidation products from exposure to air and light.[9][20]
-
Usability: Whether it is usable depends on your application. For reactions where high purity is critical (e.g., preparing compounds for biological assays), the material should be purified.[21] For some applications, like using piperidine as a base for deprotection in peptide synthesis, minor discoloration may not be detrimental.[20]
-
Purification: The most effective method for removing these colored impurities is distillation.[9]
-
Prevention: To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light by using an amber bottle or wrapping the container in foil.[9]
Section 3: Experimental Protocols
Protocol: General Procedure for Reductive Amination to Synthesize an N-Substituted Piperidine
This protocol describes the reaction between piperidine and an aldehyde/ketone to form a more complex piperidine derivative.
Reaction Mechanism:
Caption: Simplified workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Amine: Add piperidine (1.1 eq).
-
Acid Catalyst: Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours to allow for pre-formation of the intermediate.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. CAUTION: Addition may cause gas evolution. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Section 4: References
-
Antenucci, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications, (1). [Link]
-
Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Main routes to the piperidine cycle synthesis. [Link]
-
ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
ResearchGate. Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]
-
Google Patents. A kind of purification method of high-purity piperidine.
-
BIOENGINEER.ORG (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
-
Solubility of Things. Piperidine. [Link]
-
ResearchGate. Optimization of the conditions for the reaction of 1 with piperidine. [Link]
-
ElectronicsAndBooks. The Purification of Piperidine and its Physiologic Significance. [Link]
-
BIOSYNCE (2025). What are the detection methods for piperidine?. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Wikipedia. Piperidine. [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Reddit. What are some common causes of low reaction yields?. [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
National Center for Biotechnology Information. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
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- 11. Piperidine - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. As a foundational scaffold in numerous pharmaceuticals and natural products, the precise control of stereochemistry during piperidine ring construction is paramount.[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these challenges, providing you with the expert insights needed to optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - General Issues
This section addresses common preliminary issues that can impede the success of a synthesis before stereoselectivity is even considered.
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow coloration in piperidine is typically due to oxidation byproducts formed upon exposure to air and light.[3][4] While minor impurities may not affect all applications, high-purity is essential for subsequent sensitive catalytic steps.
-
Cause: The lone pair on the nitrogen is susceptible to oxidation, leading to the formation of colored impurities over time.
-
Troubleshooting & Solution:
-
Purification: The most effective method for removing these colored impurities is distillation, often over a reducing agent like sodium borohydride (NaBH₄) or potassium hydroxide (KOH) pellets.[3]
-
Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere (Nitrogen or Argon), protected from light in an amber bottle, and preferably refrigerated.[3]
-
Q2: I am struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this so difficult?
A: This is a classic separation challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[3] This azeotrope makes complete separation by simple fractional distillation nearly impossible.[3]
-
Cause: The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at a constant temperature of about 106.1°C.[3]
-
Troubleshooting & Solution:
-
Azeotropic Distillation: Distillation with water can sometimes help break the azeotrope.
-
Selective Salt Formation: A more effective chemical separation involves exploiting the higher basicity of piperidine. Bubbling carbon dioxide (CO₂) through a non-polar solution (e.g., toluene) of the mixture will selectively precipitate piperidine as a solid carbonate salt, while the less basic pyridine remains in solution. The salt can then be isolated by filtration and the free piperidine regenerated by treatment with a strong base.[3]
-
Q3: My reaction using a piperidine derivative as a nucleophile is sluggish or fails completely. What is the likely cause?
A: This is a hallmark of catalyst poisoning, a frequent and frustrating issue in reactions involving N-heterocycles.[5][6]
-
Cause: The nitrogen lone pair in the piperidine ring can act as a potent ligand, strongly coordinating to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium).[5] This binding deactivates the catalyst by blocking the sites needed for the reactant molecules.[5]
-
Initial Diagnosis: The primary symptoms are a dramatically decreased reaction rate, incomplete conversion even at long reaction times, or the need for much harsher conditions to achieve any product formation.[5]
-
See Detailed Troubleshooting: For a full breakdown of this issue, refer to the Troubleshooting Guide - Catalyst Poisoning & Deactivation section below.
Part 2: Troubleshooting Guide - Stereoselectivity Control
This is the core of our guide, addressing the nuanced challenges of achieving high stereochemical fidelity.
Issue 1: Poor Diastereoselectivity
You are forming a new stereocenter on a piperidine ring that already contains one or more stereocenters, but the reaction produces an undesirable mixture of diastereomers.
Q: My cyclization reaction to form a 2,6-disubstituted piperidine is giving a 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in piperidine ring formation often depends on forcing the reaction through a highly organized, chair-like transition state. The choice of reaction conditions, protecting groups, and even the substrate's conformation can dictate the outcome.
-
Possible Cause 1: Unfavorable Transition State Energetics. In many cyclization reactions, such as intramolecular Mannich or Michael additions, the transition state geometry determines the final diastereomeric ratio. If the energetic difference between the transition states leading to the cis and trans products is small, a mixture will result.
-
Solution 1: Conformational Control & Protecting Groups. The choice of N-protecting group can have a profound impact on the conformational preference of the ring and its substituents.
-
Utilize Bulky Groups: A bulky N-protecting group (e.g., Boc, Cbz) can enforce a specific chair conformation, forcing substituents into equatorial positions to minimize A-strain and 1,3-diaxial interactions. This conformational locking can favor the approach of reagents from one face, enhancing selectivity.[7] For example, epimerization of a cis-pipecolinate to its trans-diastereomer can be driven by relieving an unfavorable 1,3-diaxial interaction, a process facilitated by a bulky N-protecting group.[7]
-
Directing Groups: Certain protecting groups can act as directing groups, coordinating to the catalyst or reagent and delivering it to one face of the molecule.[8][9]
-
-
Possible Cause 2: Stepwise vs. Concerted Mechanism. In reactions like aza-Diels-Alder cycloadditions, poor stereoselectivity can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition. This is often promoted by strong Lewis acids.[3]
-
Solution 2: Optimize Reaction Pathway.
-
Catalyst Choice: Screen different Lewis acids or organocatalysts. A less aggressive catalyst may favor the desired concerted pathway.
-
Substrate Modification: Using cyclic dienes or dienophiles can often increase the facial selectivity of the cycloaddition.[3]
-
-
Possible Cause 3: Thermodynamic vs. Kinetic Control. Your reaction conditions may be allowing for equilibration of the initially formed product to a more stable, but undesired, thermodynamic mixture.
-
Solution 3: Adjust Reaction Conditions.
-
Kinetic Control: To favor the kinetically formed product, run the reaction at lower temperatures (e.g., -78 °C) and for shorter times.[10]
-
Thermodynamic Control: Conversely, if the desired isomer is the more thermodynamically stable one, using higher temperatures or a catalytic amount of base/acid can facilitate epimerization to the desired product.[7][10]
-
Caption: Decision tree for diagnosing poor diastereoselectivity.
Issue 2: Low Enantioselectivity
You are creating a chiral piperidine from an achiral or racemic precursor using an asymmetric catalyst or chiral auxiliary, but the enantiomeric excess (ee) is low.
Q: My Rh-catalyzed asymmetric hydrogenation of a substituted pyridine is yielding a nearly racemic product. What factors should I investigate?
A: Low enantioselectivity in catalytic asymmetric reactions points to an issue with the chiral induction step. This can be related to the catalyst, the substrate, or the reaction conditions.
-
Possible Cause 1: Ineffective Catalyst/Ligand System. The chiral ligand is the source of stereochemical information. An inappropriate ligand will not create a sufficiently differentiated energetic landscape for the two enantiomeric transition states.
-
Solution 1: Catalyst and Ligand Screening. This is the most critical step.
-
Ligand Family: Explore different classes of chiral ligands (e.g., JosiPhos, SPINOL-derived phosphoramidates, biarylphosphines).[5][11] The electronic and steric properties of the ligand are crucial.
-
Metal Center: While Rhodium is common, other metals like Iridium or Ruthenium might offer superior performance for your specific substrate.[9][11][12] For example, Iridium catalysts can operate via an ionic hydrogenation mechanism that avoids catalyst poisoning by the pyridine nitrogen.[12]
-
Consult Literature: Search for precedents with similar substrate classes to guide your selection.[13]
-
-
Possible Cause 2: Substrate-Catalyst Mismatch. The substrate itself may be incompatible with the chosen catalytic system.
-
Solution 2: Modify the Substrate.
-
Protecting Group: The N-protecting group can influence how the substrate docks into the chiral catalyst's active site. Screen different protecting groups (Boc, Cbz, Benzyl) to find one that improves chiral recognition.[8]
-
Activation: Pyridines are often activated as pyridinium salts before reduction to overcome their aromaticity and facilitate interaction with the catalyst.[11][14] The counter-ion of the salt can also influence selectivity.
-
-
Possible Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, pressure, and additives can all have a dramatic effect on enantioselectivity.
-
Solution 3: Systematic Optimization.
-
Temperature: Lowering the temperature often increases enantioselectivity by amplifying small energy differences between diastereomeric transition states, although this may come at the cost of reaction rate.[8]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and activity. Screen a range of solvents (e.g., THF, Toluene, CH₂Cl₂, Methanol).
-
Additives: Sometimes, additives are required. For instance, in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, an organic base like Et₃N was found to be crucial for achieving high ee.[11]
-
| Catalyst System | Substrate Type | Conditions | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ / JosiPhos Ligand | N-Bn-3-substituted Pyridinium Salt | H₂ (50 bar), Et₃N, CH₂Cl₂ | >95 | up to 90 | [11] |
| [Cp*RhCl₂]₂ | Pyridinium Salt | HCOOH, H₂O/CH₂Cl₂ | 70-90 | >95 | [2] |
| [Ir(COD)Cl]₂ / Chiral Ligand | Substituted Pyridine | H₂ (80 bar), I₂, THF | 85-99 | 90-99 | [12] |
| Ru(II) Complex | Tetrasubstituted Enamide | H₂ (50 bar), MeOH | >99 | >99 | [9] |
Part 3: Troubleshooting Guide - Reaction Efficiency & Side Products
Issue 3: Catalyst Poisoning & Deactivation
Your reaction starts but then stalls, or requires stoichiometric amounts of "catalyst" to proceed.
Q: My Palladium-catalyzed cross-coupling reaction with a piperidine nucleophile is giving very low yields. How can I mitigate catalyst poisoning?
A: As discussed in the FAQs, the basic nitrogen of the piperidine ring is a notorious catalyst poison.[5] Overcoming this requires strategies that either temporarily mask the nitrogen or use a catalytic system inherently resistant to poisoning.
-
Cause: Strong coordination of the piperidine nitrogen to the metal center displaces essential ligands (e.g., phosphines) and shuts down the catalytic cycle.[5] This is a particular problem in Pd-catalyzed cross-coupling and hydrogenation reactions.[5][12]
-
Solution 1: Use of Protecting Groups (Masking Strategy). This is the most common and effective approach.
-
Mechanism: Temporarily protect the piperidine nitrogen with a group like Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl).[1] These groups withdraw electron density from the nitrogen, reducing its basicity and coordinating ability.
-
Implementation: The protecting group is installed before the problematic catalytic step and then removed later in the synthesis under conditions that don't affect the rest of the molecule (e.g., acid for Boc, hydrogenolysis for Cbz).[1]
-
-
Solution 2: Use of Resistant Catalytic Systems.
-
Ionic Hydrogenation: For pyridine reductions, certain Iridium(III) catalysts operate through an ionic mechanism, involving protonation and hydride transfer, which circumvents the need for direct coordination of the N-heterocycle to the metal center, thus avoiding poisoning.[12]
-
Bulky Ligands: In cross-coupling reactions, using bulky, electron-rich biarylphosphine ligands can sometimes improve catalyst stability by sterically hindering the approach of the piperidine nucleophile to the metal center.[5]
-
-
Solution 3: Reaction Conditions.
-
Open vs. Closed System: In some C-H activation reactions, catalyst deactivation occurs in a sealed vessel, but the reaction proceeds in an open vial. This is because a byproduct like H₂ gas can inhibit the catalyst, and allowing it to escape is crucial.[15]
-
Caption: Workflow for addressing suspected catalyst poisoning.
Issue 4: Formation of Side Products
Your reaction is producing significant quantities of unexpected byproducts, complicating purification and lowering the yield of the desired stereoisomer.
Q: During the epoxidation of my tetrahydropyridine, I am forming a significant amount of N-oxide. How can I improve chemoselectivity for the alkene?
A: This is a classic chemoselectivity challenge. The nitrogen lone pair is often more nucleophilic and susceptible to oxidation than the electron-deficient double bond of the tetrahydropyridine.
-
Cause: The electrophilic oxidizing agent (e.g., m-CPBA) reacts faster with the nitrogen than with the alkene.[16]
-
Solution 1: Protonate/Protect the Nitrogen.
-
Protonation: Performing the epoxidation in the presence of a strong acid (e.g., trifluoroacetic acid, Cl₃CCO₂H) protonates the nitrogen.[16] The resulting ammonium salt is no longer nucleophilic, deactivating it towards oxidation and allowing the epoxidation to proceed on the alkene.
-
N-Protecting Group: An electron-withdrawing protecting group serves the same purpose, reducing the nucleophilicity of the nitrogen.
-
Q: My reaction is generating a ring-contracted pyrrolidine byproduct. What is causing this rearrangement?
A: Ring contractions can occur in nucleophilic substitution reactions at the 3-position of piperidines, often proceeding through an intermediate aziridinium ion.[17]
-
Cause: If there is a suitable leaving group at the 3-position, the piperidine nitrogen can displace it in an intramolecular fashion to form a bicyclic aziridinium intermediate. Subsequent attack by a nucleophile on this strained intermediate can occur at two different carbons, with one pathway leading to the desired piperidine and the other leading to the ring-contracted pyrrolidine.
-
Solution: This is a mechanistically complex problem that often requires a change in synthetic strategy.
-
Modify Leaving Group: A less reactive leaving group might disfavor the initial intramolecular cyclization.
-
Change Nucleophile/Conditions: Different nucleophiles or solvent conditions may alter the regioselectivity of the aziridinium ring-opening.
-
Alternative Route: It may be necessary to reconsider the synthetic route to avoid this problematic substitution step.
-
Part 4: Key Experimental Protocols
The following are representative, detailed protocols for common transformations in stereoselective piperidine synthesis.
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol describes the reduction of a substituted pyridine to a predominantly cis-substituted piperidine using Adams' catalyst (PtO₂), a method known to often favor cis-diastereomers.[3][7][10]
-
Objective: To synthesize a cis-2,4-disubstituted piperidine with high diastereoselectivity.
-
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[3]
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH)
-
Hydrogen source (H₂ gas cylinder)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
-
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 5.0 mmol, 1.0 eq) and the solvent (e.g., 20 mL glacial acetic acid).[3]
-
Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 2.5 mol%) to the vessel. Caution: PtO₂ can be pyrophoric; handle under an inert atmosphere if possible.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system several times with an inert gas (N₂ or Ar) before carefully introducing hydrogen gas.
-
Reaction Execution: Pressurize the reactor with H₂ (e.g., 50-100 psi). Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake. Typical reaction times are 4-24 hours.[3]
-
Workup: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure. The resulting piperidine salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., CH₂Cl₂). The organic layers are then dried (e.g., over Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Analysis: Purify by flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.[10]
-
Protocol 2: Organocatalytic Enantioselective Domino Michael/Aminalization
This protocol describes a powerful one-pot method for constructing polysubstituted piperidines with excellent enantioselectivity using a chiral organocatalyst.[2]
-
Objective: To synthesize a chiral, polysubstituted piperidine via a domino reaction, creating multiple stereocenters in a single step.
-
Materials:
-
Aldehyde (1.0 eq)
-
Nitroolefin (1.5 eq)
-
Amino-ester (e.g., aminomalonate, 1.2 eq)
-
O-TMS protected diphenylprolinol catalyst (20 mol%)[2]
-
Solvent: Toluene
-
-
Procedure:
-
Reaction Setup: To a dry vial under an inert atmosphere (N₂ or Ar), add the aldehyde (e.g., 0.2 mmol, 1.0 eq), the nitroolefin (0.3 mmol, 1.5 eq), and the amino-ester (0.24 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 1.0 mL Toluene) followed by the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).[2]
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 24-72 hours.[2]
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Isolation and Analysis: Purify the product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio, and enantiomeric excess (by chiral HPLC) of the isolated product.
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025).
- Michael, F. E. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH.
- BIOENGINEER.ORG. (2025).
- Thomson, R. J. (n.d.).
- Gouverneur, V., & Willis, M. C. (2023).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Davies, H. M. L. (n.d.).
- O'Brien, P., et al. (2022).
- Various Authors. (n.d.).
- BenchChem. (2025). Technical Support Center: Stereoselective Piperidine Synthesis. BenchChem.
- Gouverneur, V., & Willis, M. C. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Daugulis, O. (2025). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C H Activation.
- Gouverneur, V., & Willis, M. C. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Various Authors. (n.d.).
- Zaragoza, F. (2024).
- BenchChem. (2025).
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- O'Brien, P., et al. (n.d.).
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- 2. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioengineer.org [bioengineer.org]
- 13. benchchem.com [benchchem.com]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Methylpiperidine-4-carboxylic acid hydrochloride
Welcome to the technical support guide for 3-Methylpiperidine-4-carboxylic acid hydrochloride. This document provides in-depth answers to frequently asked questions and a practical troubleshooting guide to help you ensure the stability and integrity of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions regarding the handling and stability of this compound solutions.
Q1: I've prepared an aqueous stock solution of this compound. What is the expected pH, and how might this affect my experiment?
As a hydrochloride salt of a secondary amine, dissolving this compound in a neutral solvent like water will result in an acidic solution (typically pH 3-5). This is due to the dissociation of the salt and the subsequent equilibrium of the protonated piperidine nitrogen.
Causality: The acidic nature of the solution is critical. If your experiment is pH-sensitive or requires physiological conditions (pH ~7.4), the unbuffered solution will be unsuitable. Furthermore, the stability of the compound itself can be pH-dependent. While generally stable in mild acid, extreme pH conditions can promote degradation. It is crucial to use a suitable buffer system to control the pH in your final experimental medium.
Q2: My analytical results (e.g., HPLC peak area) for the compound are inconsistent and seem to decrease over time. What could be the cause?
A decreasing peak area in chromatographic analysis is a classic indicator of compound degradation. For a molecule with a piperidine ring and a carboxylic acid, several degradation pathways are plausible.
Likely Degradation Pathways:
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation. This can be accelerated by exposure to atmospheric oxygen, transition metal contaminants, or high-energy light. The oxidation can lead to the formation of N-oxides or even ring-opened byproducts.
-
Thermal Degradation: If solutions are exposed to elevated temperatures, the molecule may undergo decarboxylation (loss of CO₂) or other complex reactions.
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation, often through radical mechanisms.
To confirm degradation, a forced degradation study is the recommended approach to identify which stress factors (e.g., acid, base, peroxide, light, heat) are impacting your compound.
Q3: My stock solution, which was initially clear, has developed a yellow or brownish tint. Why did this happen?
The development of color in a previously colorless solution is often a sign of chemical degradation, typically oxidation. The formation of conjugated systems or certain oxidized species can absorb visible light, resulting in a colored solution. The secondary amine on the piperidine ring is a likely site for such oxidative degradation.
Actionable Advice:
-
Protect from Oxygen: Prepare solutions using de-gassed solvents and consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Use High-Purity Solvents: Ensure your solvents are free from oxidizing contaminants.
Q4: What are the recommended procedures for preparing and storing stock solutions of this compound?
Proper preparation and storage are essential to maintain the compound's integrity. While specific data for this exact molecule is limited, best practices can be derived from structurally similar compounds like nipecotic acid.
Recommended Storage Protocol:
| Form | Solvent | Storage Temperature | Recommended Duration | Rationale |
| Solid Powder | N/A | -20°C | ≥ 4 years | Minimizes thermal degradation and oxidation. |
| Stock Solution | DMSO | -80°C (aliquoted) | Up to 6 months | Cryogenic storage slows diffusion and chemical reactions. Aliquoting prevents freeze-thaw cycles. |
| Stock Solution | Aqueous Buffer (e.g., PBS) | -20°C (aliquoted) | Short-term (days to weeks) | Water can participate in degradation. Stability in specific buffers should be verified. |
Preparation Best Practices:
-
Weigh in a dry environment: The compound is a hydrochloride salt and can be hygroscopic.
-
Use on the same day: Whenever possible, prepare and use solutions on the same day.
-
Filter sterilize: For long-term storage of aqueous solutions intended for cell-based assays, filter through a 0.22 µm membrane to prevent microbial growth, which can also degrade the compound.
Troubleshooting Guide: Investigating Solution Instability
If you suspect your compound is degrading under your specific experimental conditions, this guide provides a systematic workflow to identify the cause. This process is a simplified version of the "forced degradation" or "stress testing" studies used in the pharmaceutical industry.
Diagram: Troubleshooting Decision Tree
This diagram helps you diagnose the potential cause of instability based on your observations.
Caption: Decision tree for troubleshooting instability.
Protocol 1: Basic Stability Assessment via Forced Degradation
This protocol uses HPLC as the analytical endpoint, as it is highly effective for separating the parent compound from potential degradants.
Objective: To determine if this compound is degrading under acidic, basic, oxidative, or thermal stress in your chosen solvent/buffer.
Materials:
-
This compound
-
Your experimental solvent or buffer (e.g., PBS pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂ (Hydrogen Peroxide)
-
HPLC system with a C18 column
-
Heating block or oven set to 60°C
Experimental Workflow Diagram:
Caption: Experimental workflow for a basic stability study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in your experimental buffer.
-
Aliquot for Stress Testing: Dispense the stock solution into five separate, clearly labeled vials.
-
Vial 1 (Control): Store at room temperature, protected from light. This is your T=0 reference.
-
Vial 2 (Acid Hydrolysis): Add an equal volume of 0.1 M HCl.
-
Vial 3 (Base Hydrolysis): Add an equal volume of 0.1 M NaOH.
-
Vial 4 (Oxidation): Add an equal volume of 3% H₂O₂.
-
Vial 5 (Thermal Stress): Place in an oven or heating block at 60°C.
-
-
Incubate: Allow the vials to incubate for a set period, for example, 24 hours.
-
Sample Preparation for Analysis:
-
After incubation, allow all vials to return to room temperature.
-
Crucially, neutralize the acidic (Vial 2) and basic (Vial 3) samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Analyze all five samples using a validated RP-HPLC method with a C18 column.
-
Monitor the chromatograms for two key features:
-
A decrease in the peak area of the parent compound compared to the control.
-
The appearance of new peaks, which represent degradation products.
-
-
Interpreting the Results:
By comparing the percentage of the parent compound remaining in each stressed sample relative to the control, you can identify the primary factors causing instability.
Hypothetical Results Table:
| Condition | Incubation | % Parent Compound Remaining | Observation | Implication |
| Control | 24h @ RT | 100% | Single, sharp peak | Stable under normal lab conditions. |
| Acidic (0.1M HCl) | 24h @ RT | 98% | Minor new peaks | Relatively stable to mild acid. |
| Basic (0.1M NaOH) | 24h @ RT | 75% | Significant new peaks | Susceptible to base-mediated degradation. |
| Oxidative (3% H₂O₂) | 24h @ RT | 40% | Parent peak greatly reduced, multiple new peaks | Highly susceptible to oxidation. |
| Thermal (60°C) | 24h | 92% | Small new peaks | Moderately stable to heat for 24h. |
This systematic approach provides clear, actionable data to optimize your experimental protocols, ensuring the reliability and reproducibility of your research.
References
-
De Sarro, G., et al. (1995). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Retrieved from [Link]
- Combourieu, B., et al. (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and
Technical Support Center: Synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
The synthesis of this compound, a key building block in many pharmaceutical compounds, presents unique challenges, primarily in controlling byproduct formation and managing stereochemistry. The most common synthetic route involves the catalytic hydrogenation of a substituted pyridine precursor, such as 3-methyl-4-cyanopyridine or 3-methylpyridine-4-carboxylic acid. While seemingly straightforward, this reduction can lead to a variety of impurities that complicate purification and compromise final product quality. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: My final product shows multiple spots on TLC/peaks in HPLC, even after initial workup.
Question: I've completed the hydrogenation of my 3-methyl-4-cyanopyridine precursor and the subsequent hydrolysis and acidification. However, my crude product is not clean. What are the likely impurities?
Answer:
The presence of multiple spots or peaks indicates a mixture of compounds. In the catalytic hydrogenation of a substituted pyridine, several byproducts can form. The most common culprits are:
-
Incompletely Hydrogenated Intermediates: The reduction of the pyridine ring is a stepwise process.[1] Inadequate reaction time, insufficient hydrogen pressure, or a partially deactivated catalyst can lead to the presence of dihydropyridine and tetrahydropyridine intermediates.
-
N-Alkylated Byproducts (from nitrile reduction): If starting from 3-methyl-4-cyanopyridine, the intermediate primary amine can react with the imine intermediate to form a secondary amine upon reduction.[2]
-
Dehalogenated Byproducts (if applicable): If your pyridine precursor contains halogen substituents, these can be removed during hydrogenation, leading to unintended byproducts.
-
Diastereomers: The hydrogenation creates two chiral centers at positions 3 and 4 of the piperidine ring, resulting in cis and trans diastereomers. These will likely have different retention times in chromatography.
Caption: Workflow for the separation of byproducts.
Detailed Protocol for Byproduct Removal:
-
Column Chromatography: A well-executed column chromatography on silica gel is often the most effective first step.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. The less polar, incompletely hydrogenated byproducts will elute first, followed by the desired diastereomers of 3-Methylpiperidine-4-carboxylic acid.
-
-
Fraction Analysis: Collect fractions and analyze them using TLC or HPLC to identify the pure fractions containing your desired product.
-
Characterization of Byproducts: For process optimization, it is advisable to analyze the impure fractions by NMR and Mass Spectrometry to confirm the identity of the byproducts. This information can help in adjusting the reaction conditions to minimize their formation in future runs.
Problem 2: My NMR spectrum shows two distinct sets of peaks for the desired product, suggesting a mixture. How do I separate these compounds?
Question: I have successfully removed the reaction byproducts, but my product is still a mixture of two compounds that I believe are the cis and trans diastereomers. How can I separate them?
Answer:
You are correct. The hydrogenation of 3-methyl-substituted pyridines will produce a mixture of cis and trans diastereomers. Their separation is a critical step for obtaining a single, stereochemically pure compound.
| Method | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Differences in solubility of the diastereomers in a particular solvent system. | Scalable, cost-effective for large quantities. | Can be time-consuming, may require significant optimization of solvent systems. |
| Preparative HPLC | Differential partitioning of diastereomers between a stationary and mobile phase. | High resolution, can provide very pure isomers. | Expensive, not always practical for large-scale separation. |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different physical properties. | Effective for resolving enantiomers, can also be applied to diastereomers. | Requires an additional chemical step, may need optimization of the resolving agent and crystallization conditions. |
Detailed Protocol for Separation via Fractional Crystallization:
-
Solvent Screening: The key to successful fractional crystallization is finding a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other.
-
Start with common solvents like ethanol, isopropanol, acetone, or mixtures with water.
-
Dissolve a small amount of the diastereomeric mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe if crystals form. If they do, filter them and analyze the mother liquor and the crystals by HPLC or NMR to determine if any separation has occurred.
-
-
Iterative Crystallization: Once a suitable solvent system is identified, the process can be scaled up. The enriched crystalline material may need to be recrystallized one or more times to achieve the desired diastereomeric purity.
Detailed Protocol for Separation via Diastereomeric Salt Formation:
This method is particularly useful if you need to resolve enantiomers later on, but it can also be adapted for diastereomer separation.[3]
-
Select a Chiral Resolving Agent: Choose a readily available and inexpensive chiral acid, such as tartaric acid or mandelic acid.
-
Salt Formation: Dissolve the diastereomeric mixture of 3-Methylpiperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent.
-
Crystallization: The resulting diastereomeric salts will have different solubilities. Use the fractional crystallization principles described above to selectively crystallize one of the salts.
-
Liberation of the Free Acid: After isolating the desired diastereomeric salt, dissolve it in water and neutralize it with a base (e.g., NaOH) to a pH of around 7. Then, carefully re-acidify with HCl to precipitate the pure diastereomer of 3-Methylpiperidine-4-carboxylic acid, which can then be isolated by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the catalytic hydrogenation of a corresponding substituted pyridine.[4][5] A common precursor is 3-methyl-4-cyanopyridine, which is first hydrogenated to form 3-methyl-4-(aminomethyl)piperidine, followed by hydrolysis of the aminomethyl group to a carboxylic acid and subsequent formation of the hydrochloride salt. Alternatively, 3-methylpyridine-4-carboxylic acid can be directly hydrogenated.
Caption: Common synthetic routes to the target molecule.
Q2: Which catalyst is best for the hydrogenation of the pyridine ring?
The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Highly effective for the hydrogenation of pyridines, often used in acidic media like glacial acetic acid.[4] Acetic acid can enhance the catalyst's activity.[4]
-
Rhodium-based catalysts (e.g., Rh₂O₃, Rh/C): Also very effective and can operate under milder conditions.[6]
-
Palladium on carbon (Pd/C): While widely used in hydrogenations, it can sometimes be less effective for unactivated pyridines and may require more forcing conditions.
Q3: How can I monitor the progress of the hydrogenation reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture (after carefully depressurizing the reactor) and analyzing them by:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to the starting material. The product, being more polar, will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): This will show the disappearance of the starting material peak and the appearance of the product peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of the volatile starting material.
Q4: What are the typical reaction conditions for the catalytic hydrogenation of a substituted pyridine?
-
Pressure: Typically, high pressures of hydrogen gas (50-70 bar) are employed to ensure efficient reduction.[4]
-
Temperature: The reaction is often run at room temperature to moderate temperatures (e.g., 40-50°C).[1]
-
Solvent: A protic solvent like glacial acetic acid is commonly used to activate the catalyst and protonate the pyridine nitrogen, facilitating reduction.[4] Methanol or ethanol can also be used.
-
Catalyst Loading: Typically 5 mol% of the catalyst is used.[4]
Q5: How do I handle the hydrochloride salt formation?
After the synthesis of the free base (3-Methylpiperidine-4-carboxylic acid), it is converted to the hydrochloride salt for better stability and handling. This is typically done by dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) until the pH is acidic. The hydrochloride salt will then precipitate and can be collected by filtration.
References
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. (2024). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. (2015). [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Process for Preparation of Piperidine Carboxylic Acid.
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
improving yield in the synthesis of 3-Methylpiperidine-4-carboxylic acid
<Technical Support Center: Synthesis of 3-Methylpiperidine-4-carboxylic acid >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active compounds. Its synthesis, however, can present significant challenges, including low yields, formation of diastereomeric mixtures, and difficult purification. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help researchers overcome common obstacles and optimize the synthesis for improved yield and purity.
Section 1: Synthetic Strategies Overview
The most prevalent and scalable approach to synthesizing 3-Methylpiperidine-4-carboxylic acid is the catalytic hydrogenation of 3-methylpyridine-4-carboxylic acid (also known as 3-methylisonicotinic acid). This method is attractive due to the commercial availability of the starting material. The core transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
General Reaction Scheme
The hydrogenation of 3-methylpyridine-4-carboxylic acid is typically performed under hydrogen pressure using a noble metal catalyst. The reaction is a stepwise process involving the adsorption of the pyridine ring onto the catalyst surface followed by the sequential addition of hydrogen atoms.[1]
Caption: General scheme for the synthesis of 3-Methylpiperidine-4-carboxylic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and why?
The catalytic hydrogenation of 3-methylpyridine-4-carboxylic acid is the most widely adopted method.[1] This is primarily due to the accessibility of the starting material and the efficiency of catalytic hydrogenation for reducing pyridine rings. Alternative multi-step syntheses from other precursors are often more complex and less economical for large-scale production.[2]
Q2: Which catalyst is best for the hydrogenation of 3-methylpyridine-4-carboxylic acid?
Several catalysts are effective, with the choice often depending on available equipment and desired reaction conditions.
-
Rhodium on alumina (Rh/Al₂O₃) is highly effective and can be used under relatively mild conditions, often leading to high yields.[3]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) is another robust catalyst for this transformation, typically used in acidic media like glacial acetic acid.[1]
-
Raney Nickel can also be used, but may require higher temperatures and pressures.[4]
Q3: Why is stereochemistry a concern in this synthesis?
The hydrogenation of 3-methylpyridine-4-carboxylic acid creates two chiral centers at the C3 and C4 positions of the piperidine ring. This results in the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For many pharmaceutical applications, a specific diastereomer is required, making stereoselectivity a critical parameter to control.
Q4: How can I purify the final product?
Purification can be challenging due to the zwitterionic nature of the amino acid. Standard silica gel chromatography is often ineffective. Common purification strategies include:
-
Recrystallization: This is a primary method for purifying the solid product. The choice of solvent is critical and may require experimentation with solvent systems like ethanol/water or isopropanol.
-
Acid/Base Extraction: The amphoteric nature of the product can be exploited. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.[5] This process can be reversed to remove basic impurities.
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be an effective, albeit more complex, purification method.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Cause: Inactive or poisoned catalyst.
-
Explanation: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas. The Lewis-basic nature of the pyridine substrate or piperidine product can also poison some catalysts.[6]
-
Solution:
-
Ensure the purity of the 3-methylpyridine-4-carboxylic acid starting material.
-
Use high-purity, dry solvents.
-
Ensure the catalyst is fresh or has been properly stored under an inert atmosphere.
-
Increase the catalyst loading, but be mindful of cost implications.
-
Consider using a different catalyst that is more resistant to poisoning, such as rhodium-based catalysts.[3]
-
-
-
Cause: Insufficient hydrogen pressure or poor mixing.
-
Explanation: The reaction is dependent on the efficient transfer of hydrogen from the gas phase to the catalyst surface in the liquid phase.
-
Solution:
-
Check for leaks in the hydrogenation apparatus.
-
Increase the hydrogen pressure within the safe limits of the reactor.
-
Ensure vigorous stirring or shaking to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
-
Cause: Unfavorable reaction conditions.
-
Explanation: Temperature and solvent play a crucial role in reaction kinetics.
-
Solution:
-
Gently increase the reaction temperature. However, be aware that excessive heat can sometimes promote side reactions.
-
The choice of solvent is critical. Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.[1]
-
-
Problem 2: Formation of Impurities and Side Products
Possible Causes & Solutions
-
Cause: Decarboxylation of the starting material or product.
-
Explanation: Pyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 3-methylpiperidine.[3]
-
Solution:
-
Perform the reaction at the lowest effective temperature.
-
Optimize the reaction time; monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
A patented method suggests that conducting the hydrogenation in an aqueous solution with at least an equimolar amount of ammonia can suppress decarboxylation when using a rhodium catalyst.[3]
-
-
-
Cause: Incomplete reduction.
-
Explanation: Insufficient reaction time or catalyst activity can lead to the presence of partially hydrogenated intermediates, such as tetrahydropyridine derivatives.
-
Solution:
-
Increase the reaction time or hydrogen pressure.
-
Ensure the catalyst is sufficiently active and increase its loading if necessary.
-
-
Problem 3: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
Possible Causes & Solutions
-
Cause: Non-optimal catalyst or solvent system.
-
Explanation: The catalyst surface and the solvent environment influence the orientation of the substrate as it docks onto the catalyst, which in turn affects the stereochemical outcome of the hydrogen addition.
-
Solution:
-
Screen different catalysts. For example, heterogeneous catalysts like PtO₂ and Rh/C can give different diastereomeric ratios under the same conditions.
-
Vary the solvent. A change from a protic solvent like acetic acid to an aprotic one (if compatible with the reaction) can alter the stereoselectivity.
-
Adjusting the pH of the reaction medium can also influence the outcome.
-
-
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methylpiperidine-4-carboxylic acid hydrochloride. It addresses common challenges encountered during process development and manufacturing, offering troubleshooting strategies and frequently asked questions based on established chemical principles and field experience.
Overview of the Synthetic Strategy
This compound is a valuable chiral building block in medicinal chemistry. Its synthesis on a large scale requires a robust and reproducible process. The most common and industrially viable route involves the catalytic hydrogenation of a substituted pyridine precursor, followed by isolation and salt formation. This approach is favored for its high atom economy and the availability of starting materials.
The general synthetic pathway is outlined below. Critical control points at each stage are essential for ensuring high yield and purity of the final product.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues that may arise during the scale-up campaign.
Stage 1: Catalytic Hydrogenation
Q1: The hydrogenation reaction is slow or stalls before completion. What are the likely causes and solutions?
Answer: Incomplete conversion is a common scale-up challenge, often related to mass transfer limitations or catalyst issues.
-
Causality:
-
Catalyst Activity: The catalyst, typically Palladium on Carbon (Pd/C), may be of low quality, have been improperly handled, or become poisoned. Sulfur or other heteroatom-containing impurities in the starting material or solvent can poison noble metal catalysts. On scale-up, the catalyst-to-substrate ratio may be inadvertently lowered.
-
Hydrogen Mass Transfer: Efficient mixing is crucial to ensure hydrogen from the headspace dissolves into the liquid phase and reaches the catalyst surface. As reactor volume increases, surface-area-to-volume ratio decreases, making agitation a critical parameter.
-
Reaction Conditions: Sub-optimal temperature or hydrogen pressure will directly impact the reaction rate. High pressures are often necessary for pyridine ring reduction[1][2].
-
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. Perform a small-scale trial to confirm its activity.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can significantly improve reaction rates.
-
Optimize Agitation: Ensure the reactor's agitation speed is sufficient to create a vortex and facilitate gas-liquid mixing. Baffles within the reactor are essential for this.
-
Adjust Temperature and Pressure: Gradually increase the hydrogen pressure (e.g., to 4-5 MPa) and temperature (e.g., to 90-100 °C), referencing established procedures for similar hydrogenations[2]. Monitor for any increase in side-product formation.
-
Monitor Progress: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the starting material[1].
-
Q2: I'm observing significant side-product formation. How can this be mitigated?
Answer: Side products often arise from overly harsh conditions or non-selective catalysts.
-
Causality:
-
Over-reduction: While the pyridine ring is robust, aggressive conditions (very high temperature/pressure) could potentially lead to ring opening or other degradants.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be susceptible to decarboxylation, though this is less common for this substrate.
-
-
Mitigation Strategies:
-
Screen Catalysts: Test different catalysts. For example, Platinum or Rhodium catalysts may offer different selectivity profiles compared to Palladium.
-
Modify Conditions: Reduce the reaction temperature or pressure. A longer reaction time at milder conditions is often preferable to a short reaction at aggressive conditions.
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. Protic solvents like water, methanol, or ethanol are standard choices[1][2]. Acetic acid can sometimes be used as a co-solvent to maintain substrate solubility and aid the reaction, but it must be neutralized during work-up.
-
Stage 2: Work-up and Isolation of the Free Amino Acid
Q3: Filtering the catalyst post-reaction is slow and I'm losing product.
Answer: Catalyst filtration is a critical step that can be challenging at scale due to fine particles and potential product adsorption.
-
Causality:
-
Catalyst Fines: The high-shear environment of a large reactor can cause the carbon support to break down, creating fine particles that clog filter media.
-
Product Adsorption: The polar amino acid product can adsorb onto the carbon surface of the catalyst, leading to yield loss.
-
-
Troubleshooting Steps:
-
Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a porous bed that traps the fine catalyst particles without excessive clogging.
-
Perform a Solvent Wash: After filtering the bulk reaction mixture, wash the catalyst cake and filter aid with fresh, hot solvent (the same as the reaction solvent). This helps to desorb and recover the adsorbed product.
-
Inert Atmosphere: Always handle the filtered catalyst while it is still wet with solvent. A dry Pd/C catalyst that has been exposed to hydrogen is pyrophoric and can ignite upon contact with air.
-
Stage 3: Hydrochloride Salt Formation and Purification
Q4: My product oils out or refuses to crystallize after adding HCl.
Answer: Crystallization is a thermodynamically and kinetically driven process. Failure to crystallize is often due to impurities or an unsuitable solvent environment.
-
Causality:
-
Impurities: Residual solvents, unreacted starting material, or side products can act as crystallization inhibitors.
-
Water Content: The presence of excess water can lead to the formation of a highly soluble hydrate or prevent crystallization altogether, resulting in an oil.
-
Incorrect Solvent System: The chosen solvent may be too good a solvent for the hydrochloride salt, preventing it from reaching supersaturation and precipitating.
-
-
Troubleshooting Steps:
-
Purify the Free Amino Acid: If the crude intermediate is impure, consider purifying it by recrystallization before salt formation.
-
Ensure Anhydrous Conditions: Use a solution of anhydrous HCl in a suitable solvent like isopropanol (IPA), ethanol, or dioxane. A common procedure involves a solvent swap to a crystallization-friendly solvent like acetonitrile before adding HCl[3].
-
Perform a Solvent Screen: Experiment with different anti-solvents. A good system is one where the free base is soluble, but the HCl salt has low solubility (e.g., Ethanol/Ethyl Acetate, IPA/MTBE)[1].
-
Control the Addition: Add the HCl solution slowly at a controlled temperature to avoid shocking the system and causing it to oil out.
-
Use Seeding: If available, add a few seed crystals of the pure product to induce crystallization once the solution is saturated.
-
| Parameter | Recommendation | Rationale |
| HCl Source | Anhydrous HCl (gas or solution in IPA/Dioxane) | Prevents formation of oils and hydrates by minimizing water content. |
| Crystallization Solvent | Acetonitrile, Isopropanol (IPA), Ethanol/Ethyl Acetate | Provides appropriate solubility profile for high-purity crystal formation.[1][3] |
| Water Content | Monitor via Karl Fischer (KF) analysis; target <0.2% w/w | High water content is a primary cause of crystallization failure.[3] |
| Temperature | Cool slowly after HCl addition (e.g., from 70°C to 20°C over several hours) | Promotes the formation of larger, more easily filterable crystals. |
Table 1: Key Parameters for Successful Hydrochloride Crystallization.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for this scale-up process?
A: Safety is paramount. Key hazards include:
-
Hydrogenation: The use of flammable hydrogen gas under pressure poses a significant explosion risk. All equipment must be pressure-rated, bonded, and grounded to prevent static discharge. The area must be well-ventilated and equipped with hydrogen sensors.[4][5][6]
-
Pyrophoric Catalyst: Palladium on Carbon is pyrophoric when dry after being used for hydrogenation. It must never be allowed to dry in the open air. The catalyst should be filtered while wet and stored under water or an inert atmosphere before disposal or recovery.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[7]
-
Piperidine Handling: Piperidine derivatives can be toxic and irritant. Handle in a well-ventilated area or fume hood, and wear appropriate PPE to avoid skin contact or inhalation.[8]
Q: What analytical methods are essential for process control and final product release?
A: A robust analytical package is crucial for a successful scale-up.
| Analysis | Technique | Purpose |
| Reaction Monitoring | HPLC, TLC | To determine reaction completion and profile impurity formation.[1] |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the structure of the intermediate and final product.[9][10] |
| Purity | HPLC (with a suitable column, e.g., C18) | To quantify the purity of the final product and detect any impurities.[11] |
| Water Content | Karl Fischer (KF) Titration | To ensure low water content, which is critical for crystallization and stability.[3] |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | To quantify any remaining solvents from the process, as per ICH guidelines. |
| Assay | Potentiometric Titration or qNMR | To determine the exact strength/potency of the final hydrochloride salt. |
Table 2: Recommended Analytical Methods.
Q: How can I control the stereochemistry during the reduction?
A: The hydrogenation of 3-methyl-4-pyridinecarboxylic acid will generate two new stereocenters, resulting in a mixture of diastereomers (cis and trans). For most standard heterogeneous hydrogenations (e.g., with Pd/C), there may be a slight preference for the cis isomer, but a mixture is typically expected. If a single diastereomer is required, a more complex stereoselective synthesis or a downstream separation (e.g., via chiral chromatography or diastereomeric salt resolution) would be necessary. The troubleshooting guide above assumes the desired product is a mixture or that a specific diastereomer is isolated in a later step.
Troubleshooting Logic Diagram
Sources
- 1. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Purity Assessment of 3-Methylpiperidine-4-carboxylic acid
Welcome to the technical support center for the analytical purity assessment of 3-Methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered with this compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and reliable.
I. Introduction to the Analyte
3-Methylpiperidine-4-carboxylic acid is a chiral cyclic amino acid derivative. Its structure presents several analytical challenges:
-
Chirality: The presence of two stereocenters (at C3 and C4) means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).
-
Zwitterionic Nature: The presence of both a basic secondary amine (piperidine ring) and an acidic carboxylic acid group allows for zwitterion formation, impacting its solubility and chromatographic behavior.
-
Low UV Absorbance: The lack of a significant chromophore makes detection by UV-Vis spectrophotometry challenging without derivatization.
This guide will address these challenges within a troubleshooting and FAQ framework.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the analysis of 3-Methylpiperidine-4-carboxylic acid.
Question 1: Why am I seeing poor peak shape (tailing or fronting) in my HPLC analysis?
-
Answer: Poor peak shape for a compound like 3-Methylpiperidine-4-carboxylic acid is often due to its amphoteric nature and potential for strong interactions with the stationary phase.
-
Peak Tailing: This is frequently caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of silica-based C18 columns. To mitigate this, consider the following:
-
Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA).[1] These modifiers will preferentially interact with the active silanol sites, leading to more symmetrical peaks.
-
Low pH Mobile Phase: Using a mobile phase with a pH of around 2-3 (e.g., with 0.1% formic acid or phosphoric acid) will protonate the piperidine nitrogen, reducing its interaction with the stationary phase.
-
Column Choice: Employ an end-capped C18 column or a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, which are less prone to strong secondary interactions.
-
-
Peak Fronting: This is less common but can occur due to sample overload or issues with sample dissolution. Ensure your sample concentration is within the linear range of the detector and that the sample is fully dissolved in the mobile phase.
-
Question 2: I am struggling to achieve baseline separation of the stereoisomers. What are my options?
-
Answer: Separating the stereoisomers of 3-Methylpiperidine-4-carboxylic acid requires a chiral recognition mechanism.[2] There are two primary approaches:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[1]
-
Recommended Columns: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are often effective for separating piperidine derivatives.[1][3]
-
Mobile Phase Optimization: The choice of mobile phase is critical. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common.[3] In reversed-phase mode, acetonitrile or methanol with aqueous buffers are used. The addition of acidic or basic modifiers can significantly impact selectivity.
-
Temperature Effects: Temperature is a crucial parameter in chiral separations.[3] It is advisable to screen different temperatures (e.g., 10°C, 25°C, 40°C) as this can alter the interaction kinetics between the analyte and the CSP, sometimes inverting the elution order or improving resolution.
-
-
Diastereomeric Salt Formation and Crystallization: This is a classical resolution technique.[1]
-
Process: The racemic mixture of 3-Methylpiperidine-4-carboxylic acid is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
-
Common Resolving Agents: For a basic compound like this, chiral acids such as (R)- or (S)-mandelic acid or derivatives of tartaric acid are effective.[1]
-
Troubleshooting Crystallization: If you have difficulty inducing crystallization, try seeding with a crystal from a previous batch, increasing the concentration by slowly evaporating the solvent, or changing the solvent system.[1]
-
-
Question 3: My sample is not detectable or shows a very low response with a standard UV detector. How can I improve sensitivity?
-
Answer: The lack of a strong UV chromophore is a known issue. Here are several strategies to overcome this:
-
Derivatization: Introduce a UV-active functional group to the molecule.
-
Procedure: React the secondary amine of the piperidine ring with a derivatizing agent like benzoyl chloride or 4-toluenesulfonyl chloride.[4][5] This creates a derivative with strong UV absorbance, significantly enhancing detection sensitivity. A patent for the HPLC analysis of the related compound 3-aminopiperidine describes derivatization with benzoyl chloride.[4]
-
Considerations: The derivatization reaction must be complete and reproducible. It's also important to ensure that no new chiral centers are created during derivatization, or if they are, that their formation is well-controlled and understood.
-
-
Alternative Detection Methods:
-
Charged Aerosol Detector (CAD): This is a universal detector that is not dependent on the optical properties of the analyte. It provides a near-uniform response for non-volatile analytes, making it an excellent choice for compounds like 3-Methylpiperidine-4-carboxylic acid.[5]
-
Mass Spectrometry (MS): HPLC-MS is a highly sensitive and selective technique that can directly detect the compound without derivatization.[5] It provides mass information that can confirm the identity of the main peak and any impurities.
-
Refractive Index (RI) Detector: While less sensitive than CAD or MS, an RI detector can be used for isocratic separations if the concentration of the analyte is sufficiently high.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for assessing the purity of a new batch of 3-Methylpiperidine-4-carboxylic acid?
-
A1: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Purity by HPLC-MS: Develop an HPLC-MS method to separate and identify potential impurities.[5] This will provide information on the number of impurities and their molecular weights. A reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid is a good starting point.[11]
-
Chiral Purity (Chiral HPLC): If the stereochemical purity is critical, a chiral HPLC method should be developed as described in the troubleshooting section.
Q2: How can I analyze 3-Methylpiperidine-4-carboxylic acid by Gas Chromatography (GC)?
-
A2: Direct GC analysis is not feasible due to the low volatility and high polarity of the compound.[12][13] Derivatization is mandatory.
-
Derivatization Strategy: The carboxylic acid group needs to be converted to a more volatile ester, and the secondary amine can be acylated. A common approach is silylation, which derivatizes both functional groups simultaneously.[14] Alternatively, a two-step process of esterification followed by acylation can be used.
-
GC-MS: Coupling GC with a mass spectrometer is highly recommended for peak identification. The mass spectrum of the derivatized compound will provide valuable structural information.[12]
-
Q3: What are the expected impurities in the synthesis of 3-Methylpiperidine-4-carboxylic acid?
-
A3: Potential impurities will depend on the synthetic route. However, common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomers or products from incomplete reactions.
-
Reagents and Solvents: Residual chemicals used in the synthesis and purification steps.
-
Degradation Products: If the compound is unstable under certain conditions.
A thorough understanding of the synthetic pathway is crucial for identifying and quantifying potential impurities. Method validation guidelines from regulatory bodies like the ICH and FDA should be followed for impurity testing in pharmaceutical applications.[15][16][17][18][19]
-
Q4: What are the key parameters to consider for validating an HPLC method for purity assessment?
-
A4: According to ICH guidelines, the validation of an analytical method for purity assessment should include the following parameters[16][17][18]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
IV. Experimental Workflow and Diagrams
Workflow for Purity Assessment of 3-Methylpiperidine-4-carboxylic Acid
Caption: Decision tree for troubleshooting poor HPLC peak shape.
V. References
-
Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International. Retrieved from
-
(2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from
-
(2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from
-
(n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from
-
(n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from
-
(n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem. Retrieved from
-
(n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum. ChemicalBook. Retrieved from
-
(n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved from
-
(n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum. ChemicalBook. Retrieved from
-
(n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from
-
(n.d.). Chiral Drug Separation. Retrieved from
-
(2025, August 5). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from
-
(n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from
-
(n.d.). Acids: Derivatization for GC Analysis. Retrieved from
-
(n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem. Retrieved from
-
(n.d.). The HPLC analytical approach of 3-amino piperidine. Google Patents. Retrieved from
-
(n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. Benchchem. Retrieved from
-
(n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Retrieved from
-
(n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from
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- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bbhegdecollege.com [bbhegdecollege.com]
- 8. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum [chemicalbook.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. particle.dk [particle.dk]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. fda.gov [fda.gov]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Cis and Trans Isomers of 3-Methylpiperidine-4-carboxylic Acid: A Guide for Researchers
In the realm of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its biological activity, pharmacokinetic profile, and overall therapeutic efficacy. This guide provides a detailed comparison of the cis and trans isomers of 3-methylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in pharmaceutical research. We will delve into their structural distinctions, comparative analytical characterization, and the potential impact of their stereochemistry on biological function.
Structural and Conformational Differences
The fundamental difference between the cis and trans isomers of 3-methylpiperidine-4-carboxylic acid lies in the relative orientation of the methyl group at the C3 position and the carboxylic acid group at the C4 position on the piperidine ring.
-
cis-isomer: The methyl and carboxylic acid groups are on the same side of the piperidine ring.
-
trans-isomer: The methyl and carboxylic acid groups are on opposite sides of the piperidine ring.
This seemingly subtle difference in stereochemistry leads to distinct three-dimensional conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or equatorial position.
For trans-3-methylpiperidine-4-carboxylic acid , the thermodynamically most stable conformation is expected to have both the methyl and carboxylic acid groups in equatorial positions, minimizing 1,3-diaxial interactions.
For cis-3-methylpiperidine-4-carboxylic acid , one substituent must be axial while the other is equatorial. The preferred conformation will be the one that places the larger group (carboxylic acid) in the equatorial position to reduce steric hindrance. However, the presence of an axial substituent introduces conformational strain, potentially influencing the molecule's interaction with biological targets.
Synthesis of Cis and Trans Isomers
The diastereoselective synthesis of substituted piperidines is a key challenge in organic chemistry. A common strategy to obtain both cis and trans isomers involves the reduction of a corresponding substituted pyridine precursor, followed by separation of the resulting diastereomeric mixture.
A plausible synthetic route could start from 3-methyl-4-cyanopyridine. Catalytic hydrogenation of the pyridine ring would lead to a mixture of cis- and trans-3-methylpiperidine-4-carbonitrile. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid isomers. The ratio of cis to trans isomers obtained from the hydrogenation step can be influenced by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: Synthesis of 3-Methylpiperidine-4-carboxylic Acid Isomers
-
Hydrogenation: 3-methyl-4-cyanopyridine is dissolved in an appropriate solvent (e.g., methanol, acetic acid) and subjected to catalytic hydrogenation using a catalyst such as platinum oxide (PtO2) or rhodium on alumina (Rh/Al2O3) under a hydrogen atmosphere.
-
Hydrolysis: The resulting mixture of cis- and trans-3-methylpiperidine-4-carbonitrile is then hydrolyzed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield a mixture of cis- and trans-3-methylpiperidine-4-carboxylic acid.
-
Separation: The diastereomeric mixture of carboxylic acids can then be separated using techniques such as fractional crystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis and separation of the isomers.
Caption: Synthetic workflow for 3-methylpiperidine-4-carboxylic acid isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of the isomers. The chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative.
Expected ¹H NMR Differences:
-
Chemical Shifts: The axial and equatorial protons in a chair conformation experience different magnetic environments, leading to distinct chemical shifts. In the trans isomer, with both substituents likely equatorial, the ring protons will have characteristic axial and equatorial shifts. In the cis isomer, the presence of an axial substituent will perturb the chemical shifts of nearby protons.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The Karplus equation describes this relationship. For instance, a large coupling constant (typically 8-13 Hz) is observed for axial-axial couplings, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. By analyzing the coupling patterns of the protons at C3 and C4, the relative stereochemistry can be determined. For the trans isomer (diequatorial), a large axial-axial coupling would be expected between H3 and H4. For the cis isomer (axial-equatorial), a smaller axial-equatorial coupling would be anticipated.
Expected ¹³C NMR Differences:
The chemical shifts of the carbon atoms in the piperidine ring will also differ between the two isomers due to stereochemical effects. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when it is equatorial, an effect known as the gamma-gauche effect.
| Feature | cis-Isomer (predicted) | trans-Isomer (predicted) |
| ¹H NMR | ||
| H4 Chemical Shift | Potentially different due to the orientation of the methyl group | Potentially different due to the orientation of the methyl group |
| H3-H4 Coupling Constant | Small (axial-equatorial) | Large (axial-axial) |
| ¹³C NMR | ||
| C3 Chemical Shift | May be shielded if methyl is axial | Less shielded if methyl is equatorial |
| C4 Chemical Shift | Less shielded if COOH is equatorial | Less shielded if COOH is equatorial |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the carboxylic acid and secondary amine functional groups.[1][2]
-
O-H stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[1][2]
-
C=O stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[3]
-
N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine. This may be obscured by the broad O-H band.
-
C-N stretch: A moderate absorption in the 1000-1200 cm⁻¹ region.
While the major absorption bands will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and vibrational modes of the cis and trans isomers.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation and purification of the cis and trans isomers.[4] Due to their different three-dimensional shapes, the two isomers will interact differently with the stationary phase of the HPLC column, leading to different retention times.
Experimental Protocol: HPLC Separation
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of polar organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize the separation by controlling the ionization state of the carboxylic acid and amine groups.
-
Detection: A UV detector (monitoring at a low wavelength, e.g., 210 nm) or a mass spectrometer (MS) can be used for detection.
The separation of diastereomers by HPLC is a standard practice in pharmaceutical analysis to ensure isomeric purity.
The following diagram outlines the analytical workflow for isomer characterization.
Caption: Analytical workflow for isomer characterization.
Implications for Biological Activity
The distinct three-dimensional structures of the cis and trans isomers are likely to result in different biological activities. Most biological targets, such as enzymes and receptors, have specific and well-defined binding pockets. The "lock and key" or "induced fit" models of ligand-receptor binding emphasize the importance of a precise complementary shape between the small molecule and its target.
The different spatial arrangements of the methyl and carboxylic acid groups in the cis and trans isomers will present different pharmacophoric features to a biological target. One isomer may bind with high affinity and elicit a desired biological response (agonist or antagonist), while the other may bind weakly or not at all. In some cases, the "wrong" isomer may even bind to a different target, leading to off-target effects and potential toxicity.
Therefore, the separation and individual biological evaluation of the cis and trans isomers of 3-methylpiperidine-4-carboxylic acid are crucial steps in any drug discovery program involving this scaffold. The ability to selectively synthesize the more active and safer isomer is a significant advantage in developing a successful therapeutic agent.
Conclusion
The cis and trans isomers of 3-methylpiperidine-4-carboxylic acid, while constitutionally identical, are distinct chemical entities with different three-dimensional structures and conformational preferences. These differences can be effectively characterized and the isomers separated using standard analytical techniques such as NMR, IR, and HPLC. The stereochemical integrity of these compounds is of paramount importance in a research and drug development context, as it is highly probable that the two isomers will exhibit different pharmacological and toxicological profiles. A thorough understanding and control of the stereochemistry are therefore essential for the rational design and development of new therapeutic agents based on the 3-methylpiperidine-4-carboxylic acid scaffold.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 226, 113840.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. Organic Process Research & Development, 9(5), 571-576.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2838.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 82, 67.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- 3-Methyl-4-piperidinecarboxylic acid. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-piperidinecarboxylic-acid
- Supporting information for - The Royal Society of Chemistry.
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
- Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). Journal of Applied Spectroscopy, 74(3), 360-366.
- Spectra and physical data of (A2) : - The Royal Society of Chemistry.
- Table of Characteristic IR Absorptions. (n.d.). Retrieved from https://www.chem.wisc.edu/deptfiles/orglab/IR/IR_Tbl.pdf
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- (3S,4S)-3-Methylpiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/782494-12-6
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- CHROMATOGRAPHIC SEPARATION AND PURIFIC
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A Comparative Guide to the Biological Activity of 3-Methylpiperidine-4-carboxylic Acid and Its Isomers
This guide provides an in-depth comparison of the biological activities of 3-Methylpiperidine-4-carboxylic acid and its structural isomers, primarily focusing on their interactions with the GABAergic system. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols for key assays.
Introduction: The Piperidine Carboxylic Acid Scaffold in Neuroscience
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid, it gives rise to a class of compounds with significant activity within the central nervous system (CNS). Of particular interest are isomers of piperidine carboxylic acid, which act as conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By mimicking the structure of GABA, these molecules can interact with key components of the GABAergic system, including GABA transporters (GATs) and GABAA receptors, thereby modulating inhibitory neurotransmission. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, making these compounds and their derivatives attractive targets for therapeutic development.
This guide will focus on a comparative analysis of three key isomers:
-
Nipecotic Acid (Piperidine-3-carboxylic Acid): A well-established inhibitor of GABA uptake.
-
Isonipecotic Acid (Piperidine-4-carboxylic Acid): A known partial agonist of the GABAA receptor.
-
3-Methylpiperidine-4-carboxylic Acid: A methylated derivative whose biological activity is less characterized but can be inferred from structure-activity relationship (SAR) studies of related compounds.
The Dichotomy of Action: GABA Transporter Inhibition vs. Receptor Agonism
The seemingly subtle shift in the position of the carboxylic acid group from the 3- to the 4-position on the piperidine ring results in a dramatic change in biological activity. This highlights the exquisite specificity of the protein targets within the GABAergic system.
Nipecotic Acid: A Prototypical GABA Uptake Inhibitor
Nipecotic acid is a potent inhibitor of GABA transporters, particularly GAT1, which is the primary transporter responsible for clearing GABA from the synaptic cleft in neurons.[1] By blocking GAT1, nipecotic acid increases the extracellular concentration of GABA, thereby prolonging its inhibitory effect.[2] This mechanism of action has made nipecotic acid a valuable research tool and a lead compound for the development of anticonvulsant drugs.[3] The clinically used antiepileptic drug, tiagabine, is a derivative of nipecotic acid.[4]
However, the therapeutic utility of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature at physiological pH.[2]
Isonipecotic Acid: A GABAA Receptor Partial Agonist
In contrast to nipecotic acid, isonipecotic acid acts as a partial agonist at GABAA receptors.[5] GABAA receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential. Isonipecotic acid mimics the action of GABA at these receptors, but with lower efficacy, meaning it produces a submaximal response even at saturating concentrations.[5] It has been shown to exhibit moderate efficacy at α1, α2, α3, and α5 subunit-containing GABAA receptors, while acting as a near-full agonist at receptors containing α4 and α6 subunits.[5] Like nipecotic acid, isonipecotic acid's high polarity restricts its passage across the blood-brain barrier.
The Impact of Methylation: Predicting the Activity of 3-Methylpiperidine-4-carboxylic Acid
Stereochemistry is Key: The biological activity will critically depend on the relative stereochemistry of the methyl group and the carboxylic acid (i.e., cis or trans isomers) and the absolute stereochemistry at the two chiral centers.
Based on SAR studies of other GABAA receptor agonists, the addition of a small alkyl group near the carboxylic acid can have varied effects:
-
Steric Hindrance: The methyl group could introduce steric hindrance that may reduce the affinity for the GABAA receptor binding pocket. Molecular modeling studies of the GABA binding site on GABAA receptors suggest a well-defined pocket where the size and orientation of substituents are critical.[6][7]
-
Conformational Restriction: The methyl group will further restrict the conformational flexibility of the piperidine ring. This could either lock the molecule in a more bioactive conformation, potentially increasing affinity, or a less favorable one, decreasing it.
-
Altered Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule, which could subtly influence its binding characteristics and pharmacokinetic properties.
Given that isonipecotic acid is a GABAA receptor agonist, it is most probable that 3-methylpiperidine-4-carboxylic acid will also exhibit activity at GABAA receptors, likely as a partial agonist. The potency and efficacy relative to isonipecotic acid will be highly dependent on the stereoisomer. It is plausible that one stereoisomer will have a higher affinity than isonipecotic acid if the methyl group makes favorable hydrophobic contacts within the binding site without causing steric clashes. Conversely, other stereoisomers may show significantly reduced or no activity.
It is less likely that 3-methylpiperidine-4-carboxylic acid will be a potent GABA uptake inhibitor. The SAR for GAT inhibitors generally indicates that modifications to the piperidine ring at positions other than the nitrogen are often detrimental to activity unless they are part of a larger lipophilic moiety.[8][9]
Comparative Biological Activity Data
The following table summarizes the known and predicted biological activities of the discussed compounds. Note that the activity of 3-Methylpiperidine-4-carboxylic acid is a prediction based on SAR principles and requires experimental validation.
| Compound | Primary Target | Known/Predicted Activity | Key References |
| Nipecotic Acid | GABA Transporter 1 (GAT1) | Competitive Inhibitor | [2] |
| Isonipecotic Acid | GABAA Receptor | Partial Agonist | |
| 3-Methylpiperidine-4-carboxylic Acid | GABAA Receptor (Predicted) | Partial Agonist (Potency and efficacy will be stereoisomer-dependent) | Inferred from[6][7][10] |
Experimental Protocols
To empirically determine and compare the biological activities of these isomers, the following experimental workflows are essential.
Synthesis of Piperidine Carboxylic Acid Derivatives
A general synthetic approach to piperidine carboxylic acids involves the catalytic hydrogenation of the corresponding pyridine carboxylic acids.[11] For 3-methyl-4-carboxypiperidine, a multi-step synthesis starting from a substituted pyridine or a piperidone derivative would be necessary to control the stereochemistry.[12]
Caption: General synthetic route to piperidine carboxylic acids.
[³H]-GABA Uptake Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the uptake of GABA by GATs.
Workflow:
Caption: Workflow for a [³H]-GABA uptake inhibition assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the desired human GABA transporter subtype (e.g., hGAT1) in appropriate media.
-
Plating: Seed cells in a 24-well plate and grow to confluence.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (e.g., 3-methylpiperidine-4-carboxylic acid, nipecotic acid as a positive control) or vehicle for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA and unlabeled GABA. Incubate for a short period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination: Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-GABA taken up in the presence of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GABAA Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for the GABAA receptor.
Workflow:
Caption: Workflow for a GABA-A receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude synaptosomal membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand that binds to the GABA binding site (e.g., [³H]-muscimol or [³H]-GABA) and a range of concentrations of the test compound (e.g., 3-methylpiperidine-4-carboxylic acid, isonipecotic acid as a positive control).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GABA). Plot the percent displacement against the logarithm of the test compound concentration and fit the data to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Characterization of GABAA Receptor Activity
Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing recombinant GABAA receptors is a standard method to functionally characterize the activity of compounds as agonists, antagonists, or modulators.
Workflow:
Caption: Workflow for two-electrode voltage-clamp recordings.
Detailed Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a physiological buffer. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.
-
Compound Application: Apply GABA or the test compounds (e.g., isonipecotic acid, 3-methylpiperidine-4-carboxylic acid) at various concentrations via the perfusion system.
-
Data Acquisition: Record the resulting inward currents, which are carried by chloride ions flowing through the activated GABAA receptors.
-
Data Analysis: To determine if a compound is an agonist, apply it alone and measure the current response. Construct a dose-response curve to determine the EC50 and the maximal response relative to GABA (to determine efficacy). To test for antagonism, co-apply the compound with a fixed concentration of GABA.
Conclusion and Future Directions
The piperidine carboxylic acid scaffold represents a fascinating example of how subtle structural modifications can lead to profound changes in biological activity, switching from a GABA transporter inhibitor (nipecotic acid) to a GABAA receptor agonist (isonipecotic acid). While the biological activity of 3-methylpiperidine-4-carboxylic acid has not been extensively reported, structure-activity relationships strongly suggest it will primarily interact with GABAA receptors. The precise nature of this interaction—its affinity, efficacy, and subtype selectivity—will be highly dependent on its stereochemistry.
Future research should focus on the stereoselective synthesis of the cis and trans isomers of 3-methylpiperidine-4-carboxylic acid and their individual enantiomers. A thorough pharmacological characterization of these discrete isomers using the assays described in this guide will be essential to fully elucidate the impact of C-3 methylation on the isonipecotic acid scaffold. Such studies will not only provide valuable insights into the molecular determinants of ligand recognition at GABAA receptors but may also pave the way for the development of novel subtype-selective modulators with improved therapeutic profiles.
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A Comparative Analysis of Piperidine-Based Scaffolds in Drug Design
An Objective Guide for Researchers and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Designated as a "privileged scaffold," this structural motif is remarkably prevalent in pharmaceuticals, owing to its unique ability to bind to a wide range of biological targets with high affinity.[3][4][5] Its derivatives are found in over twenty classes of drugs, treating conditions from cancer and Alzheimer's disease to neuropathic pain and infectious diseases.[1][6][7] This guide provides a comparative analysis of key piperidine-based scaffolds, delving into the structural nuances that drive their pharmacological activity and offering a framework for their rational design and synthesis.
The enduring success of the piperidine scaffold lies in a combination of favorable physicochemical properties. Its saturated, non-planar chair conformation provides a three-dimensional framework ideal for creating specific interactions within target binding pockets.[3] The basic nitrogen atom can be leveraged to improve aqueous solubility and provides a key hydrogen bond acceptor site. Furthermore, the scaffold is generally associated with enhanced metabolic stability and improved pharmacokinetic (ADME) properties, making it a highly "druggable" core.[3]
Comparative Analysis of Key Substitution Patterns
The therapeutic application of a piperidine-containing molecule is profoundly influenced by the substitution pattern on the heterocyclic ring. Strategic placement of functional groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
The 4-Substituted Piperidine Scaffold: A Vector for Potency
This is one of the most widely exploited piperidine motifs. Substituents at the C4 position project into the solvent or deep into a binding pocket, allowing for significant molecular recognition without introducing major steric clashes with the core.
| Drug | Key C4-Substituent | Target(s) | Therapeutic Area |
| Fentanyl | N-phenylpropanamide | µ-opioid receptor | Analgesia |
| Haloperidol | Dopamine D2 receptor | Antipsychotic | 4-(4-chlorophenyl)-4-hydroxy |
| Donepezil | Acetylcholinesterase | Alzheimer's Disease | 5,6-dimethoxy-2-indanone |
| Loperamide | µ-opioid receptor | Antidiarrheal | Diphenylacetamide |
Expertise & Experience: The design of potent opioid agonists like fentanyl exemplifies the utility of the C4 position. Structure-activity relationship (SAR) studies have consistently shown that an N-aryl amide at this position is critical for high-affinity binding to the µ-opioid receptor.[8] The piperidine nitrogen, in turn, is often substituted with a short alkyl chain (e.g., phenethyl) that occupies an adjacent hydrophobic pocket, further enhancing potency. This bifunctional approach—using C4 for primary pharmacophore interaction and N1 for ancillary binding—is a classic strategy in piperidine-based drug design.
The 3-Substituted Piperidine Scaffold: Introducing Chirality for Selectivity
Substitution at the C3 position inherently creates a chiral center, allowing for the development of stereospecific drugs. This can lead to significant improvements in selectivity for the desired target over off-targets, often resulting in a better safety profile.[9][10][11]
| Drug | Key C3-Substituent | Target(s) | Therapeutic Area |
| Paroxetine | (3S,4R)-3-((benzo[d][6][7]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl) | Serotonin transporter (SERT) | Antidepressant |
| Voglibose | Dihydroxyethylamino | α-glucosidase | Antidiabetic |
Expertise & Experience: The development of paroxetine is a testament to the power of stereochemistry in drug design. The potent and selective inhibition of serotonin reuptake is almost exclusively attributed to the (3S,4R) stereoisomer. This highlights the critical need for asymmetric synthesis to access enantiomerically pure 3-substituted piperidines, as different stereoisomers can have vastly different pharmacological—or toxicological—profiles.[2]
The 2-Substituted Piperidine Scaffold: Modulating Basicity and Conformation
Placing substituents at the C2 position, adjacent to the ring nitrogen, can sterically hinder the nitrogen and modulate its basicity (pKa). This can be a useful tool for optimizing ADME properties, such as membrane permeability.
| Drug | Key C2-Substituent | Target(s) | Therapeutic Area |
| Methylphenidate (Ritalin) | Methyl phenacylacetate | Dopamine/Norepinephrine transporters | ADHD |
| Bupivacaine | 2,6-dimethylphenylcarboxamide | Voltage-gated sodium channels | Local Anesthetic |
Expertise & Experience: In the case of methylphenidate, the specific stereochemistry at both C2 of the piperidine ring and the adjacent acetate group is crucial for its activity as a dopamine and norepinephrine reuptake inhibitor. SAR studies have shown that the threo-isomer is significantly more active than the erythro-isomer, demonstrating the fine-tuned spatial relationship required for effective binding to monoamine transporters.[12]
Experimental Protocol: Synthesis of Piperidine Scaffolds
A robust and versatile synthetic toolkit is essential for exploring the chemical space around the piperidine core. Catalytic hydrogenation of pyridine precursors is a fundamental and widely used method for accessing the saturated piperidine ring.[1]
Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the reduction of a functionalized pyridine to its corresponding piperidine using a palladium-on-carbon catalyst.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of piperidines via catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (10% Pd/C, ~5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Sealing and Purging: Seal the reaction vessel securely. Purge the vessel several times with hydrogen gas to remove any residual air.
-
Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Agitate the mixture at the desired temperature (often room temperature, but may require heating up to 50°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For analytical confirmation, a carefully depressurized aliquot can be analyzed by LC-MS.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst. Wash the pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude piperidine product.
-
Purification: Purify the product as needed by recrystallization, distillation, or column chromatography to obtain the final, high-purity piperidine scaffold.
Trustworthiness: This protocol is a foundational method in synthetic chemistry. Its reliability stems from the high efficiency and chemoselectivity often observed with heterogeneous catalysts like Pd/C.[1] The system is self-validating: reaction completion is physically indicated by the halt of hydrogen consumption, and the purity of the final product can be rigorously confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Logical Framework for Lead Optimization
The process of refining a "hit" compound into a clinical candidate involves a systematic exploration of its structure-activity relationships. For piperidine scaffolds, this means understanding how modifications at each position impact key pharmacological parameters.
SAR Optimization Flow Diagram
Caption: Logical relationships in the SAR optimization of piperidine-based drug candidates.
Conclusion
The piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity, synthetic tractability, and favorable physicochemical properties provide an exceptional starting point for the design of novel therapeutics.[2][13] By understanding the distinct roles of different substitution patterns—from the potency-driving C4 position to the selectivity-enhancing C3 chiral center—researchers can rationally navigate chemical space. Supported by robust synthetic protocols and a logical SAR framework, the piperidine heterocycle will undoubtedly continue to be a vital component in the development of future medicines.[10][11]
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Efficacy of 3-Methylpiperidine-4-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide and Future Outlook
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics.[1][2] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in the design of novel bioactive molecules. Within this class, derivatives of piperidine-carboxylic acids have garnered significant attention for their potential to interact with a wide range of biological targets. This guide focuses on the therapeutic potential of a specific, yet underexplored subclass: 3-methylpiperidine-4-carboxylic acid derivatives .
While direct, extensive biological data on this particular scaffold remains limited in publicly available literature, a comparative analysis of structurally related compounds provides compelling insights into its potential therapeutic applications. This guide will, therefore, serve as a comparative framework, extrapolating from robust data on closely related piperidine derivatives to illuminate promising avenues for future research and development of 3-methylpiperidine-4-carboxylic acid derivatives. We will delve into two primary areas of opportunity: neurological disorders, by analogy to nipecotic acid derivatives, and infectious diseases, drawing parallels with substituted piperidone compounds.
Neurological Disorders: Targeting GABA Reuptake
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain.[3][4] One established therapeutic strategy is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.[5][6]
Structurally analogous to our core scaffold, derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-established GABA uptake inhibitors.[7] Extensive structure-activity relationship (SAR) studies on nipecotic acid derivatives have demonstrated that modification of the piperidine ring and the carboxylic acid moiety can lead to potent and selective GAT inhibitors.[3][5]
Comparative Efficacy of Nipecotic Acid Derivatives
The following table summarizes the in vitro efficacy of several key nipecotic acid derivatives against murine GABA transporters (mGATs). This data provides a benchmark for the potential potency of novel 3-methylpiperidine-4-carboxylic acid derivatives.
| Compound | Target | IC50 (µM) | Reference |
| (S)-SNAP-5114 | mGAT-3 | 5 | |
| (S)-SNAP-5114 | mGAT-2 | 21 | |
| (S)-SNAP-5114 | mGAT-1 | 388 | |
| Tiagabine | GAT-1 | Potent and Selective | [8] |
| (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC) | GABA Uptake | Potent in vitro | [9] |
(S)-SNAP-5114 is a known selective inhibitor of GAT-2 and GAT-3, offering a valuable tool for probing the function of these specific transporters.[10] Tiagabine, a derivative of nipecotic acid, is a clinically approved anticonvulsant that selectively inhibits GAT-1.[8]
The introduction of a methyl group at the 3-position of the piperidine-4-carboxylic acid scaffold could offer unique advantages. This substitution may influence the conformational preferences of the piperidine ring, potentially leading to enhanced binding affinity or selectivity for a specific GAT subtype. Furthermore, the altered lipophilicity and metabolic stability imparted by the methyl group could translate to improved pharmacokinetic profiles.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To assess the efficacy of novel 3-methylpiperidine-4-carboxylic acid derivatives as GABA uptake inhibitors, a radioligand uptake assay using cells expressing the target GABA transporter subtypes is a standard and robust method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific murine or human GABA transporter subtypes (GAT-1, GAT-2, GAT-3, GAT-4).
Materials:
-
Cell lines stably expressing the desired GAT subtype (e.g., HEK-293 cells)
-
[³H]-GABA (radiolabeled GABA)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)
-
Test compounds (3-methylpiperidine-4-carboxylic acid derivatives)
-
Reference inhibitor (e.g., (S)-SNAP-5114, Tiagabine)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture the GAT-expressing cells in 96-well plates to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds or reference inhibitor for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA to each well.
-
Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) to allow for GABA uptake.
-
Termination of Uptake: Terminate the uptake process by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]-GABA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation: This protocol includes positive controls (no inhibitor) and reference inhibitors to validate the assay's performance. The use of specific GAT-expressing cell lines ensures that the observed inhibition is target-specific. The dose-response relationship provides a quantitative measure of potency.
Antimicrobial Activity: A New Frontier for Piperidine Scaffolds
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[11] Piperidine derivatives have emerged as a promising class of antimicrobial compounds.[12] While direct data on 3-methylpiperidine-4-carboxylic acid derivatives is scarce, studies on structurally related 3-methyl-4-piperidone derivatives have demonstrated significant antimicrobial potential.
Comparative Efficacy of 3-Methyl-4-Piperidone Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for a series of 2,6-diaryl-3-methyl-4-piperidone derivatives against various bacterial and fungal strains. These values provide a valuable reference for the potential antimicrobial efficacy of 3-methylpiperidine-4-carboxylic acid derivatives.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 2a | 125 | 250 | >500 | >500 | [4] |
| 3a | 125 | 250 | >500 | >500 | [4] |
| Ampicillin | - | - | - | - | Standard |
| Terbinafine | - | - | - | - | Standard |
Compounds 2a and 3a are 2,6-diaryl-3-methyl-4-piperidone derivatives. Ampicillin is a standard antibacterial agent, and Terbinafine is a standard antifungal agent.[13][14]
The conversion of the ketone functionality in these reported compounds to a carboxylic acid in our target scaffold, along with further derivatization (e.g., amides, esters), could significantly modulate the antimicrobial activity. The carboxylic acid or its derivatives could introduce new hydrogen bonding interactions with microbial targets or alter the physicochemical properties of the molecules, such as solubility and cell permeability, which are crucial for antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a potential antimicrobial agent.[15][16][17]
Objective: To determine the minimum inhibitory concentration (MIC) of 3-methylpiperidine-4-carboxylic acid derivatives against a panel of clinically relevant bacteria and fungi.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Terbinafine)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and standard drugs in the broth within the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Causality and Self-Validation: The inclusion of standard antimicrobial agents allows for the validation of the assay and a direct comparison of the potency of the test compounds. The use of standardized inocula and growth media ensures reproducibility.
Conclusion and Future Directions
The exploration of 3-methylpiperidine-4-carboxylic acid derivatives represents a promising, yet largely untapped, area of drug discovery. By drawing parallels with structurally related nipecotic acid and 3-methyl-4-piperidone derivatives, we can hypothesize a strong potential for this scaffold in the development of novel therapeutics for neurological disorders and infectious diseases.
The path forward requires a systematic approach:
-
Synthesis of a Focused Library: A diverse library of 3-methylpiperidine-4-carboxylic acid amides and esters should be synthesized to explore the impact of various substituents on biological activity.
-
Broad Biological Screening: This library should be screened against a panel of GABA transporters and a wide range of microbial strains to identify initial lead compounds.
-
In-depth Structure-Activity Relationship Studies: For active compounds, further optimization of the substituents on the piperidine nitrogen and the carboxylic acid moiety will be crucial to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Promising candidates should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-like potential.
This comparative guide, by highlighting the untapped potential and providing a clear experimental roadmap, aims to catalyze further research into the promising therapeutic landscape of 3-methylpiperidine-4-carboxylic acid derivatives.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methylpiperidine-4-carboxylic Acid Analogs: Charting a Path in GABAergic Modulation
For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic modulation, the piperidine carboxylic acid scaffold represents a foundational element for inhibitor design. While extensive research has elucidated the structure-activity relationships (SAR) of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) derivatives, the specific influence of a 3-methyl substitution on the 4-carboxylic acid framework remains a less-explored frontier. This guide provides a comprehensive comparison of 3-methylpiperidine-4-carboxylic acid analogs, drawing upon established principles from closely related scaffolds to inform future design and experimentation. We will delve into the critical roles of N-substitution, stereochemistry, and carboxylic acid bioisosteres, supported by experimental data from analogous series and detailed protocols for key biological assays.
The Piperidine Carboxylic Acid Core: A Privileged Scaffold for GABA Transporter Inhibition
The inhibition of γ-aminobutyric acid (GABA) transporters (GATs) is a clinically validated strategy for enhancing GABAergic neurotransmission, with applications in epilepsy and other neurological disorders[1]. The piperidine carboxylic acid moiety serves as a rigidified analog of GABA, providing a key pharmacophore for interaction with the transporter. The renowned anticonvulsant, Tiagabine, is a derivative of (R)-nipecotic acid (piperidine-3-carboxylic acid), underscoring the therapeutic potential of this chemical class[2][3].
The introduction of a methyl group at the 3-position of the piperidine-4-carboxylic acid scaffold introduces a new stereocenter and steric bulk, which can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Understanding the interplay of this modification with other key structural features is paramount for the rational design of novel modulators.
Key Arenas of Structural Modification and Their Impact on Activity
The biological activity of 3-methylpiperidine-4-carboxylic acid analogs is primarily dictated by three key structural elements: the N-substituent, the stereochemistry of the piperidine ring, and the nature of the acidic group.
The N-Substituent: A Gateway to Potency and Selectivity
The nitrogen atom of the piperidine ring offers a versatile handle for introducing a wide array of substituents that can profoundly impact the pharmacological profile of the molecule. In the context of GABA uptake inhibition, large, lipophilic N-substituents are generally a prerequisite for high potency.
Key Observations from Analogous Series:
-
Diarylalkyl and Diarylalkenyl Moieties: N-substitution with bulky, lipophilic groups such as 4,4-diaryl-3-butenyl or 2-(diphenylmethoxy)ethyl moieties has been a cornerstone of potent GAT inhibitors[2]. These groups are thought to interact with hydrophobic pockets within the transporter protein.
-
Heteroaromatic Rings: The replacement of phenyl rings with heteroaromatic systems, such as the thienyl groups in Tiagabine, can significantly enhance potency[2][3]. "Ortho" substitution on these aromatic/heteroaromatic rings has been shown to be particularly favorable[2].
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine nitrogen to the lipophilic moiety are critical. Variations in linker length can alter the orientation of the lipophilic group within the binding site.
-
Introduction of Polar Groups: While lipophilicity is key, the introduction of polar functionalities within the N-substituent can be a strategy to fine-tune selectivity and improve physicochemical properties.
The following diagram illustrates the general SAR principles for N-substitution based on nipecotic acid analogs, which can be extrapolated to the 3-methylpiperidine-4-carboxylic acid scaffold.
Caption: SAR of N-substituents on piperidine carboxylic acid analogs.
Illustrative Data Comparison (Hypothetical for 3-Methylpiperidine-4-carboxylic Acid Analogs)
| Compound ID | N-Substituent | GAT-1 IC50 (nM) | GAT-4 IC50 (nM) |
| 1a | H | >10,000 | >10,000 |
| 1b | 4,4-Diphenyl-3-butenyl | 150 | 800 |
| 1c | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 25 | 450 |
| 1d | 2-(Diphenylmethoxy)ethyl | 200 | 950 |
Note: Data is illustrative and based on trends observed for nipecotic acid analogs.
The Critical Role of Stereochemistry
The introduction of a methyl group at the 3-position creates two stereocenters (at C3 and C4), leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the 3-methyl and 4-carboxylic acid groups (cis or trans) will undoubtedly have a significant impact on the molecule's ability to adopt the optimal conformation for binding to the target protein.
-
cis-Isomers: The 3-methyl and 4-carboxylic acid groups are on the same side of the piperidine ring.
-
trans-Isomers: The 3-methyl and 4-carboxylic acid groups are on opposite sides of the piperidine ring.
Experimental Approach to Elucidate Stereochemical Importance:
-
Diastereoselective Synthesis: Develop synthetic routes that allow for the selective synthesis of the cis and trans diastereomers.
-
Chiral Separation: Employ chiral chromatography to separate the enantiomers of each diastereomer.
-
Biological Evaluation: Test all four stereoisomers in the relevant biological assays to determine their relative potencies and selectivities.
Caption: Importance of stereoisomers in biological activity.
The Carboxylic Acid Moiety: The Anchor and Opportunities for Bioisosteric Replacement
The carboxylic acid group is a fundamental pharmacophoric element, likely forming a key ionic interaction with a positively charged residue in the binding site of the GABA transporter. However, the carboxylic acid group can also impart undesirable properties, such as poor oral bioavailability and rapid metabolism. Therefore, exploring bioisosteric replacements is a valid strategy for lead optimization.
Potential Bioisosteres for the Carboxylic Acid Group:
-
Tetrazoles: A common and effective bioisostere for carboxylic acids.
-
Phosphonic Acids: Offer a different geometry and acidity compared to carboxylic acids.
-
Sulfonamides: Can act as hydrogen bond donors and acceptors.
-
Hydroxamic Acids: Can also form key interactions with the target protein.
While there is limited specific data on bioisosteric replacement for 3-methylpiperidine-4-carboxylic acid, studies on related piperidine carboxylic acids have shown that replacing the carboxylic acid with a tetrazole or phosphonic acid can lead to potent NMDA receptor antagonists, suggesting that such modifications can shift the biological target of the scaffold[4].
Alternative Biological Targets: Beyond GABA Transporters
While the primary focus of this guide is on GABA transporter inhibition, it is crucial to recognize that the 3-methylpiperidine-4-carboxylic acid scaffold may exhibit activity at other biological targets. As mentioned, modifications to the carboxylic acid group in related piperidine structures have yielded potent NMDA receptor antagonists. Therefore, when screening new analogs, it is prudent to consider a broader panel of assays to identify any potential off-target activities or to discover novel biological functions.
Experimental Protocols
To facilitate the investigation of the SAR of novel 3-methylpiperidine-4-carboxylic acid analogs, we provide a detailed protocol for a [³H]-GABA uptake assay in rat brain synaptosomes.
[³H]-GABA Uptake Assay in Rat Brain Synaptosomes
Objective: To determine the in vitro potency of test compounds to inhibit the uptake of [³H]-GABA into rat brain synaptosomes.
Materials:
-
Male Wistar rats (200-250 g)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer-HEPES buffer (pH 7.4)
-
[³H]-GABA (specific activity ~80-100 Ci/mmol)
-
Unlabeled GABA
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters (GF/B or GF/C)
-
Homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer-HEPES buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (e.g., 100 µL) with various concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]-GABA (final concentration ~50 nM) and unlabeled GABA (to achieve the desired final GABA concentration, e.g., 1 µM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a saturating concentration of a known GAT inhibitor (e.g., tiagabine).
-
Subtract the non-specific uptake from all values.
-
Calculate the percentage inhibition of specific [³H]-GABA uptake at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for the [³H]-GABA uptake assay in synaptosomes.
Conclusion and Future Directions
The 3-methylpiperidine-4-carboxylic acid scaffold represents a promising, yet underexplored, area for the development of novel modulators of GABAergic neurotransmission and potentially other CNS targets. By leveraging the extensive SAR knowledge from the closely related nipecotic and isonipecotic acid series, researchers can make informed decisions in the design of new analogs. The key to unlocking the full potential of this scaffold lies in a systematic investigation of:
-
Diverse N-substituents: Exploring a wide range of lipophilic and heteroaromatic groups to optimize potency and selectivity for different GAT subtypes.
-
Stereochemical consequences: The synthesis and biological evaluation of all four stereoisomers are essential to fully characterize the SAR.
-
Bioisosteric replacement of the carboxylic acid: This strategy may lead to compounds with improved pharmacokinetic properties or novel biological activities.
This guide provides a foundational framework and the necessary experimental tools for researchers to embark on the exploration of 3-methylpiperidine-4-carboxylic acid analogs, paving the way for the discovery of new chemical entities with therapeutic potential.
References
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Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]
-
Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(19), 3789-3803. [Link]
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Kowalczyk, P., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 13(1), 115-132. [Link]
-
Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 45(5), 1686-1693. [Link]
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Babu, B. R., et al. (2008). Modifications of the isonipecotic acid fragment of SNS-032: analogs with improved permeability and lower efflux ratio. Bioorganic & Medicinal Chemistry Letters, 18(23), 6236-6239. [Link]
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Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1291-1302. [Link]
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Faust, A., et al. (2019). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 182, 111625. [Link]
-
Wang, L., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4448-4456. [Link]
-
Gil, L. F., et al. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 35(19), 2535-2542. [Link]
-
Kuo, G. H., et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives. Heterocycles, 51(10), 2439-2446. [Link]
-
Krogsgaard-Larsen, P., et al. (1978). Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. Acta Chemica Scandinavica Series B, 32, 327-335. [Link]
-
Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1284-1306. [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 3-Methylpiperidine-4-carboxylic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
3-Methylpiperidine-4-carboxylic acid is a vital heterocyclic building block in modern drug discovery, forming the scaffold for numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a chiral center and a carboxylic acid functional group, makes it a versatile synthon. However, the synthetic pathways to this molecule can introduce a variety of impurities, including starting materials, by-products, stereoisomers, and inorganic residues from catalysts.[1] For researchers, scientists, and drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement that directly impacts the safety, efficacy, and stability of the final drug product.[2]
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized 3-Methylpiperidine-4-carboxylic acid. Moving beyond simple protocol listings, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative standards, providing a practical framework for robust purity analysis in a research and development setting.
The Orthogonal Strategy: A Multi-Faceted Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed. This strategy ensures that a wide range of potential impurities—structurally related, isomeric, volatile, and inorganic—are effectively identified and quantified.
Caption: Orthogonal strategy for comprehensive purity assessment.
Chromatographic Profiling of Organic Impurities
Chromatographic techniques are the cornerstone of purity analysis, separating the target compound from structurally similar impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated primarily by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preferred method for analyzing non-volatile and thermally labile compounds like 3-Methylpiperidine-4-carboxylic acid. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is exceptionally effective for separating the target molecule from unreacted starting materials or less polar by-products.[1]
Causality Behind Method Selection:
-
Stationary Phase: A C18 column is the standard choice, offering excellent hydrophobic retention for a broad range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with an acidic modifier like trifluoroacetic acid (TFA) is typical. The TFA serves two purposes: it protonates the carboxylic acid and any basic nitrogen atoms, ensuring a single ionic state for consistent retention, and it sharpens peak shape.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group, which has a weak chromophore.
Experimental Protocol: RP-HPLC for Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the synthesized 3-Methylpiperidine-4-carboxylic acid.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 210 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
-
Analysis:
-
Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Caption: Standard experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Analytes
GC-MS offers superior separation efficiency and provides structural information from mass spectra, making it a powerful tool for impurity identification.[4] However, its application is limited to thermally stable and volatile compounds. 3-Methylpiperidine-4-carboxylic acid, being a zwitterionic and polar molecule, has low volatility.
Causality Behind Method Selection:
-
Derivatization is Mandatory: To make the analyte suitable for GC, derivatization is essential. The most common approach is silylation (e.g., with BSTFA), which converts the polar -COOH and -NH groups into non-polar trimethylsilyl (-Si(CH₃)₃) esters and amides, respectively. This drastically increases volatility and thermal stability.[5]
-
Mass Spectrometry Detection: MS detection is highly specific and can help identify unknown impurities by their fragmentation patterns, a significant advantage over UV detection.
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Derivatization:
-
Place ~1 mg of the sample in a GC vial.
-
Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent like pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-550 m/z.
-
-
Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is determined by the area percent of the derivatized main peak.
-
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile, polar compounds. | Requires volatile, thermally stable compounds (or derivatization). |
| Primary Application | Quantitative purity of the main component and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities. |
| Detection | Non-specific (UV absorbance). | Highly specific (mass fragmentation pattern), excellent for identification. |
| Sensitivity | Generally in the low ppm range. | Can reach low ppb range, especially in SIM mode. |
| Key Advantage | Direct analysis without derivatization. | Structural information for unknown impurity identification. |
| Key Limitation | Limited structural information from UV detector. | Derivatization adds complexity and potential for artifacts. |
Structural Confirmation and Elemental Purity
Beyond separating impurities, it is crucial to confirm the structural identity of the main component and to check for inorganic contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for absolute structure elucidation. A ¹H NMR spectrum provides definitive confirmation of the 3-Methylpiperidine-4-carboxylic acid structure and can readily detect impurities with unique proton signals, even at low levels.[6][7]
Interpreting the Spectrum for Purity:
-
Structural Confirmation: The presence and splitting patterns of signals corresponding to the piperidine ring protons, the methyl group, and the exchangeable N-H and O-H protons confirm the target structure.
-
Impurity Detection: Unexplained peaks in the spectrum point to impurities. For instance, residual solvents like ethyl acetate or dichloromethane are easily identified by their characteristic signals.[8] The relative integration of impurity peaks compared to the product peaks allows for a semi-quantitative purity assessment.
Elemental Analysis
Elemental analysis serves two critical functions in pharmaceutical quality control.[9]
-
Confirmation of Empirical Formula: Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen (%C, %H, %N). The experimental values must match the theoretical values for C₇H₁₃NO₂ within a narrow margin (typically ±0.4%) to confirm the elemental composition.[10]
-
Detection of Inorganic Impurities: Synthesis often involves metal catalysts (e.g., Palladium, Platinum) or inorganic reagents. These can remain as trace impurities in the final product and are often toxic.[11] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used to detect and quantify these elemental impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, as mandated by pharmacopeial guidelines like USP <232> and <233>.[2][]
The Critical Dimension: Assessing Chiral Purity
3-Methylpiperidine-4-carboxylic acid has two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The biological activity of a chiral drug is often specific to one stereoisomer. Therefore, controlling the stereochemical purity is as important as controlling chemical purity.
Chiral HPLC: The Gold Standard for Stereoisomer Separation Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with the enantiomers of the analyte, resulting in different retention times.[13]
Causality Behind Method Selection:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for separating a wide range of chiral compounds, including those with amine and acid functional groups.
-
Derivatization: While direct separation is sometimes possible, derivatizing the amine or carboxylic acid group can enhance the interaction with the CSP and improve resolution. For instance, forming an amide with a UV-active agent can also improve detection sensitivity.[14]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Flow Rate: 0.5 - 1.0 mL/min (often lower than RP-HPLC).
-
Detection: UV 210 nm.
-
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
| Technique | Principle | Primary Use for this Molecule | Key Advantage |
| RP-HPLC | Separation by hydrophobicity. | Quantifying chemical purity and non-chiral organic impurities. | Robust, reliable, and widely available. |
| GC-MS | Separation by boiling point. | Identifying volatile impurities (e.g., residual solvents). | High sensitivity and structural identification of unknowns. |
| NMR | Nuclear spin in a magnetic field. | Absolute structural confirmation and detection of all proton-containing impurities. | Non-destructive and provides unequivocal structural data. |
| Elemental Analysis | Atomization and detection of elements. | Confirming empirical formula and quantifying inorganic/metal impurities. | Essential for meeting regulatory limits on elemental impurities.[] |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantifying stereoisomeric purity (enantiomeric and diastereomeric excess). | The definitive method for controlling stereochemistry.[15] |
Conclusion: An Integrated Path to Purity Assurance
The purity assessment of synthesized 3-Methylpiperidine-4-carboxylic acid is a comprehensive process that cannot be satisfied by a single measurement. A scientifically sound and defensible purity profile is constructed using an integrated strategy. It begins with HPLC for primary purity and non-volatile impurities, is complemented by GC-MS for volatile components, and is fundamentally verified by NMR for structural identity. Chiral HPLC provides the critical measure of stereochemical integrity, while elemental analysis ensures the absence of harmful inorganic residues. By judiciously selecting and combining these orthogonal techniques, researchers and drug developers can confidently establish the quality and suitability of this crucial building block for its journey into novel therapeutics.
References
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
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Elementar. Instrumentation for chemical & pharmaceutical applications. [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
- Google Patents.
-
Supporting Information, Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (PDF) ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. [Link]
-
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Piperidine-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the central nervous system, such as synthetic opioids like fentanyl and its analogs.[1][2] The development of sensitive and specific immunoassays for these compounds is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. However, a significant challenge lies in the inherent cross-reactivity of antibodies generated against these small molecule haptens.
This guide provides an in-depth comparison of antibody performance against piperidine-based haptens, grounded in the principles of immunogen design and supported by experimental data. As Senior Application Scientists, we understand that merely listing protocols is insufficient; therefore, we will delve into the causality behind experimental choices to empower you to develop robust and reliable immunoassays.
The Molecular Challenge: Understanding Piperidine-Driven Cross-Reactivity
Small molecules like piperidine-based drugs are haptens—they are not immunogenic on their own.[3] To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form an immunogen.[4][5] The resulting antibodies bind to specific structural features, or epitopes, of the hapten.
Cross-reactivity occurs when an antibody binds to molecules other than the specific hapten used for immunization.[6] This phenomenon is driven by structural similarity. For piperidine-based compounds, even minor modifications to the ring's substituents or side chains can create a family of structurally related analogs. An antibody raised against one compound may, therefore, recognize several others, leading to potentially inaccurate quantification or false-positive results. The specificity of the antibody is critically influenced by the hapten's design, particularly the site where the linker molecule is attached to the piperidine core. According to Landsteiner's principle, antibody specificity is predominantly directed toward the parts of the hapten positioned furthest from the linker attachment site.[7]
Hapten Design: Engineering Specificity from the Start
The most critical factor in controlling the specificity of anti-hapten antibodies is the design of the hapten itself.[8][9] The goal is to present the most unique structural motifs of the target molecule to the immune system while using the linker to attach it to the carrier protein at a less critical site.
Key Hapten Design Considerations:
-
Site of Linker Attachment: Attaching the linker to a common, shared feature of a drug class will likely generate broadly cross-reactive antibodies. Conversely, attaching it to a unique substituent will direct the immune response towards the more conserved core structure. For fentanyl analogs, haptens conjugated through the N-phenyl group tend to produce antibodies that can distinguish between analogs with different N-acyl groups.[10][11]
-
Exposing Characteristic Epitopes: The hapten should be designed to maximize the exposure of the target molecule's most characteristic features. If the piperidine ring itself is the key distinguishing feature, the linker should be placed on a peripheral part of the molecule.[9]
-
Linker Length and Rigidity: The spacer arm should be long enough to present the hapten effectively without interference from the carrier protein, but not so long that it bends and masks key epitopes.[8][12]
Caption: Hapten conjugation workflow for antibody production.
Experimental Protocol: Quantifying Cross-Reactivity with Competitive ELISA
The gold standard for assessing antibody cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (cELISA).[6] This assay measures the ability of various analogs (competitors) to inhibit the binding of the specific antibody to a coated antigen (hapten-protein conjugate).
Step-by-Step Competitive ELISA Protocol
-
Plate Coating:
-
Dilute the hapten-protein conjugate (e.g., hapten-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for 2-3 hours at room temperature.[13]
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST). Pat the plate dry on paper towels.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1-3% BSA in PBST) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.[14]
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target drug (standard) and the potential cross-reactants (analogs) in Assay Buffer (e.g., PBST with 0.5% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). This pre-incubation step is crucial.
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.[14]
-
Wash the plate 5 times with Wash Buffer to remove unbound antibodies.
-
-
Detection:
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., Goat anti-Mouse IgG-HRP) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.[13]
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development & Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.[13]
-
Incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).
-
Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard drug and each analog to generate sigmoidal dose-response curves.
-
Determine the IC50 value for the standard drug and each analog. The IC50 is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Standard Drug / IC50 of Analog) x 100
-
Caption: Workflow for competitive ELISA.
Comparative Data: Cross-Reactivity of Anti-Fentanyl Antibodies
Fentanyl, a potent synthetic opioid with a core piperidine structure, has numerous analogs that pose a significant challenge for specific detection. The cross-reactivity of commercially available fentanyl immunoassays highlights the importance of understanding antibody performance.
Below is a summary of cross-reactivity data for various fentanyl analogs from a validated ELISA kit.[16][17]
| Compound | Chemical Modification vs. Fentanyl | % Cross-Reactivity (Mean ± 95% CI) | Interpretation |
| Fentanyl | Reference Compound | 100% | Target Analyte |
| Acetylfentanyl | N-propionyl group replaced by N-acetyl | 99% ± 11 | Very high cross-reactivity; modification is structurally minor and likely distal to the primary epitope. |
| Acrylfentanyl | N-propionyl group replaced by N-propenoyl | 94% ± 10 | High cross-reactivity; similar to acetylfentanyl, the modification is tolerated by the antibody. |
| Cyclopropylfentanyl | N-propionyl group replaced by N-cyclopropanoyl | Not specified, but detected | Detected by the assay, indicating significant cross-reactivity.[16] |
| Furanylfentanyl | N-propionyl group replaced by N-furanoyl | 20% ± 1 | Moderate cross-reactivity; the bulkier, aromatic furanoyl group likely causes some steric hindrance in the antibody binding pocket. |
| 4-FIBF | N-propionyl group replaced by N-(4-fluoroisobutyryl) | 25% ± 1 | Moderate cross-reactivity, similar to furanylfentanyl.[16] |
| Carfentanil | N-phenyl group has a methyl ester addition | Not Detected | No cross-reactivity; the addition of the ester group is a significant structural change that prevents antibody binding. This highlights the specificity of the antibody for the core fentanyl structure without major additions.[16][17] |
Data synthesized from studies validating the Immunalysis Fentanyl Direct ELISA kit.[16][17]
This data clearly demonstrates how modifications around the core piperidine structure influence antibody recognition. Analogs with changes to the N-acyl group (acetylfentanyl, acrylfentanyl) are well-recognized, suggesting the immunizing hapten likely exposed this part of the molecule.[18] In contrast, the addition of a bulky ester group in carfentanil completely abolishes binding, indicating this region is critical for recognition.[10][16]
Conclusion and Best Practices
The development of specific antibodies against piperidine-based haptens is a nuanced process where success is predicated on rational immunogen design and rigorous validation. Cross-reactivity is not merely an inconvenience but a critical performance parameter that dictates the reliability and utility of an immunoassay.
To ensure the development of a high-quality immunoassay, researchers should:
-
Invest in Rational Hapten Design: Carefully consider the site of linker attachment to expose the most unique epitopes of the target molecule.[8][9]
-
Perform Comprehensive Screening: When generating monoclonal antibodies, screen multiple clones against a wide panel of relevant analogs to select for the desired specificity profile.[10][11]
-
Rigorously Validate with cELISA: Use the competitive ELISA protocol outlined in this guide to quantitatively determine the cross-reactivity profile of your antibody.[6]
-
Understand the Limitations: Be aware that high affinity does not always equate to high specificity. An antibody can bind tightly to the target while still showing significant cross-reactivity with related structures.[19]
By integrating these principles, scientists can overcome the challenges of cross-reactivity and develop robust, specific, and trustworthy immunoassays for the critical detection of piperidine-based compounds in research and diagnostics.
References
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- Noworyta-Sokołowska, K., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
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- Krotulski, A. J., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology.
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- ResearchGate. (n.d.). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay.
- Ha, Y., & Lee, Y. (2019). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. Journal of Agricultural and Food Chemistry.
- Liu, L., et al. (2018). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules.
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- Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Biochemistry.
- Szałek, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
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- Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology.
- Zinner, K., et al. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Immunological Reviews.
- Ju, H., et al. (2022). Structural basis for the broad and potent cross-reactivity of an N501Y-centric antibody against sarbecoviruses. Frontiers in Immunology.
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- Blake, S., et al. (2023). Development of a vaccine against the synthetic opioid U-47700. Frontiers in Immunology.
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- Pokhrel, S., et al. (2022). Structures of drug-specific monoclonal antibodies bound to opioids and nicotine reveal a common mode of binding.
- Chapman University Digital Commons. (2023). Computational Design and Molecular Modeling of Morphine Derivatives for Preferential Binding in Inflamed Tissue.
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- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
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A Comparative Benchmarking Guide to the Synthesis of 3-Methylpiperidine-4-carboxylic Acid
Introduction
3-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, substituted piperidine scaffold is a key structural motif in a variety of biologically active molecules. The stereochemical relationship between the methyl group at the 3-position and the carboxylic acid at the 4-position significantly influences the pharmacological properties of the final compounds, making the stereocontrolled synthesis of this intermediate a critical challenge.
This guide provides a comprehensive comparison of two distinct synthetic strategies for obtaining 3-methylpiperidine-4-carboxylic acid. We will delve into a classical approach starting from a readily available pyridine derivative and a more challenging, multi-step route commencing with a functionalized nicotinic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable synthetic route for their specific needs, considering factors such as scalability, stereocontrol, and overall efficiency.
Route 1: The Pyridine Hydrogenation Strategy
This is a robust and widely applicable approach that commences with the commercially available starting material, 3,4-lutidine. The key transformations in this route are the selective oxidation of the 4-methyl group to a carboxylic acid, followed by the hydrogenation of the pyridine ring to the corresponding piperidine.
Logical Workflow for the Pyridine Hydrogenation Strategy
Caption: Synthetic workflow for Route 1, starting from 3,4-lutidine.
Step-by-Step Experimental Protocol for Route 1
Step 1: Ammoxidation of 3,4-Lutidine to 3-Cyano-4-methylpyridine
The ammoxidation of methylpyridines (picolines) is a well-established industrial process for the synthesis of cyanopyridines.[1] This reaction involves the catalytic reaction of the methylpyridine with ammonia and oxygen in the gas phase.
-
Reaction:
-
A gaseous mixture of 3,4-lutidine, ammonia, and air is passed over a heated catalyst bed.
-
Common catalysts include vanadium pentoxide (V₂O₅) supported on alumina or silica.
-
The reaction is typically carried out at elevated temperatures, in the range of 350-450 °C.
-
-
Work-up and Purification:
-
The gaseous product stream is cooled and scrubbed with water to dissolve the 3-cyano-4-methylpyridine and unreacted ammonia.[1]
-
The aqueous solution is then extracted with a suitable organic solvent, such as toluene or dichloromethane.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 3-cyano-4-methylpyridine can be purified by vacuum distillation.
-
Step 2: Hydrolysis of 3-Cyano-4-methylpyridine to 3-Methyl-4-pyridinecarboxylic acid
The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or basic conditions.[2]
-
Reaction (Acidic Conditions):
-
3-Cyano-4-methylpyridine is heated at reflux in an aqueous solution of a strong acid, such as 6M hydrochloric acid or 50% sulfuric acid.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reaction (Basic Conditions):
-
Alternatively, the hydrolysis can be performed by refluxing with an aqueous solution of a strong base, such as 4M sodium hydroxide.[2]
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is neutralized. If acidic hydrolysis was performed, the pH is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) to precipitate the product.
-
If basic hydrolysis was used, the solution is acidified to the isoelectric point.
-
The precipitated 3-methyl-4-pyridinecarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 3: Catalytic Hydrogenation of 3-Methyl-4-pyridinecarboxylic acid to 3-Methylpiperidine-4-carboxylic acid
The hydrogenation of the pyridine ring to a piperidine is a critical step that can be influenced by the choice of catalyst and reaction conditions. A key challenge is to avoid decarboxylation, which can be a significant side reaction during the hydrogenation of pyridinecarboxylic acids.[3]
-
Reaction:
-
3-Methyl-4-pyridinecarboxylic acid is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous ammonia solution. The use of acetic acid can promote the reaction, while aqueous ammonia can help to prevent decarboxylation.[3][4]
-
A heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃), is added to the solution.[3][4][5]
-
The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere (typically 50-70 bar).
-
The reaction is typically run at room temperature to moderate temperatures (25-80 °C).
-
-
Work-up and Purification:
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Discussion of Route 1
Advantages:
-
Readily Available Starting Material: 3,4-Lutidine is a commercially available and relatively inexpensive starting material.
-
Robust and Scalable Reactions: The individual steps, particularly ammoxidation and hydrolysis, are well-established and can be scaled up for larger-scale production.
-
Convergent Synthesis: This route is relatively short and convergent.
Disadvantages:
-
Harsh Reaction Conditions: The ammoxidation step requires high temperatures and specialized equipment. The hydrolysis step involves the use of strong acids or bases.
-
Stereocontrol: The hydrogenation of the substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is dependent on the catalyst and reaction conditions. Some methods have been shown to favor the formation of the cis isomer.[6] Achieving high diastereoselectivity may require careful optimization.
-
Potential for Decarboxylation: As mentioned, decarboxylation during the hydrogenation step is a significant risk that needs to be carefully managed.[3]
Route 2: The Nicotinic Acid Functionalization Strategy
This alternative approach starts from a derivative of nicotinic acid and involves the introduction of the methyl group at the 3-position. This route is more complex and less direct than Route 1, but it offers potential for greater control over the stereochemistry through the use of chiral auxiliaries or asymmetric catalysis.
Logical Workflow for the Nicotinic Acid Functionalization Strategy
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Methylpiperidine-4-carboxylic acid hydrochloride
As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methylpiperidine-4-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical hazard assessment and adherence to established guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The core principle of laboratory waste management is simple: treat every chemical waste as hazardous unless it is definitively known to be non-hazardous[1]. For a compound like this compound, whose toxicological properties are not extensively documented, this conservative approach is not just best practice—it is a professional obligation.
Part 1: Hazard Assessment and Waste Characterization
Before disposal, a proper hazard assessment is mandatory. This process determines the specific risks associated with the waste and dictates the correct disposal pathway. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four key "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity[2][3].
-
Listed Wastes : this compound is not found on the EPA's P-list (acutely toxic) or U-list (toxic) of commercial chemical products[2][4]. Therefore, its classification as hazardous must be determined by its characteristics.
-
Characteristic Wastes :
-
Corrosivity : As a hydrochloride salt, aqueous solutions of this compound are likely to be acidic. A pH measurement is required. If the pH is ≤ 2.0, the waste is considered a corrosive hazardous waste (EPA Waste Code D002)[3][5].
-
Toxicity : While specific data is limited, the piperidine functional group can be a local irritant[6]. A Safety Data Sheet for the closely related isomer, 3-methylpiperidine-3-carboxylic acid hydrochloride, indicates it may cause respiratory irritation[7]. Without comprehensive toxicological data, it is prudent to handle this compound as a potentially toxic substance.
-
Ignitability & Reactivity : This compound is a stable solid and is not expected to exhibit characteristics of ignitability or reactivity under standard laboratory conditions[8].
-
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to comply with federal and state regulations for the management of hazardous waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE. This includes:
-
Safety goggles or glasses meeting OSHA's eye protection standards (29 CFR 1910.133)[8].
-
Chemically resistant gloves (inspect before use)[7].
-
A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is critical for safety and cost-effective disposal.
-
Do Not Mix : Do not combine waste this compound with other waste streams, such as solvents or aqueous waste. Halogenated waste streams often require specific, more costly disposal methods like incineration[1].
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, weigh boats) separate from liquid waste (e.g., unused solutions).
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are mandated by law.
-
Container Choice : Use a container that is chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[5]. Ensure the container is in good condition with no cracks or deterioration.
-
Mandatory Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include[5][9]:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
A clear statement of the potential hazards (e.g., "Irritant," "Potentially Corrosive").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected by trained personnel[5][9].
-
Location : The SAA must be under the control of laboratory personnel.
-
Closure : The waste container must be kept tightly closed at all times, except when adding waste. Evaporation of waste in a fume hood is not a permissible disposal method[5].
-
Secondary Containment : Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Volume Limits : A laboratory cannot store more than 55 gallons of hazardous waste in its SAA(s)[1]. Once a container is full, it must be moved to a central storage area within three days[5].
Step 5: Final Disposal
The ultimate disposal of the waste must be handled by licensed professionals.
-
Contact EH&S : When your waste container is nearly full or you have finished the project generating the waste, contact your institution’s Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Recommended Disposal Method : The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber[7]. Your EH&S office will manage this process with a licensed disposal company. Never dispose of this chemical down the drain or in the regular trash[2][7].
Part 3: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential.
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Assess the Spill : For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment.
-
Containment and Cleanup :
-
Decontaminate : Clean the spill area thoroughly.
-
Large Spills : For large spills, evacuate the laboratory immediately and contact your institution's emergency response or EH&S department.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary measure due to lack of full toxicological data and potential corrosivity. Complies with RCRA. |
| PPE | Safety Goggles, Gloves, Lab Coat | Protects user from potential skin/eye irritation and chemical exposure, as required by OSHA. |
| Waste Container | Sealed, compatible container (HDPE or Glass) | Prevents leaks and reactions. Mandated by EPA and OSHA regulations[2][5]. |
| Labeling | "Hazardous Waste" + Full Chemical Name + Hazards | Ensures proper identification for safe handling and disposal. A legal requirement under RCRA[5][9]. |
| Storage | Closed container in a designated SAA with secondary containment | Prevents accidental release and ensures regulatory compliance for on-site waste accumulation[1][5]. |
| Final Disposal | Via institutional EH&S for professional incineration | Ensures waste is treated in an environmentally sound manner by a licensed facility, fulfilling "cradle-to-grave" responsibility[7]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Safe Handling of 3-Methylpiperidine-4-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS No. 116140-22-8), a compound for which comprehensive toxicological data is still under investigation.[1] In the absence of exhaustive studies, we will adopt a precautionary principle, drawing upon available safety data sheets (SDS) and the known hazards of structurally related piperidine compounds to ensure a robust safety protocol.
Hazard Identification: Understanding the Risks
While the specific toxicological properties of this compound have not been thoroughly investigated, the available data and the nature of similar chemical structures suggest a number of potential hazards.[1] The hydrochloride salt form implies it may be corrosive or irritating, particularly in the presence of moisture. Structurally related piperidine compounds are known to cause skin and eye irritation or burns.[2] Inhalation of dust particles may lead to respiratory tract irritation.[1][3][4]
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Skin Contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][4] | Inhalation |
This table is a synthesis of potential hazards based on the SDS for the compound and related chemical structures. A conservative approach is recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on standard laboratory safety protocols and information extrapolated from safety data for analogous compounds.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves tested according to EN 374.[7][8] Nitrile or neoprene gloves are generally recommended for handling piperidine derivatives. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use.[1] Always use proper glove removal technique to avoid skin contact.[1]
-
Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, consider flame-retardant and antistatic protective clothing. Ensure that any contaminated clothing is removed immediately and laundered separately before reuse.[3][9]
-
-
Respiratory Protection:
-
For operations where dust or aerosols may be generated, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[1]
-
For higher-level protection or in situations with inadequate ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.
-
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Engineering Controls: All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] Ensure adequate ventilation in all work areas.[1]
-
Preventing Contamination: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[3][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Container Handling: Keep containers securely sealed when not in use.[3] Handle and open containers with care to prevent spills.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Protect from moisture, as the compound may be hygroscopic.[4] Store away from incompatible materials such as strong oxidizing agents.[5]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment and Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Waste Disposal: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink two glasses of water, if the person is conscious.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET: Piperidine - MilliporeSigma.
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MSDS of 3-methylpiperidine-3-carboxylic acid hydrochloride - Capot Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
